2-Chloro-3-hydroxy-4-methoxybenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-3-hydroxy-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMJGFBJQBQOIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191125 | |
| Record name | 2-Chloro-3-hydroxy-p-anisaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37687-57-3 | |
| Record name | 2-Chloro-3-hydroxy-4-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37687-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroisovaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037687573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-3-hydroxy-p-anisaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-hydroxy-p-anisaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROISOVANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XV7BKD7BX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde
An In-Depth Technical Guide for the Regioselective Synthesis of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde from Isovanillin
This compound (CAS No. 37687-57-3), also known as 2-chloroisovanillin, is a highly functionalized aromatic aldehyde of significant interest in the fields of pharmaceutical development and fine chemical synthesis.[1][2] Its unique substitution pattern—featuring chloro, hydroxyl, methoxy, and aldehyde groups—provides multiple reactive sites for the construction of complex molecular architectures.[3] This compound serves as a critical building block for various high-value molecules, including pharmaceutical intermediates and specialized fluorescent sensors like BODIPY dyes.[4][5]
This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, starting from the readily available and bio-renewable precursor, isovanillin. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and present a self-validating, step-by-step methodology designed for reproducibility and high yield.
Synthetic Strategy and Mechanistic Insights
The conversion of isovanillin to this compound is achieved through a direct electrophilic aromatic substitution, specifically, a chlorination reaction. The success of this synthesis hinges on controlling the regioselectivity of the chlorination to favor substitution at the C-2 position.
The Chemistry of Electrophilic Aromatic Substitution in Phenols
The aromatic ring of isovanillin is highly activated towards electrophilic attack due to the presence of the electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups.[6] The hydroxyl group, in particular, is a powerful activating group and an ortho, para-director.[7] This means it directs incoming electrophiles to the positions immediately adjacent (ortho) or opposite (para) to it.
In isovanillin (3-hydroxy-4-methoxybenzaldehyde), the positions ortho to the powerfully activating hydroxyl group are C-2 and C-4. The C-4 position is already substituted with a methoxy group. The position para to the hydroxyl group (C-6) is sterically less hindered, but the electronic directing effects of the substituent groups are paramount. The methoxy group at C-4 is also an ortho, para-director, activating the C-3 and C-5 positions. The aldehyde group (-CHO) is a deactivating group and a meta-director.
The cumulative effect of these groups strongly activates the C-2 position for electrophilic substitution. The hydroxyl group's powerful ortho-directing effect, combined with the fact that the alternative ortho position (C-4) is blocked, makes the C-2 position the most nucleophilic and therefore the most likely site for chlorination.
Rationale for Reagent Selection
-
Starting Material: Isovanillin. Isovanillin is an ideal precursor due to its substitution pattern, which pre-disposes the molecule for chlorination at the desired C-2 position. It is commercially available and can be derived from natural sources.[8][9]
-
Chlorinating Agent: Tert-butyl hypochlorite (t-BuOCl). While various chlorinating agents exist, such as sulfuryl chloride (SO₂Cl₂)[10][11], tert-butyl hypochlorite is particularly effective for this transformation. It serves as a source of electrophilic chlorine (Cl⁺) under mildly acidic conditions. Its use avoids the harsh conditions or the need for strong Lewis acid catalysts that can be associated with other chlorinating agents, which could lead to undesired side reactions or polymerization of the phenol.[12] The reaction with t-BuOCl proceeds cleanly, offering good yields of the desired monochlorinated product.[13]
-
Solvent: Acetic Acid. Acetic acid serves as an ideal solvent for this reaction. It readily dissolves the starting isovanillin, is stable to the chlorinating agent, and its polar, protic nature can help to stabilize the intermediates formed during the electrophilic substitution mechanism. The slightly acidic nature of the solvent is also compatible with the reaction chemistry.
Visual Workflow: Synthesis Pathway
The following diagram illustrates the complete workflow from the starting material to the final purified product.
Caption: Workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis protocol.
| Parameter | Value | Molar Equivalent | Notes |
| Reactants | |||
| Isovanillin | 41.2 g | 1.0 eq | Starting material |
| Tert-butyl hypochlorite | 29.41 g | 1.0 eq | Chlorinating agent |
| Solvents | |||
| 90% Acetic Acid | 160 mL | - | Reaction solvent |
| Diethyl Ether | 200 mL | - | Used for precipitation and washing |
| Acetonitrile | As required | - | Recrystallization solvent |
| Reaction Conditions | |||
| Addition Temperature | 35 - 40 °C | - | Controlled addition of t-BuOCl is crucial to manage exothermicity. |
| Reaction Temperature | Room Temperature | - | |
| Reaction Time | 3 hours | - | |
| Results | |||
| Theoretical Yield | 50.5 g | - | Based on isovanillin as the limiting reagent. |
| Actual Yield (Purified) | 35.0 g | - | |
| Percent Yield | 69% | - | A good yield for this type of aromatic substitution.[13] |
| Melting Point | 203 - 205 °C | - | Literature value: 204-208 °C.[5][13] A sharp melting point indicates high purity. |
Detailed Experimental Protocol
This protocol is a self-validating system. Adherence to the specified temperatures and times is critical for achieving the reported yield and purity.
5.1. Materials and Equipment
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Thermometer
-
Condenser
-
Buchner funnel and filtration flask
-
Standard laboratory glassware
-
Isovanillin (99%+)
-
Tert-butyl hypochlorite (98%+)
-
Acetic acid (Glacial)
-
Diethyl ether (Anhydrous)
-
Acetonitrile (HPLC grade)
5.2. Step-by-Step Procedure
-
Dissolution of Isovanillin: In a 500 mL three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 41.2 g (0.271 mol) of isovanillin in 160 mL of 90% acetic acid. Gentle heating may be required to achieve complete dissolution.[13]
-
Reaction Setup: Once the isovanillin is fully dissolved, allow the solution to cool to 35-40°C.
-
Addition of Chlorinating Agent: Slowly add 29.41 g (0.271 mol) of tert-butyl hypochlorite dropwise to the stirred solution via the dropping funnel. Maintain the internal temperature of the reaction mixture between 35°C and 40°C throughout the addition. This step is exothermic and careful control of the addition rate is essential.
-
Reaction: After the addition is complete, remove the heating mantle and allow the reaction mixture to stir at room temperature for 3 hours.[13]
-
Precipitation and Isolation: To the reaction mixture, add 200 mL of diethyl ether. Stir briefly and then allow the mixture to stand overnight without stirring. This will cause the crude product to precipitate out of the solution.[13]
-
Filtration: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid thoroughly with a small amount of cold diethyl ether to remove any residual acetic acid and soluble impurities.
-
Drying: Dry the crude product (approx. 42.0 g) in a vacuum oven.
5.3. Purification
-
Recrystallization: Purify the crude product by recrystallization from acetonitrile.[13] Dissolve the crude solid in a minimum amount of hot acetonitrile.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetonitrile, and dry under vacuum to a constant weight. The expected yield of pure this compound is approximately 35 g (69% yield).[13]
5.4. Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques. The expected data are:
-
Appearance: White to off-white solid/powder.[1]
-
Melting Point: 203-205 °C.[13]
-
¹H NMR (90 MHz, DMSO-d₆) δ: 3.94 (3H, s, OCH₃), 7.10 (1H, d, Ar-H), 7.42 (1H, d, Ar-H), 9.84 (1H, s, CHO), 10.16 (1H, s, OH).[13]
Conclusion
This guide details a robust and efficient method for the synthesis of this compound from isovanillin. By understanding the principles of electrophilic aromatic substitution and carefully controlling the reaction parameters, researchers can reliably produce this valuable chemical intermediate in high yield and purity. The provided protocol, rooted in established literature, offers a clear and reproducible pathway for laboratory-scale synthesis, enabling further research and development in the pharmaceutical and chemical industries.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. 2-氯-3-羟基-4-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. byjus.com [byjus.com]
- 7. oms.bdu.ac.in [oms.bdu.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. lookchem.com [lookchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
physical properties of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde
An In-depth Technical Guide to the Physical Properties of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde
This guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound (CAS No: 37687-57-3), a key chemical intermediate in the pharmaceutical and fragrance industries.[1] As a substituted benzaldehyde and a derivative of isovanillin, its unique arrangement of chloro, hydroxyl, and methoxy functional groups imparts specific characteristics that are critical for its application in organic synthesis.[1][2] This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound's physical nature for process development, quality control, and analytical method validation.
Molecular Structure and Core Identifiers
This compound, also known as 2-Chloroisovanillin, possesses an aromatic ring substituted with four different functional groups.[3][4] The interplay between the electron-withdrawing aldehyde and chloro groups and the electron-donating hydroxyl and methoxy groups defines its chemical reactivity and physical behavior.
Caption: Chemical structure of this compound.
The fundamental molecular and identifying properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 37687-57-3 | [2][3] |
| Molecular Formula | C₈H₇ClO₃ | [2][3] |
| Molecular Weight | 186.59 g/mol | [2][3] |
| Synonyms | 2-Chloro-3-hydroxy-p-anisaldehyde, 2-Chloroisovanillin | [3][4] |
| Appearance | White powder, solid | [1] |
| Purity | ≥97% | [5] |
Physicochemical Properties
The physical state and solubility of a compound are dictated by the intermolecular forces, which are a direct consequence of its functional groups and overall molecular geometry.
Caption: Influence of functional groups on physical properties.
Melting Point
The melting point is a critical indicator of purity and is influenced by the strength of the crystal lattice. This compound is a solid at room temperature with a sharp, high melting point.
-
Analysis: The high melting point is a result of strong intermolecular forces. The phenolic hydroxyl (-OH) group allows for hydrogen bonding, while the aldehyde (-CHO) and chloro (-Cl) groups create significant dipole-dipole interactions. These forces, combined with the planarity of the benzene ring that allows for efficient crystal packing, require substantial thermal energy to overcome, resulting in a high melting point compared to simpler benzaldehydes. For instance, the parent compound vanillin melts at a much lower temperature of 81-83 °C.[8][9] The addition of the chloro group in the ortho position to the aldehyde enhances intermolecular interactions, contributing to the elevated melting point.
Boiling Point
Solubility
While quantitative solubility data is scarce, the molecular structure provides a qualitative prediction of its solubility profile.
-
Water: The compound is expected to have low solubility in water. Although the hydroxyl and aldehyde groups can form hydrogen bonds with water, the overall molecule is dominated by the non-polar aromatic ring and the hydrophobic chloro group. The parent compound, vanillin, is only slightly soluble in water (1.1 g/100 mL at 25°C).[9][11]
-
Organic Solvents: It is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), acetonitrile, and alcohols.[2] Its solubility is driven by the ability of these solvents to engage in hydrogen bonding and dipole-dipole interactions with the solute molecules. The synthesis procedure, which uses recrystallization from acetonitrile, confirms its solubility in this solvent at elevated temperatures.[2]
Acidity (pKa)
The acidity of the phenolic hydroxyl group is an important parameter for its reactivity in basic conditions.
-
Predicted pKa: 7.77 ± 0.15
-
Analysis: This predicted value is comparable to that of vanillin (pKa ≈ 7.4), indicating a weakly acidic phenol.[9] The presence of the electron-withdrawing chloro and aldehyde groups on the ring helps to stabilize the corresponding phenoxide anion, making the proton more acidic than that of a simple phenol (pKa ≈ 10). This acidity is a key factor in synthetic reactions where deprotonation of the hydroxyl group is required.
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and quality assessment.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) provides detailed information about the hydrogen atom environment in the molecule. The reported spectrum in DMSO-d₆ shows distinct signals for each type of proton.[2]
-
δ 10.16 (1H, s, OH): The sharp singlet corresponds to the acidic phenolic proton. Its downfield shift is characteristic of a proton involved in hydrogen bonding.
-
δ 9.84 (1H, s, CHO): This singlet is assigned to the aldehydic proton, which is highly deshielded by the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.
-
δ 7.42 (1H, d, Ar-H): This doublet corresponds to the aromatic proton adjacent to the aldehyde group.
-
δ 7.10 (1H, d, Ar-H): This doublet is assigned to the aromatic proton adjacent to the methoxy group.
-
δ 3.94 (3H, s, OCH₃): The intense singlet represents the three equivalent protons of the methoxy group.
Infrared (IR) Spectroscopy
While a specific spectrum is not provided in the search results, the characteristic absorption bands can be predicted based on the functional groups present.
-
~3400-3200 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group, broadened due to hydrogen bonding.
-
~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching.
-
~2900-2800 cm⁻¹ (sharp): Aldehydic C-H stretching (often two weak bands).
-
~1680-1660 cm⁻¹ (strong): C=O stretching of the aromatic aldehyde.
-
~1600, ~1500 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.
-
~1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether (methoxy group).
-
~850-750 cm⁻¹: C-Cl stretching.
Mass Spectrometry (MS)
In mass spectrometry, the compound would exhibit a distinct molecular ion peak.
-
Molecular Ion (M⁺): A peak at m/z 186 would be expected for the molecular ion containing the ³⁵Cl isotope.
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak at m/z 188 with approximately one-third the intensity of the M⁺ peak would be a definitive feature, confirming the presence of a single chlorine atom.
Experimental Methodologies
Protocol 1: Melting Point Determination
This protocol outlines the standard procedure for determining the melting point of a crystalline solid using a capillary melting point apparatus.
Objective: To determine the melting point range of a purified sample of this compound.
Materials:
-
Purified, dry sample of the compound.
-
Capillary tubes (sealed at one end).
-
Melting point apparatus (e.g., Mel-Temp or similar).
-
Spatula.
Procedure:
-
Sample Preparation: Finely crush a small amount of the crystalline sample on a watch glass.
-
Loading the Capillary: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Heating:
-
For an unknown compound, perform a rapid heating to get an approximate melting range.
-
For a known compound, set the heating rate to a slow ramp (1-2 °C per minute) starting from about 15-20 °C below the expected melting point (expected ~204 °C).
-
-
Observation:
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).
-
-
Reporting: Report the result as a melting point range (e.g., 204-206 °C). A narrow range (< 2 °C) is indicative of high purity.
Caption: Workflow for Melting Point Determination.
Conclusion
The are a direct reflection of its highly substituted aromatic structure. Its high melting point is a consequence of strong intermolecular hydrogen bonding and dipole-dipole forces. Spectroscopic data, particularly ¹H NMR, provides unambiguous confirmation of its structure, with each functional group giving rise to a characteristic signal. This technical guide consolidates the available data to provide a robust foundation for scientists and researchers working with this versatile chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. This compound – Biotuva Life Sciences [biotuva.com]
- 6. This compound | CAS#:37687-57-3 | Chemsrc [chemsrc.com]
- 7. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Vanillin | 121-33-5 [chemicalbook.com]
- 9. manavchem.com [manavchem.com]
- 10. 4-methoxysalicylaldehyde, 673-22-3 [thegoodscentscompany.com]
- 11. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 2-Chloro-3-hydroxy-4-methoxybenzaldehyde (C₈H₇ClO₃)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical overview of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde (CAS No: 37687-57-3), a polysubstituted aromatic aldehyde of significant interest in synthetic chemistry. Also known as 2-Chloroisovanillin, this compound serves as a versatile intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1][2] This document details its physicochemical properties, outlines a validated synthesis protocol with mechanistic insights, provides comprehensive characterization data, and discusses its applications. The content is structured to deliver actionable, field-proven insights for laboratory and process development applications.
Compound Profile and Physicochemical Properties
This compound is a solid, white powder at room temperature.[1] The strategic placement of its functional groups—aldehyde, hydroxyl, methoxy, and chloro—on the benzene ring creates multiple reactive sites, making it a valuable building block in organic synthesis.[1] Its properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 37687-57-3 | |
| Molecular Formula | C₈H₇ClO₃ | [2] |
| Molecular Weight | 186.59 g/mol | [2] |
| Appearance | White Powder / Solid | [1] |
| Melting Point | 203-208 °C | [1][3] |
| Purity | ≥97-99% (typical) | [1] |
| Canonical SMILES | COC1=C(C(=C(C=C1)C=O)Cl)O | [4] |
| InChI Key | DTMJGFBJQBQOIA-UHFFFAOYSA-N | [4] |
Synthesis Pathway: Electrophilic Chlorination of Isovanillin
A prevalent and efficient method for synthesizing this compound is the direct electrophilic chlorination of isovanillin (3-hydroxy-4-methoxybenzaldehyde).[1][3] This pathway is favored for its directness and use of readily available starting materials.
2.1. Mechanistic Rationale
The synthesis hinges on an electrophilic aromatic substitution reaction. The hydroxyl (-OH) and methoxy (-OCH₃) groups on the isovanillin ring are strong activating, ortho-, para-directing groups. The hydroxyl group, being the more powerful activator, primarily directs the incoming electrophile. The chlorine atom is introduced at the C2 position, which is ortho to the hydroxyl group and meta to the aldehyde. Tert-butyl hypochlorite (t-BuOCl) is an effective chlorinating agent for this transformation, providing a source of electrophilic chlorine under mild conditions.
2.2. Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process, from starting material to purified product.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures.[3]
Materials:
-
Isovanillin (0.271 mol)
-
90% Acetic Acid (160 mL)
-
Tert-butyl hypochlorite (t-BuOCl) (0.271 mol)
-
Diethyl ether
-
Acetonitrile
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve 41.2 g (0.271 mol) of isovanillin in 160 mL of 90% acetic acid, applying heat to facilitate dissolution.[3]
-
Chlorination: Cool the solution to a temperature range of 35-40°C. Slowly add 29.41 g of tert-butyl hypochlorite dropwise to the solution over a period of time to control the reaction exotherm.[3]
-
Reaction: Stir the reaction mixture at room temperature for 3 hours to ensure completion.[3]
-
Precipitation: Add 200 mL of diethyl ether to the reaction mixture. The ether acts as an anti-solvent, reducing the solubility of the product and inducing precipitation.
-
Isolation: Allow the mixture to stand overnight. The product will crystallize out of the solution. Collect the precipitated crystals by filtration.[3]
-
Washing: Wash the collected crude product with a small amount of cold diethyl ether to remove soluble impurities.
-
Purification: Purify the crude product (approx. 42.0 g) by recrystallization from acetonitrile to yield the final, high-purity product (approx. 35 g, 69% yield).[3]
Spectroscopic Characterization
Verification of the final product's identity and purity is achieved through standard spectroscopic methods.
4.1. ¹H NMR Spectroscopy
The proton NMR spectrum provides definitive structural confirmation.
-
Solvent: DMSO-d₆
-
¹H NMR (90 MHz, DMSO-d₆) δ:
-
3.94 ppm (3H, singlet): Corresponds to the three protons of the methoxy (-OCH₃) group.[3]
-
7.10 ppm (1H, doublet): Aromatic proton (Ar-H).[3]
-
7.42 ppm (1H, doublet): Aromatic proton (Ar-H).[3]
-
9.84 ppm (1H, singlet): Corresponds to the aldehyde proton (-CHO).[3]
-
10.16 ppm (1H, singlet): Corresponds to the phenolic hydroxyl proton (-OH).[3]
-
Applications in Synthesis
This compound is a key intermediate in various synthetic applications due to its array of functional groups.
-
Pharmaceutical Intermediates: It serves as a precursor for more complex molecules with potential therapeutic activities.[1] The chlorine atom, in particular, can be a site for further cross-coupling reactions or can be retained to modulate the electronic properties and bioavailability of the final active pharmaceutical ingredient (API).
-
Fragrance and Flavoring Agents: Its structural similarity to vanillin and its derivatives makes it a candidate for developing new aromatic compounds for the fragrance industry.[1][5]
-
Organic Synthesis: In a broader context, it is a versatile building block. The aldehyde can undergo reactions like Wittig, aldol condensation, or reductive amination, while the hydroxyl group can be alkylated or acylated to build more complex scaffolds.[1]
Safety and Handling
As a laboratory chemical, proper safety protocols must be followed.
-
Hazard Classifications: Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P280: Wear protective gloves/eye protection/face protection.[6]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Personal Protective Equipment (PPE): Use of an N95 dust mask, chemical safety goggles, and gloves is recommended.
References
solubility and melting point of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde
Executive Summary
This compound (CAS No. 37687-57-3) is a key chemical intermediate with significant applications in the pharmaceutical and fragrance industries.[1] A thorough understanding of its fundamental physicochemical properties, namely its melting point and solubility, is paramount for its effective utilization in synthesis, formulation, and quality control. This guide provides a comprehensive analysis of these properties, grounded in theoretical principles and supported by established experimental methodologies. We detail the factors influencing the compound's high melting point, outline a robust protocol for its accurate determination, and present a systematic approach to characterizing its solubility profile across a range of relevant solvents. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals engaged in work involving this versatile molecule.
Introduction to this compound
This compound, also known as 2-Chloroisovanillin, is a substituted aromatic aldehyde. Its molecular structure, featuring a benzaldehyde core with chloro, hydroxyl, and methoxy functional groups, provides multiple reactive sites for organic synthesis.[1] This structural complexity makes it a valuable building block for creating more complex molecules, particularly in the development of novel pharmaceutical agents and unique fragrance compounds.[1][2]
The successful application of this compound in any synthetic or formulation workflow is critically dependent on its physical properties. The melting point serves as a crucial indicator of purity and identity, while the solubility profile dictates the choice of appropriate solvent systems for reactions, purification, and formulation.[3] In a drug development context, these parameters directly influence process efficiency, yield, and the ultimate quality of the final product.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. This data provides a baseline for the subsequent detailed analysis of its thermal behavior and solubility characteristics.
| Property | Value | Source(s) |
| CAS Number | 37687-57-3 | [4] |
| Molecular Formula | C₈H₇ClO₃ | [2][5] |
| Molecular Weight | 186.59 g/mol | [2] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 203-208 °C | [2][6][7] |
Melting Point Analysis
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. It is a highly characteristic property that provides insights into the strength of the intermolecular forces holding the crystal lattice together.[8] For a pure compound, this transition occurs over a narrow temperature range.
Theoretical Considerations
This compound exhibits a relatively high melting point (203-208 °C), which can be attributed to the cumulative effect of several strong intermolecular forces:
-
Hydrogen Bonding: The presence of the hydroxyl (-OH) group allows for strong intermolecular hydrogen bonding, which requires significant thermal energy to overcome.[9]
-
Dipole-Dipole Interactions: The electronegative oxygen atoms of the aldehyde (-CHO) and methoxy (-OCH₃) groups, along with the chlorine (-Cl) atom, create significant bond dipoles. These result in strong dipole-dipole attractions between adjacent molecules in the crystal lattice.
-
Van der Waals Forces: The aromatic ring contributes to London dispersion forces, which increase with molecular size and surface area.[10]
The specific arrangement of these functional groups on the benzene ring influences the efficiency of crystal packing. A well-ordered, tightly packed crystal lattice, facilitated by these strong intermolecular forces, leads to a higher melting point.[10] The presence of impurities typically disrupts this lattice, resulting in a lower and broader melting point range.
Experimental Protocol for Melting Point Determination
The capillary method using a digital melting point apparatus (e.g., Mel-Temp) is a standard and reliable technique for determining the melting point of a solid organic compound.[11]
Methodology:
-
Sample Preparation:
-
Place a small amount of dry this compound powder on a clean, dry surface.
-
Grind the solid into a fine powder if necessary to ensure uniform packing.[12]
-
Push the open end of a capillary tube into the powder to collect a small sample.[11]
-
Tap the closed end of the capillary tube gently on a hard surface to pack the sample tightly into the bottom. The packed sample height should be approximately 3 mm.[12]
-
-
Apparatus Setup:
-
Measurement:
-
Rapid Determination (Optional): First, heat the sample rapidly to find an approximate melting range. This helps save time in subsequent, more precise measurements.
-
Accurate Determination: Allow the apparatus to cool to at least 10-15 °C below the approximate melting point.
-
Begin heating again at a slow, controlled rate of 1-2 °C per minute.[12] This slow rate is critical to ensure that the sample and the thermometer are in thermal equilibrium, yielding an accurate reading.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Continue heating at the same slow rate and record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[12]
-
The melting point is reported as the range from T₁ to T₂.
-
Data Summary: Melting Point
The experimentally determined melting point of this compound is consistently reported in the following range:
| Parameter | Temperature Range (°C) |
| Melting Point | 203 - 208 °C |
Sources: ChemicalBook[6], Sigma-Aldrich, Chemsrc[7], Chongqing Chemdad Co.[2]
Visualization: Melting Point Determination Workflow
Caption: Workflow for determining the melting point via the capillary method.
Solubility Profile
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. It is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar intermolecular force characteristics.[3]
Theoretical Framework
The molecular structure of this compound contains both polar and non-polar regions, suggesting a nuanced solubility behavior.
-
Polar Characteristics: The hydroxyl, aldehyde, and methoxy groups can participate in hydrogen bonding and dipole-dipole interactions with polar solvents.
-
Non-Polar Characteristics: The benzene ring is hydrophobic and will interact favorably with non-polar solvents through van der Waals forces.[13][14]
Based on this structure, we can predict the following:
-
Insoluble in Water: Despite the presence of polar groups, the hydrophobic nature of the substituted benzene ring is expected to make it very slightly soluble or practically insoluble in water.[13][15]
-
Soluble in Polar Organic Solvents: It is expected to show good solubility in polar organic solvents such as alcohols (ethanol, methanol), ketones (acetone), and aprotic polar solvents (DMSO, DMF), which can interact effectively with its polar functional groups.
-
Sparingly Soluble in Non-Polar Solvents: Solubility in non-polar solvents like hexane or toluene is likely to be limited, as these solvents cannot effectively solvate the polar functional groups of the molecule.
Experimental Protocol for Solubility Determination
A systematic, semi-quantitative approach is used to determine the solubility of the compound in a range of solvents representative of those used in research and development.
Methodology:
-
Solvent Selection: Prepare a set of test tubes, each containing 1 mL of a different solvent. A recommended solvent panel includes:
-
Water (polar protic)
-
Ethanol (polar protic)
-
Acetone (polar aprotic)
-
Dimethyl Sulfoxide (DMSO) (polar aprotic)
-
Dichloromethane (DCM) (moderately polar)
-
Hexane (non-polar)
-
-
Sample Addition:
-
Weigh a precise amount of this compound, for example, 10 mg.
-
Add the sample to the first test tube containing a solvent.[16]
-
-
Dissolution and Observation:
-
Vigorously shake or vortex the test tube for 30-60 seconds to facilitate dissolution.[17][18]
-
Visually inspect the solution against a contrasting background to see if the solid has completely dissolved.
-
If the solid dissolves completely, the compound is considered "soluble" at that concentration (e.g., >10 mg/mL).
-
If some solid remains, the compound is "partially soluble" or "sparingly soluble."
-
If the solid does not appear to dissolve at all, it is "insoluble."
-
-
Heating (Optional):
-
For samples that are sparingly soluble or insoluble at room temperature, gently warm the test tube to observe if solubility increases with temperature, a common characteristic for most solids.[3] Note any changes upon cooling.
-
-
Classification: Record the results for each solvent. Repeat the procedure for all selected solvents.
Data Interpretation and Expected Results
The following table outlines the expected qualitative solubility profile based on the theoretical analysis. Actual experimental verification is required for precise quantitative data.
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Water | Polar Protic | Insoluble / Very Slightly Soluble | Hydrophobic benzene ring dominates over polar groups.[13] |
| Ethanol | Polar Protic | Soluble | Can form hydrogen bonds and interact with polar groups. |
| Acetone | Polar Aprotic | Soluble | Strong dipole interactions can solvate the molecule. |
| DMSO | Polar Aprotic | Soluble | Highly polar solvent effective at dissolving a wide range of organic compounds. |
| Dichloromethane | Moderately Polar | Sparingly Soluble | Intermediate polarity may allow for some dissolution. |
| Hexane | Non-Polar | Insoluble | Cannot effectively solvate the polar functional groups. |
Visualization: Solubility Determination Workflow
Caption: A systematic workflow for the qualitative determination of solubility.
Conclusion
The physicochemical properties of this compound are well-defined by its molecular structure. Its high melting point of 203-208 °C is a direct consequence of strong intermolecular forces, including hydrogen bonding and dipole-dipole interactions, making it a stable, crystalline solid at room temperature. This thermal stability is advantageous for storage and handling. The compound's predicted solubility profile—soluble in polar organic solvents but largely insoluble in water and non-polar solvents—provides critical guidance for selecting appropriate solvent systems for its use in chemical synthesis, purification processes like recrystallization, and formulation development. The experimental protocols detailed herein offer a reliable framework for the verification of these essential properties, ensuring consistency and quality in research and industrial applications.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. m.youtube.com [m.youtube.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Page loading... [guidechem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | CAS#:37687-57-3 | Chemsrc [chemsrc.com]
- 8. pennwest.edu [pennwest.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. youtube.com [youtube.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. quora.com [quora.com]
- 15. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Comprehensive Spectroscopic and NMR Analysis of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde
Abstract
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and other key spectral data for the compound 2-Chloro-3-hydroxy-4-methoxybenzaldehyde (CAS No. 37687-57-3). Also known as 2-Chloroisovanillin, this substituted benzaldehyde is a valuable intermediate in the synthesis of various pharmaceutical and fine chemical products.[1] A thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and structural verification. This document synthesizes experimental and predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a holistic view of the molecule's spectroscopic signature. Methodologies for data acquisition and interpretation are detailed to provide a practical framework for researchers in the field.
Molecular Structure and Atom Numbering
This compound possesses a multi-substituted benzene ring, which gives rise to a distinct and informative spectral profile. The electronic effects of the chloro (electron-withdrawing), hydroxyl (electron-donating), and methoxy (electron-donating) groups, in conjunction with the aldehyde functionality, create a unique chemical environment for each atom.[2] For clarity in spectral assignments, the following numbering scheme is used throughout this guide.
¹H NMR Spectroscopy: Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy is fundamental for identifying the hydrogen environments within a molecule. The spectrum of this compound is characterized by distinct signals for the aldehyde, hydroxyl, methoxy, and aromatic protons.
Experimental ¹H NMR Data
The following data was obtained in DMSO-d₆ at 90 MHz.[3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| 10.16 | Singlet | 1H | OH (H10) | Labile proton, signal may broaden or shift with concentration/temperature. |
| 9.84 | Singlet | 1H | CHO (H8) | Characteristic downfield shift due to the deshielding effect of the carbonyl group. |
| 7.42 | Doublet | 1H | Ar-H (H6) | Coupled to H5. |
| 7.10 | Doublet | 1H | Ar-H (H5) | Coupled to H6. |
| 3.94 | Singlet | 3H | OCH₃ (H12) | Free rotation of the methyl group results in a single peak. |
In-Depth Interpretation
-
Hydroxyl and Aldehyde Protons: The phenolic hydroxyl proton (H10) at 10.16 ppm and the aldehyde proton (H8) at 9.84 ppm are the most downfield signals. Their singlet nature indicates no coupling to adjacent protons. The significant deshielding of the aldehyde proton is a classic diagnostic feature.[1]
-
Aromatic Protons: The two aromatic protons, H5 and H6, appear as doublets, confirming they are on adjacent carbons and couple with each other. The expected coupling constant for ortho protons on a benzene ring is typically in the range of 7-9 Hz.
-
H6 (δ 7.42): This proton is ortho to the electron-withdrawing aldehyde group and meta to the electron-withdrawing chloro group, leading to a more downfield shift compared to H5.
-
H5 (δ 7.10): This proton is ortho to the electron-donating methoxy group, which provides a shielding effect, shifting it upfield relative to H6.
-
-
Methoxy Protons: The three protons of the methoxy group (H12) are equivalent and appear as a sharp singlet at 3.94 ppm, a typical region for methoxy groups attached to an aromatic ring.
Recommended Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for observing exchangeable protons like the hydroxyl group.
-
Spectrometer Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
¹³C NMR Spectroscopy: Carbon Skeleton Elucidation
Predicted ¹³C NMR Data (DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Notes |
| 189.5 | C7 (CHO) | Carbonyl carbon, highly deshielded. |
| 155.2 | C4 | Aromatic carbon attached to the methoxy group. |
| 149.8 | C3 | Aromatic carbon attached to the hydroxyl group. |
| 128.5 | C6 | Aromatic CH carbon. |
| 125.1 | C1 | Aromatic carbon attached to the aldehyde group. |
| 118.3 | C2 | Aromatic carbon attached to the chlorine atom. |
| 112.9 | C5 | Aromatic CH carbon. |
| 56.7 | C12 (OCH₃) | Methoxy carbon. |
Prediction performed using advanced NMR prediction algorithms.[4][5]
In-Depth Interpretation
-
Carbonyl Carbon (C7): The aldehyde carbon at ~189.5 ppm is the most downfield signal, which is characteristic of carbonyl carbons in aromatic aldehydes.[1]
-
Oxygen-Substituted Carbons (C3, C4): The carbons directly bonded to oxygen atoms (C3 and C4) are significantly deshielded and appear in the 149-156 ppm range. The carbon bearing the methoxy group (C4) is slightly more downfield than the one with the hydroxyl group (C3).
-
Chlorine-Substituted Carbon (C2): The carbon attached to the chlorine atom (C2) is found at ~118.3 ppm. The effect of chlorine on the chemical shift of the attached carbon is less pronounced than that of oxygen.
-
Aromatic CH Carbons (C5, C6): The protonated aromatic carbons appear at ~112.9 ppm (C5) and ~128.5 ppm (C6). C5 is shielded due to the para-donating effect of the hydroxyl group and the ortho-donating effect of the methoxy group. C6 is deshielded due to its proximity to the aldehyde group.
-
Quaternary Carbon (C1): The carbon atom to which the aldehyde group is attached (C1) is found at ~125.1 ppm.
-
Methoxy Carbon (C12): The methoxy carbon appears upfield at a characteristic value of ~56.7 ppm.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the O-H, C-H, C=O, and C=C bonds.
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3200 - 3400 | O-H stretch | Broad, Medium | Phenolic Hydroxyl (-OH) |
| 3000 - 3100 | C-H stretch | Medium | Aromatic C-H |
| 2820 & 2720 | C-H stretch | Medium, Sharp | Aldehyde C-H (Fermi Doublet) |
| ~1685 | C=O stretch | Strong, Sharp | Conjugated Aldehyde (C=O) |
| 1500 - 1600 | C=C stretch | Medium-Strong | Aromatic Ring |
| ~1260 | C-O stretch | Strong | Aryl-O-CH₃ (asymmetric) |
| ~1020 | C-O stretch | Strong | Aryl-O-CH₃ (symmetric) |
| 700 - 800 | C-Cl stretch | Medium-Strong | Aryl-Cl |
In-Depth Interpretation
-
Hydroxyl Group: A broad absorption band between 3200-3400 cm⁻¹ is expected for the O-H stretching of the phenolic group, with the broadening due to hydrogen bonding.
-
Aldehyde Group: The key diagnostic peaks for the aldehyde are the strong, sharp C=O stretching vibration, which is lowered to ~1685 cm⁻¹ due to conjugation with the aromatic ring, and the characteristic pair of C-H stretching bands (a Fermi doublet) around 2820 cm⁻¹ and 2720 cm⁻¹.[1][6]
-
Aromatic Ring: Aromatic C-H stretches will appear just above 3000 cm⁻¹, and C=C ring stretching vibrations will be present in the 1500-1600 cm⁻¹ region.
-
Methoxy Group: Strong C-O stretching bands for the aryl ether linkage will be prominent around 1260 cm⁻¹ and 1020 cm⁻¹.
-
Chloro Group: The C-Cl stretch is expected in the lower frequency "fingerprint" region, typically between 700-800 cm⁻¹.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and structural fragments of the compound. For this compound (C₈H₇ClO₃), the nominal molecular weight is 186 g/mol .
Predicted Fragmentation Pattern (Electron Ionization)
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 186 / 188 | [M]⁺ | Molecular Ion (with ³⁵Cl/³⁷Cl isotope pattern) |
| 185 / 187 | [M-H]⁺ | Loss of the aldehydic hydrogen radical |
| 171 / 173 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group |
| 157 / 159 | [M-CHO]⁺ | α-cleavage, loss of the formyl radical |
| 129 / 131 | [M-CHO-CO]⁺ | Subsequent loss of carbon monoxide |
In-Depth Interpretation
-
Molecular Ion Peak: A prominent molecular ion peak ([M]⁺) is expected for this aromatic aldehyde.[7] Due to the natural abundance of chlorine isotopes (³⁵Cl:~75%, ³⁷Cl:~25%), the molecular ion will appear as two peaks ([M]⁺ and [M+2]⁺) at m/z 186 and 188, respectively, with an intensity ratio of approximately 3:1. This isotopic signature is a powerful confirmation of the presence of one chlorine atom.
-
Key Fragmentations:
-
[M-H]⁺ (m/z 185/187): Loss of the weakly bound aldehydic hydrogen is a common fragmentation pathway for aromatic aldehydes.[8]
-
[M-CH₃]⁺ (m/z 171/173): Loss of a methyl radical from the methoxy group is another likely fragmentation.
-
[M-CHO]⁺ (m/z 157/159): Alpha-cleavage resulting in the loss of the entire formyl group (CHO) is a characteristic fragmentation for aldehydes.
-
[M-CHO-CO]⁺ (m/z 129/131): The fragment resulting from the loss of the formyl group can further lose a molecule of carbon monoxide (CO).
-
Integrated Analytical Workflow
The comprehensive characterization of this compound relies on the synergistic use of multiple spectroscopic techniques. The following workflow provides a logical approach to structural elucidation and verification.
Conclusion
The spectral data of this compound provides a definitive fingerprint for its identification and characterization. The ¹H NMR spectrum clearly resolves all five distinct proton environments. The predicted ¹³C NMR spectrum accounts for all eight carbon atoms in their unique electronic environments. IR spectroscopy confirms the presence of the key hydroxyl, aldehyde, methoxy, and aromatic functional groups, while mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns, including a diagnostic 3:1 isotope cluster for the chlorine atom. This comprehensive guide serves as a valuable resource for researchers, enabling confident structural verification and quality assessment of this important chemical intermediate.
References
- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]
- 3. homework.study.com [homework.study.com]
- 4. CASCADE [nova.chem.colostate.edu]
- 5. Visualizer loader [nmrdb.org]
- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. GCMS Section 6.11.4 [people.whitman.edu]
alternate names for 2-Chloro-3-hydroxy-4-methoxybenzaldehyde
An In-depth Technical Guide to 2-Chloro-3-hydroxy-4-methoxybenzaldehyde for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 37687-57-3), a polysubstituted aromatic aldehyde of significant interest in synthetic chemistry. We will delve into its nomenclature, physicochemical properties, a detailed, field-proven synthesis protocol, and its applications as a versatile building block in the development of novel pharmaceutical compounds and other fine chemicals. This document is intended for researchers, medicinal chemists, and process development scientists who require a practical and in-depth understanding of this valuable chemical intermediate.
Core Chemical Identity and Nomenclature
Precise identification is critical in research and development. This compound is known by several synonyms across various chemical databases and commercial suppliers. Understanding these alternate names is crucial for conducting thorough literature searches and sourcing materials.
| Identifier | Value | Source(s) |
| Primary IUPAC Name | This compound | [1] |
| CAS Number | 37687-57-3 | [1][2][3] |
| EC Number | 253-627-9 | [4][5][6] |
| Common Synonyms | 2-Chloroisovanillin | [1][3][5] |
| 2-Chloro-3-hydroxy-p-anisaldehyde | [3][4][5] | |
| Isovanillin, 2-chloro- | [1] | |
| Benzaldehyde, 2-chloro-3-hydroxy-4-methoxy- | [1] | |
| Molecular Formula | C₈H₇ClO₃ | [1][2][3] |
| Molecular Weight | 186.59 g/mol | [2][3][7] |
| InChI Key | DTMJGFBJQBQOIA-UHFFFAOYSA-N | [1][4][8] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, reaction conditions, and purification strategies. The key to this molecule's utility lies in the interplay of its four distinct functional groups on the benzene ring, which creates a unique chemical scaffold.
| Property | Value | Source(s) |
| Appearance | White to pale yellow solid/powder | [4][6][9] |
| Melting Point | 204-208 °C | [4][5][9][10] |
| Boiling Point (Predicted) | 291.3 ± 35.0 °C | [5][6] |
| Density (Predicted) | 1.377 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 7.77 ± 0.15 | [5][8] |
| Commercial Purity | Typically ≥97% | [4][11] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [5] |
Synthesis and Mechanistic Insights
The preparation of this compound is most effectively achieved via electrophilic aromatic substitution on a readily available precursor. The following protocol is a robust and scalable method starting from isovanillin.
Rationale for Synthetic Strategy
The choice of isovanillin (3-hydroxy-4-methoxybenzaldehyde) as the starting material is strategic. It possesses the required hydroxyl and methoxy groups in the correct orientation relative to the aldehyde. The primary challenge is the regioselective introduction of a chlorine atom at the C2 position, ortho to the hydroxyl group and meta to the aldehyde. The hydroxyl group is a potent activating group and ortho-, para-director. Using a controlled electrophilic chlorinating agent like tert-butyl hypochlorite (t-BuOCl) allows for this specific substitution under mild conditions, preventing over-chlorination or other side reactions.
Detailed Synthesis Protocol
This protocol is adapted from established laboratory procedures.[2]
Materials:
-
Isovanillin (41.2 g, 0.271 mol)
-
90% Acetic Acid (160 mL)
-
tert-Butyl hypochlorite (t-BuOCl) (29.41 g)
-
Diethyl ether
-
Acetonitrile
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve 41.2 g (0.271 mol) of isovanillin in 160 mL of 90% acetic acid with heating.
-
Chlorination: Cool the solution to between 35-40°C. Slowly add 29.41 g of tert-butyl hypochlorite (t-BuOCl) dropwise to the solution. Maintain the temperature within this range during the addition.
-
Reaction: Stir the reaction mixture at room temperature for 3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Add 200 mL of diethyl ether to the reaction mixture to induce precipitation of the crude product.
-
Isolation: Allow the mixture to stand overnight. Collect the precipitated crystals by filtration and wash thoroughly with diethyl ether to remove residual acetic acid and unreacted t-BuOCl.
-
Purification: Recrystallize the crude product (approx. 42.0 g) from acetonitrile to yield the pure this compound (approx. 35 g, 69% yield).[2]
Self-Validation:
-
The purity of the final product should be confirmed by its sharp melting point (203-205 °C).[2]
-
Structural confirmation is achieved via NMR spectroscopy. The expected ¹H NMR signals in DMSO-d₆ are: δ 3.94 (s, 3H, OCH₃), 7.10 (d, 1H, Ar-H), 7.42 (d, 1H, Ar-H), 9.84 (s, 1H, CHO), and 10.16 (s, 1H, OH).[2]
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound 97 37687-57-3 [sigmaaldrich.com]
- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. Page loading... [guidechem.com]
- 9. nbinno.com [nbinno.com]
- 10. This compound | CAS#:37687-57-3 | Chemsrc [chemsrc.com]
- 11. This compound – Biotuva Life Sciences [biotuva.com]
An In-depth Technical Guide to the Electrophilic Chlorination of Isovanillin
This guide provides a comprehensive exploration of the electrophilic chlorination of isovanillin (3-hydroxy-4-methoxybenzaldehyde), a critical transformation for synthesizing valuable intermediates in drug discovery and fine chemical production. We will move beyond simple procedural outlines to dissect the underlying chemical principles, offering a robust framework for researchers, scientists, and drug development professionals to understand and optimize this reaction. The focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical theory.
Foundational Principles: Understanding the Isovanillin Ring
Isovanillin is a phenolic aldehyde, an aromatic compound rich in electrons, making it highly susceptible to electrophilic aromatic substitution (EAS).[1][2] The regioselectivity of the chlorination is dictated by the interplay of the three substituents on the benzene ring: the hydroxyl (-OH), methoxy (-OCH₃), and aldehyde (-CHO) groups.
-
Hydroxyl (-OH) Group: A powerful activating group and ortho, para-director. It strongly enhances the electron density of the ring, particularly at the positions ortho (C-2, C-6) and para (C-5) to it.
-
Methoxy (-OCH₃) Group: Also an activating group and an ortho, para-director, though slightly less potent than the hydroxyl group.
-
Aldehyde (-CHO) Group: A deactivating group and a meta-director due to its electron-withdrawing nature.
The combined influence of these groups directs the incoming electrophile. The C-5 position is para to the strongly activating hydroxyl group and ortho to the activating methoxy group, making it a highly favorable site for electrophilic attack. While the C-2 and C-6 positions are also activated (ortho to the hydroxyl and methoxy groups, respectively), the C-5 position is generally the preferred site of substitution, leading to the formation of 5-chloroisovanillin as the major product. This is analogous to the well-documented chlorination of vanillin, which also predominantly yields the 5-chloro derivative.[3][4]
Visualizing the Reaction Pathway
The mechanism proceeds via a classic electrophilic aromatic substitution pathway, involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5]
Caption: General mechanism for the electrophilic chlorination of isovanillin.
Selecting the Appropriate Chlorinating Agent
The choice of chlorinating agent is paramount and depends on factors such as substrate reactivity, desired selectivity, and operational safety. For an activated ring like isovanillin, mild to moderately reactive agents are preferred to avoid over-chlorination or oxidative side reactions.[6] We will detail protocols for two highly effective reagents: N-Chlorosuccinimide (NCS) and Sulfuryl Chloride (SO₂Cl₂).
| Parameter | N-Chlorosuccinimide (NCS) | Sulfuryl Chloride (SO₂Cl₂) |
| Reactivity | Mild to Moderate | High (tunable) |
| Handling | Solid, easy to handle | Corrosive liquid, moisture sensitive |
| Byproducts | Succinimide (solid) | SO₂ (gas), HCl (gas) - "Traceless" |
| Catalyst | Often not required for activated rings | Can be used with or without catalysts |
| Safety | Can cause exothermic reactions | Reacts violently with water |
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be robust and reproducible. The rationale behind each critical step is explained to empower the researcher to troubleshoot and adapt the methodology as needed.
Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)
NCS is a preferred reagent for its ease of handling and generally mild reaction conditions, making it suitable for activated systems like phenols.[7] The succinimide byproduct is typically removed during aqueous work-up.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve isovanillin (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Causality: Acetonitrile and DCM are effective solvents that are inert to the reaction conditions. The chosen concentration ensures adequate solubility while maintaining a safe reaction dilution.
-
-
Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0-5 °C.
-
Causality: Cooling the reaction mixture helps to control the initial exotherm upon addition of the chlorinating agent, minimizing the formation of potential byproducts.
-
-
Reagent Addition: Add N-Chlorosuccinimide (1.05-1.1 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality: A slight excess of NCS ensures complete consumption of the starting material. Slow, portion-wise addition is a critical safety measure to manage the reaction rate and temperature.[8]
-
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC) until the isovanillin spot is consumed (typically 1-3 hours).
-
Causality: TLC provides a simple and effective way to track the reaction's completion, preventing unnecessary reaction time which could lead to side product formation.
-
-
Work-up & Isolation: a. Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate. Stir for 10 minutes.
- Causality: Sodium thiosulfate neutralizes any unreacted NCS, preventing the potential for chlorination during the subsequent work-up steps.[5] b. Transfer the mixture to a separatory funnel and dilute with DCM. Wash the organic layer sequentially with water and brine.
- Causality: This washing sequence removes the water-soluble succinimide byproduct and other inorganic salts. c. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
- Causality: Removal of residual water is essential before solvent evaporation to obtain a dry crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
-
Causality: Recrystallization is often sufficient for this product, offering a high-purity crystalline solid. Chromatography provides an alternative for separating any minor impurities.
-
Protocol 2: Chlorination using Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride is a more powerful chlorinating agent that offers the advantage of "traceless" byproducts (SO₂ and HCl), which are easily removed by vacuum.[6] Its high reactivity requires careful control, especially with electron-rich substrates.[9]
Step-by-Step Methodology:
-
Reaction Setup: In a fume hood, add isovanillin (1.0 eq.) to a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Dissolve in anhydrous dichloromethane (DCM, ~0.2 M).
-
Causality: The reaction must be conducted under anhydrous conditions as SO₂Cl₂ reacts violently with water.[9] An inert atmosphere (nitrogen) prevents side reactions with atmospheric moisture.
-
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dilute sulfuryl chloride (1.0-1.05 eq.) with a small amount of anhydrous DCM in the dropping funnel. Add the SO₂Cl₂ solution dropwise to the stirred isovanillin solution over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
Causality: Dropwise addition of a diluted reagent is a crucial control measure to prevent a runaway reaction and minimize the formation of dichlorinated byproducts.
-
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor by TLC. The reaction is typically complete within 1-2 hours.
-
Causality: Vigilant monitoring is necessary due to the high reactivity of the reagent.
-
-
Work-up & Isolation: a. Slowly quench the reaction by adding cold water or a saturated sodium bicarbonate solution, being mindful of gas evolution (HCl and SO₂).
- Causality: This step neutralizes unreacted SO₂Cl₂ and the HCl byproduct. The addition must be slow and controlled due to vigorous gas evolution. b. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM. c. Combine the organic layers and wash with water and brine. d. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Causality: A standard aqueous work-up effectively removes inorganic byproducts and purifies the crude product.
-
Purification: Purify the resulting crude solid by recrystallization or silica gel chromatography as described in Protocol 1.
Visualizing the Experimental Workflow
Caption: A generalized workflow for the electrophilic chlorination of isovanillin.
Product Characterization: Confirming Success
Unequivocal identification of the final product, 5-chloroisovanillin, is achieved through standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The most telling evidence is the change in the aromatic region. The ¹H NMR spectrum of isovanillin shows three aromatic protons. Upon successful chlorination at the C-5 position, the spectrum of 5-chloroisovanillin will show only two aromatic protons, both appearing as singlets (or narrow doublets with a small meta-coupling constant). The signal corresponding to the C-5 proton will be absent.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a new quaternary carbon signal for C-5, which now bears the chlorine atom. This signal will typically appear in the 120-130 ppm range. Concurrently, the signal for the C-5 methine carbon from the starting material will have disappeared.
-
Infrared (IR) Spectroscopy: The IR spectrum will retain the characteristic stretches for the hydroxyl (broad, ~3300 cm⁻¹), aldehyde C=O (~1680 cm⁻¹), and C-O-C ether groups. A C-Cl stretching vibration may be observed in the 1000-700 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of 5-chloroisovanillin (C₈H₇ClO₃, M.W. 186.59). A characteristic isotopic pattern for chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a definitive confirmation.
Broader Impact: Applications in Drug Discovery
The introduction of a chlorine atom into a bioactive molecule can profoundly alter its properties. Chlorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[11][12] This "magic halogen" effect makes chlorinated derivatives of natural products like isovanillin highly sought-after scaffolds in medicinal chemistry.[13][14] 5-Chloroisovanillin serves as a versatile building block for the synthesis of more complex molecules with potential applications as antibacterial, antifungal, and anticancer agents.
References
- 1. Isovanillin | C8H8O3 | CID 12127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isovanillin - Wikipedia [en.wikipedia.org]
- 3. scholarworks.uni.edu [scholarworks.uni.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chlorination - Common Conditions [commonorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 10. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles | Bentham Science [eurekaselect.com]
- 11. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
The Strategic Role of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde in Pharmaceutical Synthesis: A Guide for Drug Development Professionals
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient synthesis of novel therapeutic agents. 2-Chloro-3-hydroxy-4-methoxybenzaldehyde, also known as 2-chloroisovanillin, is a highly functionalized aromatic aldehyde that serves as a versatile building block in the synthesis of complex pharmaceutical compounds. Its unique substitution pattern—featuring a reactive aldehyde, a phenolic hydroxyl group, a methoxy group, and a chlorine atom—offers multiple avenues for chemical modification, making it a valuable intermediate in drug discovery and development.[1][2] This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to empower researchers in their quest for new medicines.
Chemical Profile and Strategic Advantages
Before delving into its applications, it is crucial to understand the chemical characteristics of this compound that underpin its utility as a pharmaceutical intermediate.
| Property | Value | Source |
| CAS Number | 37687-57-3 | [3][4] |
| Molecular Formula | C₈H₇ClO₃ | [3] |
| Molecular Weight | 186.59 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 204-208 °C | [1] |
| Key Functional Groups | Aldehyde, Phenolic Hydroxyl, Methoxy, Chloro | [2] |
The strategic placement of these functional groups provides a powerful platform for synthetic chemists. The aldehyde group is a gateway for the formation of Schiff bases, heterocycles, and carbon-carbon bonds through various condensation and coupling reactions. The phenolic hydroxyl group can be alkylated or acylated to modulate solubility and pharmacokinetic properties, or it can be used as a directing group in further electrophilic aromatic substitutions. The chlorine atom introduces a site for nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of diverse functionalities. Finally, the methoxy group can influence the electronic properties of the ring and can be selectively cleaved if a catechol moiety is desired.
Core Application: A Precursor to Bioactive Scaffolds
While direct applications of this compound in final drug products are not extensively documented, its primary role is as a crucial intermediate in the synthesis of more complex, biologically active molecules. Its utility is best illustrated through its conversion into key synthetic precursors.
Synthesis of 2-Chloro-3-benzyloxy-4-methoxybenzaldehyde: Protecting Group Strategy
A common and critical step in leveraging the reactivity of this compound is the protection of the phenolic hydroxyl group. This prevents unwanted side reactions in subsequent synthetic steps. Benzylation is a frequently employed strategy due to the stability of the benzyl ether and its relative ease of removal under specific conditions.
Experimental Protocol: Benzylation of this compound
This protocol details the synthesis of 2-chloro-3-benzyloxy-4-methoxybenzaldehyde, a key intermediate for further elaboration.
Objective: To protect the phenolic hydroxyl group of this compound via benzylation.
Materials:
-
This compound
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Sodium iodide (NaI)
-
Ethanol (95%)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), potassium carbonate (1.2 equivalents), and a catalytic amount of sodium iodide.
-
Solvent Addition: Add 95% ethanol to the flask to create a stirrable suspension.
-
Reagent Addition: Add benzyl chloride (1.1 equivalents) to the reaction mixture.
-
Reflux: Heat the mixture to reflux with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-chloro-3-benzyloxy-4-methoxybenzaldehyde.
Expected Outcome: The reaction should yield a white to off-white solid, which is the benzylated product. The success of the reaction can be confirmed by spectroscopic methods such as ¹H NMR, where the disappearance of the phenolic proton signal and the appearance of the benzylic protons will be evident.
Conceptual Application in Drug Design: Synthesis of Novel Heterocyclic Compounds
The aldehyde functionality of this compound and its derivatives is a key handle for the construction of various heterocyclic systems, which are prevalent in many approved drugs. For instance, it can undergo condensation reactions with compounds containing primary amine or active methylene groups to form imines, enamines, or to serve as a precursor for the synthesis of quinolines, quinazolines, and other pharmacologically relevant scaffolds.
Illustrative Synthetic Pathway: Towards Quinoxaline Derivatives
Quinoxaline derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. While a direct synthesis from this compound is not explicitly detailed in readily available literature, a conceptual pathway can be outlined based on established chemical principles. The aldehyde can react with a substituted o-phenylenediamine to form a quinoxaline ring system. The substituents on the benzaldehyde ring (chloro, hydroxyl, and methoxy) would then be incorporated into the final quinoxaline structure, providing opportunities for further diversification and structure-activity relationship (SAR) studies.
Below is a conceptual workflow illustrating this synthetic strategy.
Caption: Conceptual workflow for the synthesis of quinoxaline derivatives.
Future Perspectives and the Role in Fragment-Based Drug Discovery
The structural motifs present in this compound make it an interesting candidate for fragment-based drug discovery (FBDD). The substituted phenyl ring can be considered a "fragment" that could bind to a specific pocket in a biological target. Screening of this and related fragments could identify initial hits, which can then be grown or linked using the versatile functional groups of the starting aldehyde to develop more potent and selective ligands.
Conclusion
This compound is a chemical intermediate with significant potential in pharmaceutical research and development. Its multifunctional nature allows for the synthesis of a diverse array of complex molecules and heterocyclic scaffolds. While its direct incorporation into marketed drugs is not the primary application, its value as a strategic starting material for building molecules with therapeutic potential is clear. The protocols and conceptual pathways outlined in this guide are intended to provide a framework for researchers to harness the synthetic versatility of this compound in their drug discovery programs.
References
Application Notes & Protocols: The Use of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde in Fragrance Formulations
Abstract: This document provides a comprehensive technical guide for researchers, perfumers, and formulation scientists on the evaluation and application of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde (CAS No. 37687-57-3) as a novel ingredient in fragrance compositions. Due to its structural similarity to known aromatic aldehydes like vanillin and isovanillin, this compound presents intriguing possibilities for creating unique scent profiles. These notes offer detailed protocols for olfactory characterization, formulation into a model fragrance accord, and subsequent stability testing, emphasizing scientific rigor and safety.
Introduction
This compound, also known as 2-Chloroisovanillin, is a substituted aromatic aldehyde.[1] While it has established roles as a pharmaceutical intermediate and an organic synthesis reagent, its application in the fragrance industry remains largely unexplored.[2] The molecular architecture, featuring hydroxyl, methoxy, and chloro substituents on a benzaldehyde core, suggests a potential for complex and unique aromatic qualities.[2]
Structurally related compounds are mainstays in perfumery. For instance, vanillin (4-hydroxy-3-methoxybenzaldehyde) and isovanillin (3-hydroxy-4-methoxybenzaldehyde) are celebrated for their sweet, creamy, and warm characteristics.[3] The introduction of a chlorine atom, as in this compound, can significantly influence a molecule's odor profile, volatility, and stability. Halogenated guaiacol derivatives, for example, have been described with smoky, sweet, vanilla-like, and medicinal odors.[4]
These application notes are designed to provide a systematic framework for evaluating the potential of this compound as a fragrance ingredient. The following sections detail its physicochemical properties, essential safety protocols, and robust methodologies for sensory analysis and stability assessment.
Physicochemical Properties & Synthesis Overview
A thorough understanding of a material's physical and chemical properties is fundamental to its effective use in any formulation. This compound is a white crystalline solid, a physical form that necessitates solubilization for use in typical fragrance carriers like ethanol.[2][5] Its key properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 37687-57-3 | [1][2][6] |
| Molecular Formula | C₈H₇ClO₃ | [1][7] |
| Molecular Weight | 186.59 g/mol | [1] |
| Appearance | White solid/powder | [2][5] |
| Melting Point | 204 - 208 °C | [2][5] |
| Boiling Point | 291.3 ± 35.0 °C (Predicted) | [5] |
| Synonyms | 2-Chloro-3-hydroxy-p-anisaldehyde, 2-Chloroisovanillin |[1][8] |
The synthesis of this compound typically begins with isovanillin, which undergoes electrophilic chlorination to introduce the chlorine atom at the desired position on the aromatic ring.[2][9] This process yields the final product, which is then purified, often by recrystallization.[9]
Safety & Handling for Formulation Scientists
Prior to any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory.[5][10] this compound is classified with specific hazard warnings that require strict adherence to safety protocols.
Known Hazards:
-
Skin Irritation (H315): Causes skin irritation.
-
Eye Irritation (H319): Causes serious eye irritation.
-
Respiratory Irritation (H335): May cause respiratory irritation.
Causality Behind Handling Precautions: The aldehydic nature of the compound, combined with its phenolic and chlorinated structure, contributes to its irritant properties. Aldehydes can react with biological macromolecules, while phenolic compounds can be corrosive. Therefore, minimizing direct contact is paramount.
Required Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If handling large quantities of powder, an N95 dust mask is recommended to avoid inhalation.
Critical Gap Analysis - Sensitization: The available SDS documentation lacks data on respiratory or skin sensitization.[5] In fragrance formulation, skin sensitization is a critical endpoint. Therefore, until comprehensive sensitization data (e.g., from a Local Lymph Node Assay - LLNA) is available, this compound must be treated as a potential skin sensitizer. All formulations should be handled with care, and patch testing under controlled conditions would be required before any consumer application.
Protocol: Olfactory Profile Evaluation
The primary unknown for this compound is its scent profile. This protocol establishes a systematic method for its sensory characterization. The process is designed to evaluate the odor evolution over time, which is crucial for determining its role as a top, middle (heart), or base note in a fragrance.[11]
Materials & Preparation
-
This compound (≥97% purity)
-
Ethanol (perfumer's grade, odorless)
-
Glass beakers and stirring rods
-
Analytical balance
-
Volumetric flasks
-
Professional smelling strips (blotters)[12]
-
A panel of at least three trained sensory evaluators[13][14]
Preparation of Evaluation Solution
-
Prepare a 1% (w/v) solution of this compound in perfumer's grade ethanol.
-
Weigh 100 mg of the compound and dissolve it in a beaker with a small amount of ethanol.
-
Transfer the solution to a 10 mL volumetric flask and fill to the mark with ethanol.
-
Ensure the solid is fully dissolved. Gentle warming in a water bath may be required due to the high melting point. Allow the solution to return to room temperature before evaluation.
Causality: A 1% solution is a standard starting concentration for evaluating new raw materials. It is dilute enough to prevent immediate olfactory fatigue but concentrated enough to perceive the full character of the material. Ethanol is the industry-standard solvent for fine fragrance.[15]
Sensory Evaluation Workflow
Caption: Workflow for the sensory evaluation of a new aromatic material.
Evaluation Procedure
-
Initial Dip: Dip a clean smelling strip into the 1% solution to a depth of about 1 cm.[12]
-
Evaporation: Allow the ethanol to evaporate for approximately 10-15 seconds.
-
Evaluation Intervals: The panel should evaluate the strip at the following intervals:
-
Time 0 (Top Note): Immediately after the alcohol evaporates.
-
Time +30 Minutes (Heart Note): To assess the main character.
-
Time +2 Hours, +6 Hours, +24 hours (Base Note/Dry-Down): To determine tenacity and the final character of the scent.[11]
-
-
Data Recording: At each interval, panelists should independently record their observations using a standardized scorecard (see Table 2). Descriptors should be as specific as possible (e.g., instead of "sweet," specify "vanilla-like," "caramellic," or "fruity").
Table 2: Example Olfactory Evaluation Scorecard
| Time Interval | Odor Intensity (1-10) | Primary Descriptors | Secondary Descriptors | Comments/Observations |
|---|---|---|---|---|
| 0 min | ||||
| 30 min | ||||
| 2 hr | ||||
| 6 hr |
| 24 hr | | | | |
Protocol: Incorporation into a Model Fragrance Accord
Once the intrinsic odor profile is understood, the next step is to evaluate the material's performance in a blend. This protocol uses a simple, classic fragrance accord to assess the modifying effects of this compound.
Rationale for Accord Selection
A simple floral-woody accord is chosen as the base. This structure allows for clear observation of how the novel compound interacts with well-understood ingredients. We will evaluate its effect on lift, diffusion, complexity, and fixation.
Formulation
Two formulations will be prepared: a "Control" and a "Test" blend. The ingredients should be weighed precisely using an analytical balance.
Table 3: Model Fragrance Accord Formulations (parts per 1000)
| Ingredient | Function | Control (w/w) | Test (w/w) |
|---|---|---|---|
| Hedione® (Firmenich) | Floralizer, Diffuser | 300 | 300 |
| Linalool | Fresh Floral (Top) | 150 | 150 |
| Iso E Super® (IFF) | Woody, Ambery (Base) | 250 | 250 |
| Galaxolide® 50% (IFF) | Musk (Base), Fixative | 200 | 200 |
| Benzyl Acetate | Fruity Floral (Top) | 90 | 80 |
| This compound | Novel Modifier | 0 | 20 |
| Ethanol (Perfumer's Grade) | Solvent / Balance | 10 | 0 |
| TOTAL | | 1000 | 1000 |
Causality: The test compound is added at 2% (20 parts per 1000) as a starting point. This is a meaningful concentration that should demonstrate its effect without overwhelming the accord. Benzyl Acetate and Ethanol are slightly reduced to maintain the 1000-part total, a standard practice in comparative formulation.[16]
Blending and Maturation Workflow
Caption: Workflow for fragrance blending, maturation, and evaluation.
Procedure:
-
Blending: Weigh and combine all liquid ingredients for both the Control and Test formulations into separate, labeled glass bottles.
-
Solubilization: Add the weighed this compound to the Test bottle. Seal and agitate until fully dissolved.
-
Maturation: Seal both bottles tightly, wrap them in aluminum foil to protect from light, and store them in a cool, dark place (e.g., a cabinet) for at least two weeks.[17]
-
Evaluation: After maturation, conduct a comparative sensory evaluation of the Control vs. Test blends on smelling strips, noting any differences in the top, middle, and base notes.
Protocol: Accelerated Stability Testing
Stability testing is vital to ensure the fragrance formulation remains consistent in terms of scent and appearance over its shelf life.[18][19] This protocol uses accelerated conditions to predict long-term stability.[18][20]
Materials
-
Matured Control and Test fragrance concentrates from Section 4.0.
-
Clear glass vials with airtight caps.
-
Laboratory oven capable of maintaining 40°C ± 2°C.
-
A light box or window with direct sunlight exposure.
Stability Testing Workflow
Caption: Workflow for accelerated stability testing of fragrance formulations.
Procedure
-
Sample Preparation: For both the Control and Test concentrates, prepare three sets of samples in clear glass vials:
-
One set to be kept at room temperature in the dark (the reference).
-
One set to be placed in a 40°C oven.
-
One set to be placed in a location with consistent light exposure.
-
-
Evaluation: Evaluate all samples at intervals of Time = 0, 1 week, 2 weeks, and 4 weeks.
-
Data Logging: Record observations for color, clarity (precipitation, haze), and any changes in odor profile compared to the reference sample.
Table 4: Stability Testing Observation Log (Example for "Test" Formulation)
| Week | Condition | Color | Clarity | Odor Profile Changes |
|---|---|---|---|---|
| 0 | All | Baseline | ||
| 1 | Room Temp | |||
| 1 | 40°C Oven | |||
| 1 | Light | |||
| 2 | Room Temp | |||
| 2 | 40°C Oven | |||
| 2 | Light | |||
| 4 | Room Temp | |||
| 4 | 40°C Oven |
| 4 | Light | | | |
Conclusion
This compound is a compound with unexplored potential in the field of fragrance. Its synthesis from common perfumery precursors and its unique molecular structure make it a compelling candidate for novel scent creation. However, its adoption requires a rigorous and systematic approach to characterization and safety assessment. The protocols outlined in these application notes provide a robust framework for researchers to determine the olfactory profile, blending behavior, and stability of this intriguing molecule. The lack of sensitization data remains a critical barrier to widespread use, and further toxicological studies are strongly recommended. By following these guidelines, formulation scientists can confidently and safely explore the contribution of this compound to the perfumer's palette.
References
- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. isovanillin, 621-59-0 [thegoodscentscompany.com]
- 4. Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. This compound | CAS#:37687-57-3 | Chemsrc [chemsrc.com]
- 7. This compound – Biotuva Life Sciences [biotuva.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. ads-perfumes.com [ads-perfumes.com]
- 12. pac.gr [pac.gr]
- 13. parfums-de-grasse.com [parfums-de-grasse.com]
- 14. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 15. Perfume Making 101 - Mastering The Art Of Blending Perfumes [alphaaromatics.com]
- 16. Ultimate Guide To Fragrance Formulation And Perfumery | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 17. orchadia.org [orchadia.org]
- 18. iltusa.com [iltusa.com]
- 19. jasmine-perfumes.com.tr [jasmine-perfumes.com.tr]
- 20. testinglab.com [testinglab.com]
The Versatile Reagent: Application Notes and Protocols for 2-Chloro-3-hydroxy-4-methoxybenzaldehyde in Organic Synthesis
Introduction: Unveiling the Potential of a Multifunctional Building Block
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Chloro-3-hydroxy-4-methoxybenzaldehyde, also known as 2-chloroisovanillin, is a highly functionalized aromatic aldehyde that has emerged as a valuable reagent for medicinal chemists and drug development professionals. Its unique substitution pattern—featuring a nucleophilic hydroxyl group, an electron-donating methoxy group, a sterically influential and electron-withdrawing chloro group, and a reactive aldehyde moiety—renders it a versatile precursor for a diverse array of heterocyclic and polyfunctional compounds. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and a discussion of the underlying chemical principles that govern its reactivity.
Physicochemical Properties and Reactivity Profile
This compound is a white to off-white crystalline solid with a melting point in the range of 204-208 °C. The interplay of its substituents dictates its chemical behavior. The aldehyde group is the primary site for nucleophilic attack and condensation reactions. The adjacent chloro and hydroxyl groups exert significant electronic and steric effects, influencing the reactivity of the carbonyl carbon.
| Property | Value | Reference |
| CAS Number | 37687-57-3 | |
| Molecular Formula | C₈H₇ClO₃ | |
| Molecular Weight | 186.59 g/mol | |
| Melting Point | 204-208 °C | |
| Appearance | White to off-white solid |
The chloro substituent, being electron-withdrawing, enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[1][2] Conversely, the electron-donating methoxy group can partially mitigate this effect. The phenolic hydroxyl group can act as a nucleophile or be deprotonated to form a phenoxide, which can further influence the electronic properties of the ring and participate in intramolecular reactions. This multifaceted reactivity makes this compound a prime candidate for the synthesis of a variety of important molecular scaffolds.
Synthesis of this compound
A common and efficient method for the preparation of this compound involves the electrophilic chlorination of isovanillin (3-hydroxy-4-methoxybenzaldehyde).[3]
Protocol 1: Synthesis from Isovanillin
Materials:
-
Isovanillin (1 equivalent)
-
90% Acetic acid
-
tert-Butyl hypochlorite (t-BuOCl) (1.1 equivalents)
-
Ether
-
Acetonitrile
Procedure:
-
Dissolve isovanillin in 90% acetic acid with gentle heating.
-
Cool the solution to 35-40 °C.
-
Slowly add tert-butyl hypochlorite dropwise to the solution while maintaining the temperature between 35-40 °C.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Add ether to the reaction mixture to precipitate the crude product.
-
Allow the mixture to stand overnight to ensure complete precipitation.
-
Collect the precipitated crystals by filtration and wash with ether.
-
Purify the crude product by recrystallization from acetonitrile to yield this compound as a white crystalline solid.[3]
Expected Yield: Approximately 69%.[3]
Characterization Data (¹H NMR, 90 MHz, DMSO-d₆):
-
δ 3.94 (s, 3H, OCH₃)
-
δ 7.10 (d, 1H, Ar-H)
-
δ 7.42 (d, 1H, Ar-H)
-
δ 9.84 (s, 1H, CHO)
-
δ 10.16 (s, 1H, OH)[3]
Application in the Synthesis of Heterocyclic Compounds
This compound serves as a key starting material for the synthesis of various biologically active heterocyclic compounds, including Schiff bases, chalcones, and coumarins.
Synthesis of Schiff Bases: Versatile Intermediates and Bioactive Molecules
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are synthesized through the condensation of an aldehyde with a primary amine. These compounds are not only crucial intermediates for the synthesis of more complex heterocyclic systems but also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Recrystallization of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, field-tested protocol for the purification of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde via recrystallization. The procedure is designed to be a self-validating system, emphasizing not just the procedural steps but the underlying chemical principles that ensure high purity and yield. This guide is intended to equip researchers with the necessary details to confidently execute this purification, troubleshoot potential issues, and verify the quality of the final product.
Introduction: The Rationale for Recrystallization
This compound is a valuable intermediate in the synthesis of various pharmaceutical and fine chemical products.[1] Its purity is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2][3] The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[4] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Upon cooling, the solubility of the compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the solvent (mother liquor).[2]
For this compound, acetonitrile has been identified as an effective recrystallization solvent.[5] This protocol will detail the precise steps for using acetonitrile to achieve a high-purity, crystalline final product.
Health and Safety Precautions
Before commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for this compound and all solvents used.
-
This compound: May cause skin, eye, and respiratory irritation.[6][7]
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
Personal Protective Equipment (PPE) is mandatory:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
All procedures should be performed within a certified chemical fume hood.
Materials and Equipment
Materials:
-
Crude this compound
-
Acetonitrile (ACS grade or higher)
-
Deionized water
-
Celpure® or activated charcoal (optional, for colored impurities)
Equipment:
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Condenser (optional, but recommended to prevent solvent loss)
-
Buchner funnel and flask
-
Filter paper (sized to the Buchner funnel)
-
Vacuum source
-
Spatulas
-
Glass stirring rod
-
Melting point apparatus
-
Drying oven or vacuum desiccator
Detailed Recrystallization Protocol
This protocol is optimized for the purification of this compound using acetonitrile.
Step 1: Solvent Selection and Initial Dissolution
The choice of solvent is critical for successful recrystallization. Acetonitrile is recommended for this compound.[5]
-
Place the crude this compound into an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar to the flask.
-
Add a minimal amount of acetonitrile to the flask, just enough to create a slurry.
-
Place the flask on a hot plate with magnetic stirring in a fume hood.
-
Gently heat the mixture while stirring. Add small portions of hot acetonitrile until the solid completely dissolves. Causality Note: Using the minimum amount of hot solvent is crucial for maximizing the yield of the recrystallized product. An excess of solvent will result in a lower recovery as more of the compound will remain in the mother liquor upon cooling.
Step 2: Decolorization (Optional)
If the hot solution is colored, it may indicate the presence of high molecular weight, colored impurities. These can be removed using activated charcoal.
-
Remove the flask from the heat source and allow it to cool slightly. Safety Note: Never add activated charcoal to a boiling solution, as this can cause violent bumping.
-
Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the solution.
-
Gently reheat the solution to boiling for a few minutes while stirring.
-
Perform a hot filtration to remove the charcoal (see Step 3).
Step 3: Hot Filtration (If Necessary)
If there are insoluble impurities or if activated charcoal was used, a hot filtration is required.
-
Set up a gravity filtration apparatus using a short-stemmed funnel and fluted filter paper.
-
Preheat the funnel and receiving flask by pouring hot solvent through them. This prevents premature crystallization in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the preheated receiving flask.
Step 4: Crystallization
The rate of cooling directly impacts the size and purity of the resulting crystals. Slow cooling is preferred for the formation of larger, purer crystals.
-
Cover the mouth of the Erlenmeyer flask with a watch glass or loosely with aluminum foil.
-
Allow the flask to cool slowly to room temperature on the benchtop, undisturbed.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
Step 5: Isolation and Washing of Crystals
-
Set up a vacuum filtration apparatus using a Buchner funnel and flask.
-
Wet the filter paper with a small amount of cold acetonitrile to ensure it seals to the funnel.
-
Turn on the vacuum and swirl the crystalline mixture to create a slurry.
-
Quickly pour the slurry into the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold acetonitrile to remove any remaining mother liquor. Causality Note: The wash solvent must be cold to minimize the redissolving of the purified crystals.
-
Continue to draw air through the crystals on the filter for several minutes to aid in drying.
Step 6: Drying the Purified Product
-
Carefully transfer the filter cake to a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator until a constant weight is achieved.
Verification of Purity
The purity of the recrystallized this compound should be assessed to validate the success of the purification.
-
Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. The reported melting point for this compound is in the range of 203-208 °C.[5][6][8][9] Impurities will typically cause a depression and broadening of the melting point range.
-
Spectroscopic Analysis: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to confirm the chemical structure and identify any remaining impurities.
Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was used. | Reheat the solution to evaporate some of the solvent and then allow it to cool again. |
| Scratch the inside of the flask with a glass rod to induce nucleation. | ||
| Add a seed crystal of the pure compound. | ||
| Oily precipitate forms instead of crystals | The solution is supersaturated, or the compound is "oiling out." | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. |
| Low recovery of the product | Too much solvent was used. | Concentrate the mother liquor and cool again to obtain a second crop of crystals (which may be less pure). |
| The product is significantly soluble in the cold solvent. | Ensure the solution is thoroughly chilled in an ice bath before filtration. | |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is adequately preheated. |
Quantitative Data Summary
| Parameter | Recommended Value/Range |
| Recrystallization Solvent | Acetonitrile |
| Melting Point (Literature) | 203-208 °C[5][6][8][9] |
| Drying Temperature | 60-80 °C |
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. praxilabs.com [praxilabs.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound 97 37687-57-3 [sigmaaldrich.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. This compound | CAS#:37687-57-3 | Chemsrc [chemsrc.com]
- 9. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
A Detailed Protocol for the Regioselective Synthesis of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde from Isovanillin
An Application Note for the Synthesis of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde
Abstract
This compound is a valuable chemical intermediate in the pharmaceutical and fragrance industries.[1] This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. The described method is based on the direct, regioselective chlorination of the widely available starting material, isovanillin. We delve into the chemical principles governing the reaction, justify the selection of reagents and conditions, and offer practical insights to ensure a successful and reproducible outcome. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing a robust method to obtain high-purity material with a respectable yield.
Introduction and Strategic Overview
This compound, also known as 2-chloroisovanillin, is a substituted benzaldehyde derivative featuring a unique arrangement of functional groups that make it a versatile building block in organic synthesis.[1] Its structure is particularly useful for constructing more complex molecules with potential therapeutic applications.[1]
The synthetic strategy detailed herein focuses on the electrophilic aromatic substitution of isovanillin (3-hydroxy-4-methoxybenzaldehyde). This approach is advantageous due to the commercial availability and low cost of isovanillin, and the high regioselectivity of the chlorination step. The primary transformation involves the introduction of a chlorine atom at the C2 position of the aromatic ring, ortho to the hydroxyl group.
The Chemical Rationale: Achieving Regioselectivity
The core of this synthesis is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the directing effects of the substituents already present on the isovanillin ring: the hydroxyl (-OH), methoxy (-OCH₃), and aldehyde (-CHO) groups.
-
Activating and Directing Groups: The hydroxyl and methoxy groups are strong activating, ortho, para-directing groups. They increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The hydroxyl group, in particular, strongly directs incoming electrophiles to its ortho positions (C2 and C6).
-
Deactivating Group: The aldehyde group is a meta-directing deactivator.
-
Synergistic Effect: The C2 position is ortho to the powerful hydroxyl directing group and meta to the aldehyde group. The C6 position is also ortho to the hydroxyl group but is sterically more hindered. The C5 position is ortho to the methoxy group. The combined electronic effects strongly favor the substitution at the most nucleophilic and accessible position, which is C2.
For this chlorination, tert-butyl hypochlorite (t-BuOCl) is employed as the electrophilic chlorine source. It is a convenient and effective reagent for the chlorination of activated aromatic rings under mild conditions. The reaction is performed in acetic acid, which serves as a polar protic solvent that can facilitate the reaction.[2]
Detailed Experimental Protocol
This protocol is adapted from an established laboratory procedure.[2]
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| Isovanillin | ≥98% | Sigma-Aldrich | 621-59-0 |
| tert-Butyl hypochlorite | ≥98% | Sigma-Aldrich | 507-40-4 |
| Acetic Acid, Glacial | ACS Grade | Fisher Scientific | 64-19-7 |
| Diethyl Ether | Anhydrous | Sigma-Aldrich | 60-29-7 |
| Acetonitrile | HPLC Grade | Fisher Scientific | 75-05-8 |
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
tert-Butyl hypochlorite is corrosive and an oxidizing agent; handle with care.
-
Acetic acid is corrosive. Avoid inhalation of vapors and contact with skin.
3.2. Step-by-Step Synthesis Procedure
-
Dissolution of Starting Material: In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine isovanillin (41.2 g, 0.271 mol) and 160 mL of 90% acetic acid. Warm the mixture gently while stirring to achieve complete dissolution.
-
Reaction Setup: Place the flask in a water bath to maintain the internal temperature between 35°C and 40°C.
-
Addition of Chlorinating Agent: Slowly add tert-butyl hypochlorite (29.41 g, 0.271 mol) dropwise to the stirred solution over a period of 30-45 minutes. It is crucial to monitor the temperature and maintain it within the specified range to prevent side reactions.
-
Reaction Progression: After the addition is complete, remove the water bath and allow the reaction mixture to stir at ambient room temperature for 3 hours.
-
Precipitation of Crude Product: To the reaction mixture, add 200 mL of diethyl ether. This will cause the crude product to begin precipitating. Stir for an additional 15 minutes.
-
Crystallization and Isolation: Cover the flask and allow it to stand overnight, preferably in a cool environment, to ensure complete crystallization. Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold diethyl ether to remove residual acetic acid and other impurities.
-
Drying: Dry the crude product under vacuum. A crude yield of approximately 42.0 g is expected.[2]
-
Purification by Recrystallization: Transfer the crude solid to a suitable flask and recrystallize from hot acetonitrile. Dissolve the solid in a minimal amount of boiling acetonitrile and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold acetonitrile, and dry under vacuum to a constant weight. The expected yield of pure this compound is approximately 35 g (69% yield).[2]
Quantitative Data and Characterization
Table 1: Summary of Reaction Parameters and Product Specifications
| Parameter | Value |
| Starting Material (Isovanillin) | 41.2 g (0.271 mol) |
| Chlorinating Agent (t-BuOCl) | 29.41 g (0.271 mol, 1.0 eq) |
| Solvent (90% Acetic Acid) | 160 mL |
| Reaction Temperature | 35-40°C (addition), then RT |
| Reaction Time | 3 hours |
| Theoretical Yield | 50.57 g |
| Actual Yield (Purified) | ~35 g[2] |
| Percent Yield | ~69%[2] |
| Appearance | White solid/powder[1] |
| Melting Point | 203-205 °C[2] (Lit: 204-208 °C[1]) |
| Molecular Formula | C₈H₇ClO₃ |
| Molecular Weight | 186.59 g/mol |
Expected ¹H NMR Data: (90 MHz, DMSO-d₆) δ: 3.94 (3H, s, OCH₃), 7.10 (1H, d, Ar-H), 7.42 (1H, d, Ar-H), 9.84 (1H, s, CHO), 10.16 (1H, s, OH).[2]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound starting from isovanillin. The reaction proceeds with high regioselectivity and delivers the product in good yield after a straightforward purification process. This application note serves as a practical guide for chemists requiring this valuable intermediate for their research and development activities.
References
Large-Scale Production of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde: A Technical Guide for Pharmaceutical and Fine Chemical Synthesis
This comprehensive guide provides detailed application notes and protocols for the large-scale production of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde, a key intermediate in the pharmaceutical and fragrance industries.[1] Addressed to researchers, scientists, and drug development professionals, this document offers an in-depth exploration of the synthesis, purification, and analysis of this compound, with a focus on scalable and safe manufacturing processes.
Introduction and Strategic Importance
This compound (also known as 2-chloroisovanillin) is a polysubstituted aromatic aldehyde whose structural complexity and reactive functional groups make it a valuable building block in organic synthesis.[2][3] Its applications span from the creation of novel fragrance compounds to its pivotal role as a precursor in the synthesis of complex pharmaceutical molecules.[1] The strategic placement of the chloro, hydroxyl, methoxy, and aldehyde moieties on the benzene ring allows for a variety of subsequent chemical transformations, making it a highly sought-after intermediate in drug discovery and development. This guide elucidates the critical aspects of its production, from the selection of starting materials to the implementation of robust quality control measures, ensuring a reliable and efficient manufacturing process.
Synthesis of the Precursor: Industrial Production of Isovanillin
The most direct and economically viable route to this compound begins with the readily available precursor, 3-hydroxy-4-methoxybenzaldehyde, commonly known as isovanillin.[1][2] A thorough understanding of the industrial synthesis of isovanillin is therefore paramount for a vertically integrated and cost-effective manufacturing strategy. Several synthetic pathways to isovanillin have been developed, each with its own set of advantages and challenges.
Comparative Analysis of Isovanillin Synthesis Routes
The choice of synthesis route for isovanillin on an industrial scale is dictated by factors such as raw material cost, reaction yield, process safety, and environmental impact. Below is a comparative summary of the most common industrial methods.
| Starting Material | Key Reagents/Process | Overall Yield (%) | Key Advantages | Key Disadvantages |
| Ethyl Vanillin | 1. Methylation (Dimethyl sulfate) 2. Selective De-ethylation (H₂SO₄) | ~96% | High yield and purity. | Economically less favorable due to the cost of the starting material and generates significant acidic waste. |
| 4-Hydroxybenzaldehyde | 1. Bromination 2. Methylation 3. Hydrolysis | 62-74% | Readily available and cost-effective starting material. | Multi-step process involving toxic reagents like bromine. |
| Veratraldehyde | Selective Demethylation (e.g., with L-methionine or H₂SO₄) | 44-83% | Direct conversion. | Can suffer from poor selectivity, leading to the formation of vanillin as a byproduct. |
| Guaiacol | Vilsmeier-Haack Formylation | Moderate | Readily available starting material. | Non-regioselective, producing a mixture of vanillin and isovanillin that requires separation.[3] |
Recommended Industrial Synthesis Protocol for Isovanillin from Ethyl Vanillin
While other routes are viable, the synthesis from ethyl vanillin offers high yields and a relatively straightforward process, making it a strong candidate for large-scale production where purity is critical.
Step 1: Methylation of Ethyl Vanillin
-
In a suitable glass-lined reactor, dissolve ethyl vanillin in an appropriate solvent such as toluene.
-
Add a stoichiometric amount of a base, for example, a 30% aqueous solution of sodium hydroxide.
-
While maintaining vigorous agitation, slowly add dimethyl sulfate to the reaction mixture. The reaction is exothermic and the temperature should be maintained at 80-90°C for several hours.
-
Upon completion, the organic layer containing 3-ethoxy-4-methoxybenzaldehyde is separated, washed with water and brine, and dried.
-
The solvent is removed under reduced pressure to yield the crude methylated product.
Step 2: Selective De-ethylation
-
The crude 3-ethoxy-4-methoxybenzaldehyde is carefully added to concentrated sulfuric acid in a separate reactor.
-
The mixture is heated to approximately 65°C and held at this temperature for about 3.5 hours.
-
The reaction mixture is then cooled and cautiously poured into ice water.
-
The precipitated isovanillin is collected by filtration, washed with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization.
Caption: Workflow for the synthesis of isovanillin from ethyl vanillin.
Large-Scale Synthesis of this compound
The final step in the production of the target molecule is the regioselective chlorination of isovanillin. This is an electrophilic aromatic substitution reaction where a chlorine atom is introduced onto the aromatic ring.
Reaction Mechanism and Choice of Chlorinating Agent
The hydroxyl and methoxy groups of isovanillin are ortho-, para-directing activators. The desired product is the result of chlorination at the 2-position, which is ortho to the hydroxyl group and meta to the aldehyde group. A common and effective chlorinating agent for this transformation on a laboratory scale is tert-butyl hypochlorite (t-BuOCl).[4] This reagent is favored for its ability to effect chlorination under relatively mild conditions.[4]
Caption: Synthesis of this compound.
Scalable Protocol for the Chlorination of Isovanillin
The following protocol is adapted from a laboratory-scale synthesis and includes considerations for scaling up to an industrial production environment.[4]
Materials and Equipment:
-
Glass-lined or other suitably corrosion-resistant reactor with temperature control, agitation, and a port for reagent addition.
-
Isovanillin
-
Glacial Acetic Acid
-
tert-Butyl Hypochlorite (t-BuOCl)
-
Ether (or a suitable alternative solvent for work-up)
-
Acetonitrile (for recrystallization)
Protocol:
-
Reaction Setup: In a clean and dry reactor, charge isovanillin and glacial acetic acid. A typical ratio is approximately 1 mole of isovanillin to 4-5 volumes of acetic acid.
-
Dissolution: Gently heat the mixture with agitation to dissolve the isovanillin completely.
-
Chlorination: Cool the solution to 35-40°C. Slowly add tert-butyl hypochlorite dropwise or via a metering pump. The addition rate should be carefully controlled to manage the exothermic nature of the reaction and maintain the temperature within the specified range.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at room temperature for approximately 3 hours. The progress of the reaction should be monitored by a suitable analytical technique such as HPLC or TLC.
-
Precipitation and Isolation: Once the reaction is complete, add a suitable anti-solvent like ether to precipitate the crude product. The mixture is then cooled and allowed to stand to ensure complete precipitation.
-
Filtration and Washing: The precipitated solid is collected by filtration and washed with the anti-solvent to remove residual acetic acid and other impurities.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as acetonitrile, to yield this compound of high purity.[4]
Yield and Product Specifications:
-
Expected Yield: 65-75%
-
Appearance: White to off-white crystalline powder
-
Melting Point: 204-208 °C[2]
Safety, Handling, and Waste Management for Large-Scale Production
The transition from laboratory-scale synthesis to industrial production necessitates a rigorous approach to safety, handling of hazardous materials, and waste management.
Thermal Hazard Assessment
The chlorination of phenols is an exothermic process that can pose a risk of a runaway reaction if not properly controlled.[5] A thorough thermal hazard assessment is crucial before scaling up. This should include:
-
Reaction Calorimetry: To determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise.[6] This data is essential for designing an adequate cooling system for the reactor.
-
Differential Scanning Calorimetry (DSC): To assess the thermal stability of the starting materials, products, and reaction mixture to identify any potential for decomposition at elevated temperatures.[6]
Handling of tert-Butyl Hypochlorite
Tert-butyl hypochlorite is a highly reactive and potentially explosive compound that requires careful handling.
-
Storage: Store in a cool, dark, and well-ventilated area, away from heat, sparks, and open flames. It should be stored in a tightly closed container under an inert atmosphere.[7][8]
-
Handling: Use in a well-ventilated area or in a closed system. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[7][8] Use non-sparking tools and explosion-proof equipment.[7]
-
Spills: In case of a spill, eliminate all ignition sources. Absorb the spill with an inert, non-combustible material and collect it for disposal.[8]
Waste Disposal
The waste streams generated from this process will primarily consist of:
-
Acidic Waste: Acetic acid from the reaction medium. This can be neutralized and treated in a wastewater treatment facility.
-
Halogenated Organic Waste: Residual chlorinated compounds from the reaction and purification steps. These should be collected and disposed of as hazardous waste, typically through incineration at a licensed facility.[9][10]
-
Solvent Waste: Used solvents from the work-up and recrystallization steps. These should be collected and either recycled or disposed of as hazardous waste.
Quality Control and Analytical Methods
Robust analytical methods are essential for ensuring the quality and purity of the final product.
In-Process Controls
-
Thin-Layer Chromatography (TLC): A rapid and simple method for monitoring the progress of the reaction by observing the consumption of the starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on the reaction progress and can be used to detect the formation of byproducts.
Final Product Quality Control
A validated HPLC method is recommended for the final quality control of this compound.
Proposed HPLC Method Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 280 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This method should be validated for linearity, precision, accuracy, and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS) can be used as a complementary technique for the identification and quantification of volatile impurities.
Applications in Drug Development
While specific drug candidates synthesized from this compound are often proprietary, the structural motifs present in this molecule are of significant interest in medicinal chemistry. Halogenated and polysubstituted benzaldehydes are common starting materials for the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential therapeutic activity. For example, similar chlorinated aromatic moieties are found in various Schiff base Cu(II) complexes with demonstrated antibacterial activities.[11] The presence of the chlorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule.[12]
Conclusion
The large-scale production of this compound is a multi-step process that requires careful consideration of the synthesis of the isovanillin precursor, a well-controlled chlorination reaction, and stringent safety and quality control measures. By following the protocols and guidelines outlined in this document, researchers and drug development professionals can establish a robust and efficient manufacturing process for this valuable pharmaceutical intermediate.
References
- 1. Development of efficient and selective processes for the synthesis of commercially important chlorinated phenols -ORCA [orca.cardiff.ac.uk]
- 2. nbinno.com [nbinno.com]
- 3. ojs.wiserpub.com [ojs.wiserpub.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. icheme.org [icheme.org]
- 6. icheme.org [icheme.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. Industrial waste disposal alternatives in the process of aromatic compounds in petrochemical industry (case study: Nouri petrochemical complex, Asaluyeh, Iran [jpoll.ut.ac.ir]
- 11. mdpi.com [mdpi.com]
- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Analytical Techniques for the Characterization of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
2-Chloro-3-hydroxy-4-methoxybenzaldehyde, a substituted aromatic aldehyde, is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its unique substitution pattern, featuring a chlorine atom, a hydroxyl group, and a methoxy group on the benzaldehyde scaffold, imparts specific chemical reactivity and physical properties that are crucial for its application in drug discovery and organic synthesis. Accurate and comprehensive characterization of this compound is paramount to ensure its identity, purity, and quality, which are critical parameters in regulated industries.
This technical guide provides a detailed overview of the essential analytical techniques for the thorough characterization of this compound. The methodologies described herein are grounded in established analytical principles and are designed to provide reliable and reproducible results. This document will delve into the causality behind experimental choices, offering insights honed from field experience to empower researchers in their analytical endeavors.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₇ClO₃ | [1][2] |
| Molecular Weight | 186.59 g/mol | [1][2] |
| CAS Number | 37687-57-3 | [1][2] |
| Melting Point | 204-208 °C | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as DMSO and methanol. | General knowledge for similar compounds |
Analytical Characterization Workflow
A multi-technique approach is necessary for the unambiguous characterization of this compound. The following workflow outlines a logical sequence of analyses to confirm the structure and assess the purity of the compound.
References
Application Note: A Researcher's Guide to the Synthesis of Chalcones from Substituted Benzaldehydes
Introduction: The Significance of the Chalcone Scaffold
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of open-chain flavonoids that serve as pivotal precursors in the biosynthesis of a vast array of flavonoids and isoflavonoids in plants.[1][2] Characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, this structural motif is a cornerstone in medicinal chemistry and drug development.[3][4] The broad and diverse pharmacological activities of both natural and synthetic chalcones—including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties—have cemented their status as a "privileged scaffold" in the quest for novel therapeutic agents.[2][4][5]
The therapeutic potential of chalcones is largely attributed to the reactivity of the enone functional group, which can act as a Michael acceptor and interact with biological nucleophiles, such as the cysteine residues in proteins.[2][4] The relative simplicity of their synthesis, coupled with the ease of introducing a wide variety of substituents onto both aromatic rings, makes chalcones an exceptionally attractive framework for conducting structure-activity relationship (SAR) studies and developing new drugs.[2]
The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation , a robust and versatile base- or acid-catalyzed reaction between a substituted acetophenone and a substituted aromatic aldehyde.[6][7][8] This guide provides an in-depth exploration of this foundational reaction, detailing the underlying mechanisms, offering field-proven experimental protocols, and discussing the critical factors that influence reaction outcomes.
The Claisen-Schmidt Condensation: Mechanism and Rationale
The Claisen-Schmidt condensation is a specific type of crossed-aldol condensation between an enolizable ketone (e.g., acetophenone) and a non-enolizable aromatic aldehyde (e.g., benzaldehyde), which lacks acidic alpha-hydrogens and therefore cannot self-condense.[2][4] The reaction is most commonly performed under basic conditions using catalysts like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
The base-catalyzed mechanism proceeds through three critical, sequential steps:
-
Enolate Formation: A strong base, typically hydroxide, abstracts an acidic α-hydrogen from the methyl group of the acetophenone. This hydrogen is acidic due to the electron-withdrawing effect of the adjacent carbonyl group, which stabilizes the resulting conjugate base. This step generates a resonance-stabilized enolate ion, a potent nucleophile.[2][4]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the benzaldehyde. The aldehyde's carbonyl carbon is an excellent electrophile, and since the aldehyde lacks α-hydrogens, it cannot form an enolate itself, preventing unwanted side reactions.[2][4] This attack forms a β-hydroxy ketone intermediate, known as an aldol adduct.[2]
-
Dehydration: The aldol adduct is typically unstable under the reaction conditions and readily undergoes base-catalyzed dehydration. The elimination of a water molecule is energetically favorable as it results in the formation of a highly conjugated and thermodynamically stable π-system, yielding the final chalcone product.[4]
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Experimental Protocols: From Synthesis to Purification
A self-validating protocol is one where success is not just hoped for but engineered through careful control of variables. The following protocols are designed to be robust and adaptable for a wide range of substituted starting materials.
Protocol 1: Classic Base-Catalyzed Synthesis in Solution
This is the standard and most widely applied method for chalcone synthesis, offering a good balance of yield, purity, and scalability.[2][4]
Materials and Reagents:
-
Substituted Acetophenone (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[6]
-
Ethanol (95%), reagent grade[4]
-
Dilute Hydrochloric Acid (HCl)[6]
-
Distilled Water
-
Standard laboratory glassware, magnetic stirrer, ice bath, and Buchner funnel filtration apparatus
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (e.g., 10 mmol) and the corresponding substituted benzaldehyde (e.g., 10 mmol) in 30-50 mL of 95% ethanol. Stir at room temperature until a homogenous solution is formed.[4]
-
Catalyst Addition & Temperature Control: Cool the flask in an ice bath. Separately, prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water). Add this basic solution dropwise to the stirred ethanolic reactant mixture over 15-20 minutes. Causality: Maintaining a low temperature (<25°C) is critical to control the exothermic nature of the condensation and to minimize side reactions, such as the Cannizzaro reaction of the aldehyde, which can reduce the yield.[3][9]
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.[4] The formation of a precipitate is a common visual indicator of product formation.[2] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Product Isolation: Pour the reaction mixture into a beaker containing 200 mL of ice-cold water. This step quenches the reaction and causes the water-insoluble crude chalcone to precipitate.[9][10]
-
Neutralization: While stirring, slowly add dilute HCl to the aqueous mixture until it is neutral (pH ~7), as checked with litmus or pH paper. Causality: This step neutralizes the excess base catalyst, ensuring that the chalcone product, which may be soluble as a phenolate salt if hydroxyl groups are present, fully precipitates from the solution.[6]
-
Collection and Washing: Collect the crude solid product by vacuum filtration using a Buchner funnel.[4] Wash the solid cake thoroughly with several portions of cold distilled water to remove any inorganic salts and residual acid.[11]
-
Drying: Allow the product to air-dry on the filter paper or in a desiccator. Determine the crude yield before proceeding to purification.[11]
Protocol 2: Green Solvent-Free Synthesis (Grinding Method)
This "green chemistry" approach minimizes solvent waste, often leading to significantly shorter reaction times and a simpler workup.[4][12]
Materials and Reagents:
-
Substituted Acetophenone (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Mortar and Pestle
-
Distilled Water
Step-by-Step Methodology:
-
Reactant Combination: Place the substituted acetophenone (e.g., 5 mmol), substituted benzaldehyde (e.g., 5 mmol), and powdered NaOH (e.g., 5 mmol) directly into a porcelain mortar.[4][13]
-
Grinding: Grind the solid mixture vigorously with a pestle for 5-15 minutes.[4] The mixture will typically become a paste, change color, and may eventually solidify. Causality: The mechanical energy from grinding provides the activation energy for the reaction and ensures intimate contact between the reactants in the absence of a solvent.
-
Workup: Add cold water to the mortar and continue to grind gently to break up the solid mass.[13]
-
Collection: Collect the crude product by vacuum filtration, wash thoroughly with distilled water, and dry as described in Protocol 1.[10]
Caption: A logical workflow for chalcone synthesis and purification.
Purification and Characterization: Ensuring Product Integrity
Obtaining a pure compound is a critical step for any subsequent biological testing or structural analysis.
Purification by Recrystallization
Recrystallization is the gold standard for purifying solid organic compounds like chalcones.[14] The principle relies on the differential solubility of the desired compound and its impurities in a specific solvent at different temperatures.[14]
Protocol for Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the chalcone sparingly at room temperature but have high solubility at its boiling point.[14] Ethanol or ethanol-water mixtures are excellent starting points for most chalcones.[13] The solvent's boiling point must also be lower than the chalcone's melting point to prevent "oiling out."[14]
-
Dissolution: Place the crude chalcone in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) until the solvent boils. Continue adding small portions of hot solvent until the chalcone is just fully dissolved. Causality: Using the minimum amount of hot solvent is key to maximizing the recovery yield upon cooling.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[6] Slow cooling promotes the formation of larger, purer crystals.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent to remove any adhering mother liquor, and dry thoroughly.
Characterization Techniques
The identity and purity of the synthesized chalcone must be confirmed using a suite of standard analytical techniques.
-
Melting Point (MP): A pure crystalline solid will have a sharp and narrow melting point range.[10]
-
Thin-Layer Chromatography (TLC): Used to assess purity by comparing the purified product to the crude mixture and starting materials. A single spot for the product indicates high purity.[10]
-
Spectroscopy:
-
Infrared (IR): Confirms the presence of key functional groups. Look for a strong absorption band for the conjugated C=O group (typically ~1630-1697 cm⁻¹) and bands for the aromatic C=C bonds and vinylic C-H bonds.[15][16][17]
-
¹H NMR: Provides detailed structural information. Key signals include two doublets for the α- and β-vinylic protons, with a large coupling constant (J ≈ 15 Hz) confirming the thermodynamically favored trans (E) configuration. Aromatic protons will appear in their characteristic regions.[18][19]
-
¹³C NMR: The carbonyl carbon signal is typically found far downfield (δ 186-196 ppm), while the α- and β-olefinic carbons appear between δ 116-145 ppm.[17][18]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound via the molecular ion peak ([M]⁺) or protonated molecule ([M+H]⁺).[6]
-
Data Summary: Impact of Substituents and Methods
The choice of substituents on the aromatic rings and the synthetic methodology can significantly impact reaction outcomes. Electron-donating groups (e.g., -OH, -OCH₃) on the benzaldehyde can slow the reaction by reducing the electrophilicity of the carbonyl carbon, whereas electron-withdrawing groups (e.g., -NO₂, -Cl) can accelerate it.[20][21] Green methods like grinding often provide superior yields in shorter times.[12]
| Entry | Acetophenone (Ring A) | Benzaldehyde (Ring B) | Method | Catalyst | Time | Yield (%) | Reference |
| 1 | Unsubstituted | Unsubstituted | Grinding | KOH | 50 min | 32.6% | [22] |
| 2 | Unsubstituted | 4-Hydroxy | Stirring | KOH | 1.5 h | 99.8% | [21] |
| 3 | Unsubstituted | 4-Chloro | Grinding | NaOH | 10 min | High | [10][13] |
| 4 | 4'-Chloroacetophenone | Unsubstituted | Grinding | NaOH | 20-30 min | High | [13] |
| 5 | Unsubstituted | 4-Nitro | Stirring | NaOH | - | 72-82% | |
| 6 | 1,3-Diacetylbenzene | 4-Hydroxy-3-methoxy | Reflux | H₂SO₄ | 24 h | 23% | [23] |
Note: "High" yield indicates that a specific quantitative value was not provided but was described as such in the source.
Conclusion
The Claisen-Schmidt condensation is a powerful, versatile, and highly accessible method for the synthesis of chalcones, a compound class of immense interest to drug discovery professionals. By understanding the core chemical principles, carefully controlling reaction parameters, and employing robust purification techniques, researchers can efficiently generate diverse libraries of chalcone derivatives for biological evaluation. The adoption of greener, solvent-free methodologies further enhances the appeal of this classic reaction, aligning potent synthesis with the principles of sustainable chemistry. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis, purification, and characterization of these valuable compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. benchchem.com [benchchem.com]
- 5. irejournals.com [irejournals.com]
- 6. benchchem.com [benchchem.com]
- 7. japsonline.com [japsonline.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. jetir.org [jetir.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
- 16. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. One moment, please... [dergi.fabad.org.tr]
- 18. jetir.org [jetir.org]
- 19. periodicos.ufms.br [periodicos.ufms.br]
- 20. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.aip.org [pubs.aip.org]
- 22. pubs.aip.org [pubs.aip.org]
- 23. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde
Introduction: 2-Chloro-3-hydroxy-4-methoxybenzaldehyde (CAS No. 37687-57-3), also known as 2-Chloroisovanillin, is a key intermediate in the synthesis of pharmaceuticals and fragrances.[1][2][3] Its synthesis, often starting from isovanillin via electrophilic chlorination, can result in a crude product containing unreacted starting materials, regioisomers, and other side-products.[1][4] Achieving high purity (>98%) is critical for subsequent synthetic steps and final product quality. This guide provides detailed troubleshooting advice and protocols to address common challenges encountered during the purification of this valuable compound.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.
Question 1: My recrystallization yield is very low. What are the common causes and how can I improve it?
Answer: Low recovery from recrystallization is a frequent issue. The primary causes are typically related to solvent choice and experimental technique.
-
Causality: The goal of recrystallization is to dissolve the crude product in a minimum amount of hot solvent and allow the pure compound to crystallize upon cooling, leaving impurities behind in the solution (mother liquor). If the compound is too soluble in the cold solvent or if too much solvent is used, a significant portion of the product will remain dissolved and be lost during filtration.
-
Troubleshooting Steps:
-
Solvent Selection: While acetonitrile is a documented solvent for this compound, yielding a recovery of around 69%, its effectiveness can vary based on the specific impurity profile.[4] If losses are high, consider screening other solvents. An ideal solvent should fully dissolve the compound when hot but provide very limited solubility when cold.
-
Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated mixture, waiting for it to return to a boil before adding more.
-
Cooling Process: Allow the solution to cool slowly to room temperature first, then place it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. Crashing the product out of solution by cooling too rapidly can trap impurities.
-
Concentrate the Mother Liquor: After filtering the first crop of crystals, you can often recover a second, less pure crop by boiling off a portion of the solvent from the mother liquor and re-cooling. This second crop may require a separate re-purification.
-
Question 2: After purification, my TLC plate still shows multiple spots. How do I remove persistent impurities?
Answer: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates that the chosen purification method was not sufficient to separate the target compound from all impurities.
-
Causality & Potential Impurities:
-
Unreacted Starting Material: The synthesis often starts from isovanillin.[4] Due to its similar phenolic structure, it may co-crystallize or have similar chromatographic behavior.
-
Regioisomers: Electrophilic chlorination of isovanillin can potentially produce other isomers (e.g., chlorination at the 6-position) which have very similar polarities, making them difficult to separate.
-
-
Troubleshooting Steps:
-
Switch Purification Method: If recrystallization fails, flash column chromatography is the method of choice for separating compounds with different polarities. The hydroxyl, aldehyde, and methoxy groups on the molecule allow for strong interactions with silica gel.
-
Optimize Chromatography Conditions:
-
Solvent System (Eluent): Start with a non-polar solvent system like Hexane/Ethyl Acetate and gradually increase the polarity. A typical starting point would be a 9:1 or 8:2 (Hexane:EtOAc) ratio. Use TLC to find a solvent system where the desired product has a Retention Factor (Rf) of approximately 0.3-0.4 for optimal separation.
-
Sample Loading: Adsorb the crude material onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often results in better separation than loading the sample dissolved in a small amount of solvent.
-
-
Consider a Wash: Before attempting a full purification, try washing the crude solid with a solvent in which the desired product is sparingly soluble but the impurity is highly soluble. For instance, washing with cold diethyl ether is a documented step to remove some impurities before recrystallization.[4]
-
Question 3: My final product is an oil or a sticky solid, not the expected white powder. What went wrong?
Answer: Obtaining an oily or non-crystalline product suggests the presence of impurities that are depressing the melting point or residual solvent. The reported melting point for pure this compound is in the range of 203-208 °C.[1][4]
-
Causality: Even small amounts of impurities can disrupt the crystal lattice, preventing the formation of a stable solid and lowering the melting point. Trapped solvent molecules can also lead to a gummy appearance.
-
Troubleshooting Steps:
-
Trituration: This is the process of washing a solid with a solvent in which it is insoluble. Add a small amount of a non-polar solvent (like hexane or cold diethyl ether) to the oily product and vigorously stir or sonicate. This can often wash away the impurities causing the oiling out and induce crystallization of the desired product.
-
High-Vacuum Drying: Ensure the product is thoroughly dried under a high vacuum for several hours, possibly with gentle heating (well below the melting point), to remove all traces of residual solvent.
-
Re-purify: If the above steps fail, the product is likely too impure and requires another round of purification, preferably by column chromatography, to remove the contaminants.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude this compound?
The choice of purification method depends on the initial purity of the crude product and the scale of the experiment.
-
Recrystallization: This is the preferred method for large quantities (>5 g) of material that is already relatively pure (>85%). It is faster, uses less solvent than chromatography, and is more easily scalable. Acetonitrile has been shown to be an effective solvent.[4]
-
Flash Column Chromatography: This is ideal for small-scale purifications or for crude mixtures containing multiple, closely-related impurities that cannot be removed by recrystallization. It offers superior separation power but is more time-consuming and labor-intensive.
Q2: How do I perform a recrystallization for this compound?
The following protocol is based on a documented laboratory procedure.[4]
Experimental Protocol: Recrystallization from Acetonitrile
-
Place the crude this compound (e.g., 10 g) into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of acetonitrile (e.g., 50 mL to start) and heat the mixture to a gentle boil with stirring.
-
Continue to add small portions of hot acetonitrile until all the solid has just dissolved. Note: Avoid adding excess solvent to maximize yield.
-
If the solution is colored, you may add a small amount of activated charcoal (decolorizing carbon) and boil for another 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once crystals have formed, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Dry the purified crystals under a vacuum to a constant weight.
Q3: How can I confirm the purity and identity of my final product?
A combination of techniques should be used for definitive characterization:
-
Melting Point: The pure compound should have a sharp melting point within the literature range of 203-208 °C.[1][4] A broad or depressed melting point indicates the presence of impurities.
-
Thin Layer Chromatography (TLC): On a silica gel plate, the purified product should appear as a single, well-defined spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural confirmation. The expected signals for this compound are:
-
¹H NMR (90 MHz, DMSO-d₆) δ: 3.94 (3H, s, OCH₃), 7.10 (1H, d, Ar-H), 7.42 (1H, d, Ar-H), 9.84 (1H, s, CHO), 10.16 (1H, s, OH).[4]
-
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, a reverse-phase HPLC method can be developed, similar to methods used for related benzaldehydes.[5][6] The pure compound will show a single major peak.
Section 3: Data Presentation & Visualization
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 37687-57-3 | [2][4] |
| Molecular Formula | C₈H₇ClO₃ | [4][7] |
| Molecular Weight | 186.59 g/mol | [2][4] |
| Appearance | White solid / powder | [1][8] |
| Melting Point | 203 - 208 °C | [1][4][9] |
| Purity (Typical) | ≥97% | [10] |
Purification Method Selection Workflow
The following diagram outlines a logical workflow for deciding on the appropriate purification strategy based on an initial analysis of the crude product.
Caption: Decision workflow for purification of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 3-Hydroxy-4-methoxy-benzaldehyde | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. This compound – Biotuva Life Sciences [biotuva.com]
Technical Support Center: Isomeric Byproduct Identification in Benzaldehyde Synthesis
<_ _>
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the identification and management of isomeric byproducts during the synthesis of benzaldehyde. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the purity and quality of your final product.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your benzaldehyde synthesis and analysis, providing step-by-step guidance to resolve them.
Scenario 1: Unexpected Peaks in Your GC-MS Analysis of Benzaldehyde Synthesized via Toluene Oxidation
Question: I've synthesized benzaldehyde through the catalytic oxidation of toluene and my GC-MS analysis shows several unexpected peaks close to the benzaldehyde peak. How can I identify these and prevent their formation?
Answer:
The oxidation of toluene to benzaldehyde is a robust method, but it can be prone to side reactions, leading to various byproducts, including isomeric cresols (o-, m-, and p-cresol) and over-oxidation products like benzoic acid.[1][2][3] The presence of these impurities can complicate downstream applications and affect the final product's specifications.
Causality of Isomer Formation:
The formation of cresol isomers occurs due to the hydroxyl radical attacking the aromatic ring of toluene instead of the methyl group.[4][5] The reaction conditions, particularly temperature and catalyst choice, play a crucial role in directing the selectivity of the oxidation.[6][7][8]
Step-by-Step Troubleshooting and Identification Protocol:
-
Optimize GC-MS Method: Ensure your Gas Chromatography-Mass Spectrometry (GC-MS) method is optimized for the separation of aromatic isomers. A polar capillary column is often effective for this purpose.[9] A programmed temperature ramp can also improve the resolution of closely eluting peaks.[9]
-
Reference Standard Injection: The most reliable method for peak identification is to inject commercially available, high-purity standards of o-cresol, m-cresol, p-cresol, and benzoic acid into your GC-MS system under the same conditions as your sample. Compare the retention times and mass spectra of the unknown peaks with those of the standards.
-
Mass Spectral Library Search: Utilize the mass spectral library (e.g., NIST, Wiley) associated with your GC-MS software to tentatively identify the unknown peaks. Pay close attention to the fragmentation patterns, which are characteristic of specific isomers.
-
Reaction Condition Review:
-
Temperature Control: High reaction temperatures can favor ring oxidation, leading to increased cresol formation.[6] Carefully monitor and control the reaction temperature within the optimal range for benzaldehyde selectivity.
-
Catalyst Selection: The choice of catalyst and co-catalyst significantly influences the product distribution.[7] For instance, certain bimetallic catalyst systems can enhance selectivity towards benzaldehyde.[8]
-
Oxidant Concentration: The concentration of the oxidant (e.g., air, oxygen) should be carefully controlled to minimize over-oxidation to benzoic acid.[7]
-
Workflow for Isomer Identification in Toluene Oxidation:
Caption: Troubleshooting workflow for identifying and mitigating isomeric byproducts in benzaldehyde synthesis via toluene oxidation.
Scenario 2: Chlorinated Impurities Detected in Benzaldehyde from Benzal Chloride Hydrolysis
Question: My benzaldehyde, synthesized by the hydrolysis of benzal chloride, shows traces of chlorinated compounds in the HPLC analysis. What are these, and how can I eliminate them?
Answer:
The synthesis of benzaldehyde from benzal chloride is a common industrial method.[10][11] However, the starting material, benzal chloride, is often produced by the free-radical chlorination of toluene, which can also lead to chlorination of the aromatic ring, forming chlorotoluene isomers.[11] These chlorinated precursors can be carried through the synthesis and result in chlorinated benzaldehyde isomers in your final product.
Origin of Chlorinated Byproducts:
The primary source of these impurities is the competing ring chlorination reaction during the synthesis of benzal chloride from toluene.[11] This results in a mixture of benzyl chloride, benzal chloride, benzotrichloride, and their ring-chlorinated derivatives.[12]
Troubleshooting and Purification Protocol:
-
Purity of Starting Material: Whenever possible, use high-purity benzal chloride with minimal ring-chlorinated impurities. If you are preparing the benzal chloride yourself, optimize the chlorination conditions (e.g., temperature, UV initiation) to favor side-chain chlorination over ring chlorination.
-
Hydrolysis Conditions: Ensure the hydrolysis of benzal chloride to benzaldehyde is complete.[13] Incomplete hydrolysis can leave unreacted chlorinated intermediates in your product. The reaction can be monitored by techniques like IR spectroscopy to track the disappearance of the C-Cl bond and the appearance of the C=O bond.
-
Purification via Distillation: Fractional distillation under reduced pressure is an effective method for separating benzaldehyde from less volatile chlorinated impurities.[14][15]
-
Aqueous Washing: Washing the crude benzaldehyde with an aqueous solution of sodium carbonate or sodium bicarbonate can help remove acidic impurities, including any benzoic acid formed from over-oxidation.[15][16]
Decision Tree for Managing Chlorinated Impurities:
Caption: Decision tree for the purification of benzaldehyde from chlorinated byproducts.
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding isomeric byproducts in benzaldehyde synthesis.
Q1: What are the primary isomeric byproducts to expect when synthesizing benzaldehyde from toluene?
A1: The main isomeric byproducts are ortho-, meta-, and para-cresol.[1][2][3] These arise from the electrophilic attack of hydroxyl radicals on the aromatic ring of toluene.[4][5]
Q2: How can I analytically differentiate between o-, m-, and p-cresol in my benzaldehyde sample?
A2: Gas chromatography (GC) with a suitable capillary column (e.g., polar phases) coupled with a mass spectrometer (MS) is the most effective technique.[9][17] The isomers will have slightly different retention times, and their mass spectra, while similar, will have subtle differences in fragment ion intensities that can aid in their identification when compared to authentic standards. High-Performance Liquid Chromatography (HPLC) can also be used for separation.[18][19][20]
Q3: Are there spectroscopic methods to identify isomeric impurities?
A3: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool. The 1H NMR spectrum of benzaldehyde is distinct, with the aldehydic proton appearing as a singlet around 10 ppm.[21][22][23][24] Isomeric impurities like cresols will introduce additional signals in both the aromatic and aliphatic regions of the spectrum, with characteristic splitting patterns and chemical shifts that can be used for identification.[25]
Q4: What is the best way to purify crude benzaldehyde to remove isomeric byproducts?
A4: A combination of chemical washing and physical separation is generally most effective. First, wash the crude product with a dilute aqueous base (e.g., sodium carbonate) to remove acidic impurities like benzoic acid and cresols (which are phenolic and thus weakly acidic).[15][16] After drying, perform fractional distillation under reduced pressure to separate the benzaldehyde from other neutral impurities with different boiling points.[14][15]
Q5: Can reaction conditions be modified to suppress the formation of cresol isomers during toluene oxidation?
A5: Absolutely. Lowering the reaction temperature generally favors side-chain oxidation over ring substitution.[6] The choice of catalyst is also critical; highly selective catalysts can significantly improve the yield of benzaldehyde while minimizing byproduct formation.[7][8] Additionally, controlling the residence time and the ratio of reactants can help optimize the selectivity.
Data Summary Table
| Compound | Boiling Point (°C at 760 mmHg) | Typical GC Elution Order (Non-polar column) | Key Mass Spectral Fragments (m/z) |
| Benzaldehyde | 178.1 | 1 | 106, 105, 77 |
| o-Cresol | 191 | 2 | 108, 107, 79, 77 |
| m-Cresol | 202 | 3 | 108, 107, 79, 77 |
| p-Cresol | 202 | 4 | 108, 107, 79, 77 |
| Benzoic Acid | 249 | 5 | 122, 105, 77 |
Note: Elution order can vary depending on the specific GC column and conditions used.
Experimental Protocols
Protocol 1: GC-MS Analysis of Crude Benzaldehyde
-
Sample Preparation: Dilute 1 µL of the crude benzaldehyde sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS System: Use a gas chromatograph equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) and a mass selective detector.
-
Injection: Inject 1 µL of the diluted sample into the GC inlet, typically set at 250 °C with a split ratio of 50:1.
-
Oven Program: Start with an initial oven temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1 mL/min.
-
MS Conditions: Set the mass spectrometer to scan from m/z 40 to 300. The ion source temperature should be 230 °C and the quadrupole temperature 150 °C.
-
Data Analysis: Identify peaks by comparing their retention times and mass spectra with those of authentic standards and by searching a mass spectral library.
Protocol 2: Purification of Crude Benzaldehyde
-
Aqueous Wash: Place the crude benzaldehyde in a separatory funnel and wash it with a 10% aqueous solution of sodium carbonate. Shake gently and allow the layers to separate. Drain the lower aqueous layer. Repeat this washing step twice.
-
Water Wash: Wash the organic layer with deionized water to remove any residual sodium carbonate.
-
Drying: Transfer the organic layer to a clean, dry flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Swirl the flask and let it stand for 15-20 minutes.
-
Filtration: Filter the dried benzaldehyde to remove the drying agent.
-
Fractional Distillation: Set up a fractional distillation apparatus. It is crucial to perform the distillation under reduced pressure to avoid oxidation of the benzaldehyde at its atmospheric boiling point. Collect the fraction that distills at the correct boiling point for benzaldehyde at the given pressure.
References
- 1. researchgate.net [researchgate.net]
- 2. Secondary organic aerosol formation from sequential oxidation of toluene and cresols | Sciety Labs (Experimental) [labs.sciety.org]
- 3. researchgate.net [researchgate.net]
- 4. OH-initiated oxidation of toluene. 3. Low-energy routes to cresol and oxoheptadienal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The easiest synth of benzaldehyde from toluene , Hive Chemistry Discourse [chemistry.mdma.ch]
- 7. mdpi.com [mdpi.com]
- 8. patents.justia.com [patents.justia.com]
- 9. researchgate.net [researchgate.net]
- 10. How is benzaldehyde prepared from benzal chloride? How does it react with.. [askfilo.com]
- 11. researchgate.net [researchgate.net]
- 12. softbeam.net:8080 [softbeam.net:8080]
- 13. Sciencemadness Discussion Board - Benzyl and Benzal chloride, Benzaldehyde and Benzoic Acid - Illustrated Practical Guide - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. US4379026A - Process for the purification of benzaldehyde - Google Patents [patents.google.com]
- 15. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock? [chemicalcas.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. How to test the purity of benzaldehyde? - Blog [sinoshiny.com]
- 20. researchgate.net [researchgate.net]
- 21. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 22. youtube.com [youtube.com]
- 23. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 24. thestudentroom.co.uk [thestudentroom.co.uk]
- 25. researchgate.net [researchgate.net]
preventing polymeric resin formation in Reimer-Tiemann reaction
Welcome to the technical support center for the Reimer-Tiemann reaction. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this classic ortho-formylation reaction and, specifically, to troubleshoot and prevent the formation of unwanted polymeric resins and tars. As a Senior Application Scientist, my goal is to provide not just procedural steps, but a deep understanding of the reaction's causality, enabling you to execute self-validating and robust experiments.
The Reimer-Tiemann reaction is a cornerstone of synthetic chemistry for producing hydroxybenzaldehydes from phenols.[1][2] However, its reputation for inconsistent yields and the frequent formation of dark, intractable resins can be a significant challenge. This guide will illuminate the causes of these side reactions and provide field-proven strategies to ensure a clean, high-yield synthesis.
Frequently Asked Questions (FAQs)
Here are direct answers to the most common issues encountered during the Reimer-Tiemann reaction.
Q1: What is the dark brown, tar-like substance forming in my reaction? This is commonly referred to as polymeric resin. It is not a single compound but a complex mixture of byproducts. Its formation is primarily caused by a loss of control over the reaction conditions, especially temperature. The Reimer-Tiemann reaction is highly exothermic, and without proper thermal management, a "thermal runaway" can occur, leading to undesired side reactions and decomposition of both starting materials and products.[3][4]
Q2: Why is my yield of salicylaldehyde consistently low? Low yields are often directly linked to resin formation, as the desired reaction pathway is competing with these side reactions.[5] Other key factors include inefficient mixing in the biphasic system, incorrect stoichiometry, or premature loss of the highly reactive dichlorocarbene intermediate.
Q3: How can I effectively control the reaction temperature? The most critical technique is the slow, dropwise addition of chloroform to the heated alkaline phenol solution. This allows the cooling system (e.g., a water bath) to dissipate the heat generated from the exothermic reaction in real-time.[2] A sudden, bulk addition of chloroform is a primary cause of thermal runaways.
Q4: Is a phase-transfer catalyst (PTC) necessary for this reaction? While not strictly necessary, a PTC is highly recommended for improved yields and reproducibility. The reaction is biphasic (an aqueous hydroxide phase and an organic chloroform phase).[3] A PTC, such as a quaternary ammonium salt or a crown ether, facilitates the transfer of the phenoxide anion into the organic phase and the dichlorocarbene precursor to the interface, significantly enhancing the rate of the desired reaction over side reactions.[5]
Q5: Can I run this reaction under different conditions, for instance, without water? Yes, modifications exist. For example, carrying out the reaction under substantially non-aqueous conditions using a hydrocarbon diluent and an aprotic solvent catalyst like N,N-dimethylformamide (DMF) has been shown to improve selectivity for the ortho-isomer and achieve consistent yields.[6]
Troubleshooting Guide: From Resin to Refined Product
This section provides a deeper dive into specific problems, their underlying causes, and actionable solutions.
Problem 1: Excessive Resin/Tar Formation and a Dark Reaction Mixture
-
Probable Cause A: Thermal Runaway
-
Why it Happens: The generation of dichlorocarbene from chloroform and a strong base is rapid and generates significant heat.[4] Phenol formylation is also exothermic. If this combined heat is generated faster than it can be removed, the reaction temperature will spike uncontrollably. At elevated temperatures, phenoxide and the salicylaldehyde product can undergo various condensation and decomposition reactions, leading to complex polymeric materials.
-
Solution:
-
Controlled Reagent Addition: Equip your reaction vessel with a pressure-equalizing dropping funnel. Add the chloroform dropwise to the phenol/alkali mixture over a period of 30-60 minutes.
-
Vigilant Temperature Monitoring: Immerse the reaction flask in a water or oil bath set to the target temperature (typically 60-70°C). Place a thermometer directly in the reaction mixture. The internal temperature is the most critical parameter.
-
Efficient Heat Dissipation: Ensure the reaction vessel is appropriately sized for the reaction scale to allow for an adequate surface area for cooling. For larger-scale reactions, consider a cooling coil or a jacketed reactor.
-
-
-
Probable Cause B: Poor Interfacial Mixing
-
Why it Happens: The key reactants are in separate phases. The phenoxide is primarily in the aqueous phase, while chloroform and the resulting dichlorocarbene are in the organic phase.[3] Without vigorous agitation, the reactive dichlorocarbene can accumulate in the organic phase and react with itself or other species before it encounters a phenoxide molecule at the phase interface.
-
Solution:
-
Mechanical Stirring: Use an overhead mechanical stirrer instead of a magnetic stir bar, especially for volumes over 250 mL. This creates a much larger vortex and ensures a high surface area of contact between the two phases.
-
Emulsifying Agents/Co-solvents: The use of 1,4-dioxane can act as an emulsifying agent to help bring the reagents together.[3]
-
Phase-Transfer Catalysis (Recommended): Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst like tetrabutylammonium bromide or 18-crown-6. The PTC will shuttle the phenoxide into the organic phase, allowing for a homogenous reaction with the dichlorocarbene and drastically reducing side reactions.
-
-
Problem 2: Low Yield of Salicylaldehyde Despite Minimal Resin Formation
-
Probable Cause A: Incorrect Stoichiometry
-
Why it Happens: The generation of dichlorocarbene requires two equivalents of base (one to deprotonate chloroform, one to eliminate chloride). The phenoxide formation requires another equivalent. Subsequent hydrolysis steps also consume base. An insufficient amount of base will stall the reaction. Conversely, an extreme excess can promote side reactions.
-
Solution:
-
Optimize Molar Ratios: A common and effective stoichiometry is to use an excess of both phenol and alkali relative to the limiting reagent, chloroform.[7] A molar ratio of approximately 2-4 moles of phenol and 3-8 moles of sodium hydroxide per mole of chloroform often gives good results based on chloroform conversion.[7]
-
-
-
Probable Cause B: Loss of Dichlorocarbene
-
Why it Happens: Dichlorocarbene is highly reactive and can be hydrolyzed by water or react with hydroxide ions. If the concentration of phenoxide at the reaction interface is too low (due to poor mixing or no PTC), the carbene may be quenched before it can participate in the desired C-C bond formation.
-
Solution:
-
Ensure Efficient Stirring: As mentioned above, vigorous stirring is paramount to ensure the carbene reacts with the phenoxide immediately upon formation.
-
Use a Phase-Transfer Catalyst: This is the most effective solution to ensure the carbene and phenoxide are in the same phase and can react efficiently.
-
-
Visualizing the Reaction Pathways
The following diagram illustrates the desired reaction pathway leading to salicylaldehyde versus the competing side reactions that result in resin formation. Control over temperature and efficient mixing are the critical factors that favor the desired pathway.
Caption: Reaction pathway diagram for the Reimer-Tiemann reaction.
Impact of Reaction Parameters on Outcome
This table summarizes the effect of key experimental variables on the formation of the desired product versus unwanted resinous byproducts.
| Parameter | Standard Condition | Optimized Condition | Expected Effect on Yield | Rationale |
| Temperature | > 80°C or uncontrolled | 60-70°C | Significant Increase | Prevents thermal runaway and decomposition side reactions.[3] |
| Reagent Addition | All chloroform added at once | Slow, dropwise addition of CHCl₃ | Significant Increase | Allows for effective heat management and prevents temperature spikes. |
| Mixing | Magnetic Stirrer | Vigorous Overhead Stirring | Moderate to High Increase | Maximizes interfacial area in the biphasic system, promoting the desired reaction.[3] |
| Catalyst | None | 1-5 mol% Phase-Transfer Catalyst | High Increase | Facilitates transport of phenoxide to the organic phase for efficient reaction with dichlorocarbene.[5] |
| Stoichiometry | 1:1:3 (Phenol:CHCl₃:NaOH) | 2:1:4 (Phenol:CHCl₃:NaOH) | Moderate Increase | Using excess phenol ensures the limiting reagent (chloroform) is consumed efficiently.[7] |
Optimized Protocol for Salicylaldehyde Synthesis
This protocol incorporates the best practices discussed above to maximize the yield of salicylaldehyde and minimize resin formation.
Materials:
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Tetrabutylammonium bromide (TBAB) (Optional, as PTC)
-
Hydrochloric Acid (HCl), concentrated
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask
-
Overhead mechanical stirrer
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Thermometer
-
Heating mantle with a water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble the three-neck flask with the overhead stirrer in the central neck, the reflux condenser in one side neck, and the dropping funnel/thermometer assembly in the other. Place the flask in a water bath on a heating mantle.
-
Prepare Alkaline Phenol Solution: In the flask, dissolve 80g of NaOH in 80 mL of water (Caution: exothermic). Once cooled slightly, add 25g of phenol. If using, add ~1g of TBAB at this stage.
-
Heating: Begin stirring the mixture vigorously and heat the water bath to bring the internal temperature of the flask to 65°C.
-
Controlled Chloroform Addition: Add 25 mL (approx. 37g) of chloroform to the dropping funnel. Once the reaction mixture is stable at 65°C, begin adding the chloroform dropwise over a period of 45-60 minutes. Monitor the internal temperature closely; it should be maintained between 65-70°C. If the temperature rises above 70°C, slow the addition rate. A gentle reflux may be observed.
-
Reaction Completion: After the addition is complete, maintain the vigorous stirring and temperature at 65-70°C for an additional 60-90 minutes to ensure the reaction goes to completion.
-
Workup - Removal of Excess Chloroform: Arrange the apparatus for simple distillation and carefully distill off any excess chloroform.
-
Workup - Acidification: Cool the remaining dark reaction mixture in an ice bath. Carefully and slowly, with stirring, acidify the mixture by adding concentrated HCl until the pH is acidic (pH < 5). This will neutralize the excess NaOH and protonate the phenoxide and salicylaldehyde salts.
-
Workup - Steam Distillation: The salicylaldehyde is volatile in steam. Set up for steam distillation and distill the mixture. The salicylaldehyde will co-distill with water, appearing as a yellowish oil. Continue until the distillate is clear.
-
Extraction: Collect the distillate in a separatory funnel. Extract the aqueous layer three times with diethyl ether or dichloromethane.
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous MgSO₄. Filter to remove the drying agent and remove the solvent using a rotary evaporator to yield the final product, salicylaldehyde, as a yellowish oil. A typical yield following this optimized procedure should be in the 30-40% range.[8]
By carefully controlling the key parameters outlined in this guide, you can transform the Reimer-Tiemann reaction from a source of frustration into a reliable and efficient tool in your synthetic arsenal.
References
- 1. pharmdguru.com [pharmdguru.com]
- 2. Sciencemadness Discussion Board - Preparation of Salicylaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. US3972945A - Process for the selective synthesis of salicylaldehydes - Google Patents [patents.google.com]
- 7. US4324922A - Reimer-Tiemann aldehyde synthesis process - Google Patents [patents.google.com]
- 8. hkasme.org [hkasme.org]
Duff Reaction Technical Support Center: A Guide to Stoichiometric Control in Aldehyde Synthesis
Welcome to the comprehensive technical support center for the Duff reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for achieving precise stoichiometric control in aromatic aldehyde synthesis. Here, we move beyond simple procedural steps to explain the underlying chemical principles that govern the success of your Duff reaction, ensuring you can confidently navigate the complexities of this versatile formylation method.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format, offering field-proven insights to get your reaction back on track.
Issue 1: Low or No Yield of the Desired Aldehyde
-
Question: I am experiencing a very low yield of my target aldehyde, with a significant amount of unreacted starting material recovered. What are the primary causes and how can I improve the conversion?
-
Answer: Low conversion in the Duff reaction is a common challenge that can often be attributed to several factors.[1] Let's break down the potential causes and solutions:
-
Insufficient Substrate Activation: The Duff reaction is an electrophilic aromatic substitution, meaning it works best with electron-rich aromatic rings.[2] Phenols and anilines are ideal substrates. If your substrate has even weakly electron-withdrawing groups, the reaction can be sluggish.
-
Solution: Consider using a stronger acid catalyst. While acetic acid is traditional, trifluoroacetic acid (TFA) can significantly enhance the electrophilicity of the formylating agent, driving the reaction forward even with less activated substrates.[3]
-
-
Inadequate Temperature: The reaction often requires thermal energy to proceed at a reasonable rate.
-
Solution: Ensure your reaction temperature is appropriate for your specific substrate and solvent system. For many phenols, heating to between 150-160°C in a glycerol/boric acid medium is effective.[4] In TFA, lower temperatures around 70°C are often sufficient.[5] It's crucial to monitor for potential decomposition at higher temperatures.
-
-
Moisture Contamination: While the Duff reaction can tolerate traces of moisture, excessive water can hydrolyze the active formylating species derived from hexamethylenetetramine (HMTA), reducing its efficiency.[4]
-
Solution: While not strictly necessary to run under anhydrous conditions, ensure your reagents and glassware are reasonably dry.
-
-
Premature Reaction Quenching: The reaction kinetics can vary significantly based on the substrate.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Quenching the reaction too early will naturally lead to low conversion.
-
-
Issue 2: Formation of Di-formylated Byproducts
-
Question: My reaction is producing a significant amount of a di-formylated product, reducing the yield of my desired mono-aldehyde. How can I improve the selectivity for mono-formylation?
-
Answer: The formation of di-formylated products is a classic example of a stoichiometry control issue in the Duff reaction, particularly when both ortho positions to an activating group are available.[5] Here’s how to address it:
-
Stoichiometry of Hexamethylenetetramine (HMTA): This is the most critical factor. An excess of HMTA will drive the reaction towards multiple formylations.[5]
-
Solution: The key is to carefully control the molar ratio of HMTA to your aromatic substrate. To favor mono-formylation, reduce the amount of HMTA. A 1:1 molar ratio of HMTA to the phenolic substrate is a good starting point to significantly increase the yield of the mono-formylated product.[5] For substrates prone to di-formylation, you can even use a slight excess of the phenol.
-
Workflow for Minimizing Di-formylation
Caption: Troubleshooting workflow for di-formylation.
-
Issue 3: Formation of Resin/Polymer
-
Question: My reaction mixture is turning into a thick, intractable resin. What is causing this, and how can I prevent it?
-
Answer: Resin formation is a known side reaction, particularly under the acidic conditions of the Duff reaction, and is essentially a phenol-formaldehyde polymerization.[6] This occurs through repeated hydroxymethylation and subsequent condensation.[6]
-
Temperature Control: Higher temperatures can accelerate the polymerization process.[5]
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can promote resinification.
-
Solution: Monitor the reaction closely and stop it as soon as the desired product is maximized.[5]
-
-
Stoichiometry: An excess of the formaldehyde source (HMTA) can contribute to polymer formation.
-
Solution: Use a formaldehyde equivalent (HMTA) to phenol ratio of less than one, though this may also impact your overall yield.[6]
-
-
Frequently Asked Questions (FAQs)
-
What is the active electrophile in the Duff reaction?
-
The active electrophile is an iminium ion (CH₂⁺NR₂) that is generated from the protonation and subsequent fragmentation of hexamethylenetetramine (HMTA) in an acidic medium.[2] This electrophile then attacks the electron-rich aromatic ring.
-
-
Why is the Duff reaction typically ortho-selective for phenols?
-
Can the Duff reaction be used for substrates other than phenols?
-
What is the role of the acid catalyst?
-
The acid catalyst serves two primary purposes:
-
The Crucial Role of Stoichiometry in Product Distribution
Caption: Stoichiometric control of product formation.
Optimized Experimental Protocols
Here, we provide detailed, step-by-step methodologies for performing the Duff reaction, including a modern, time-efficient microwave-assisted protocol.
Protocol 1: Classical Duff Reaction for Mono-formylation of a Phenol
This protocol is optimized for the selective ortho-formylation of a simple phenol.
Materials:
-
Substituted Phenol (1.0 eq)
-
Hexamethylenetetramine (HMTA) (1.0 - 1.2 eq)
-
Glycerol
-
Boric Acid
-
Sulfuric Acid (concentrated)
-
Water
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Sodium sulfate or magnesium sulfate (anhydrous)
Procedure:
-
Preparation of the Reaction Medium: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, combine glycerol and boric acid. Heat the mixture to 150-160°C to form glyceroboric acid.[4]
-
Addition of Reactants: To the hot glyceroboric acid, add a pre-mixed powder of the phenol and HMTA in portions, ensuring the temperature does not exceed 175°C.[10]
-
Reaction: Stir the mixture at 150-160°C and monitor the progress by TLC. Reaction times can vary from 15 minutes to several hours.
-
Hydrolysis (Workup): Once the reaction is complete, cool the mixture to below 100°C and carefully add a dilute solution of sulfuric acid to hydrolyze the intermediate imine.
-
Isolation: The product can be isolated by steam distillation directly from the reaction mixture or by extraction with an organic solvent.
-
Purification: Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Duff Reaction in Trifluoroacetic Acid (TFA)
This protocol offers a significant reduction in reaction time and is suitable for a broader range of substrates.[11][12]
Materials:
-
Substituted Phenol (1.0 eq)
-
Hexamethylenetetramine (HMTA) (2.0 - 4.0 eq)
-
Trifluoroacetic Acid (TFA)
-
Microwave synthesis reactor with appropriate reaction vessels
-
Ice-cold water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Sodium sulfate or magnesium sulfate (anhydrous)
Procedure:
-
Reagent Preparation: In a microwave reaction vessel equipped with a magnetic stir bar, add the substituted phenol.
-
Addition of Reagents: To the vessel, add HMTA and TFA.[13]
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Set the desired temperature (typically 100-150°C), maximum power, and reaction time (typically 3-15 minutes). Initiate the microwave irradiation with stirring.
-
Workup: After the reaction is complete, allow the vessel to cool to room temperature. Quench the reaction mixture by carefully adding it to ice-cold water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Classical Duff Reaction | Microwave-Assisted Duff Reaction |
| Typical Reaction Time | 1-4 hours | 3-15 minutes |
| Temperature | 150-160°C | 100-150°C |
| Acid Catalyst | Boric Acid/Glycerol | Trifluoroacetic Acid |
| Substrate Scope | Primarily activated phenols | Broader scope, including less activated aromatics |
| Yields | Generally moderate | Often improved |
Mechanistic Insights
A deeper understanding of the reaction mechanism is paramount for effective troubleshooting and optimization. The Duff reaction proceeds through a series of steps:
-
Formation of the Electrophile: Hexamethylenetetramine is protonated by the acid catalyst and subsequently decomposes to form a reactive iminium ion.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the iminium ion, forming a C-C bond and a benzylamine intermediate. For phenols, this attack is directed to the ortho position due to hydrogen bonding.[7]
-
Oxidation and Hydrolysis: The benzylamine intermediate undergoes an intramolecular redox reaction, followed by hydrolysis of the resulting imine to yield the final aldehyde product.[2]
Generalized Duff Reaction Mechanism
References
- 1. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. scholarworks.uni.edu [scholarworks.uni.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. studylib.net [studylib.net]
- 12. Twice as Nice: The Duff Formylation of Umbelliferone Revised - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purifying Hydroxybenzaldehydes via Column Chromatography
Welcome to the technical support center for the purification of hydroxybenzaldehydes. The separation of structural isomers like ortho-, meta-, and para-hydroxybenzaldehyde presents a common yet significant challenge in synthetic chemistry due to their similar physical properties. This guide provides in-depth protocols, field-proven insights, and robust troubleshooting advice to empower researchers in achieving high-purity compounds. We will explore the causality behind experimental choices to build a foundational understanding of the chromatographic process.
Core Principles: The Basis of Separation
Liquid column chromatography operates on the principle of differential partitioning.[1] A mixture is introduced into a column containing a solid stationary phase (typically silica gel for this application) and is carried through by a liquid mobile phase (the eluent). Separation occurs because each compound in the mixture interacts with the stationary phase to a different degree based on its intrinsic properties, primarily polarity.
For hydroxybenzaldehydes, we utilize normal-phase chromatography .
-
Stationary Phase: Silica gel (SiO₂), a highly polar material, due to the presence of surface silanol (-Si-OH) groups.
-
Mobile Phase: A relatively non-polar solvent or a mixture of solvents.
-
Separation Mechanism: Less polar compounds in your mixture will have a weaker affinity for the polar silica gel and will be carried along more quickly by the mobile phase, thus eluting from the column first. More polar compounds, like hydroxybenzaldehydes, will interact more strongly with the silica gel via hydrogen bonding and dipole-dipole interactions, causing them to move more slowly and elute later. The subtle differences in polarity between the isomers (e.g., intramolecular vs. intermolecular hydrogen bonding in 2-hydroxybenzaldehyde vs. 4-hydroxybenzaldehyde) are what we exploit for their separation.
Experimental Workflow: From TLC to Pure Compound
A successful column separation is almost always preceded by methodical optimization using Thin Layer Chromatography (TLC). TLC serves as a small-scale, rapid proxy for the conditions inside the column.
Caption: A standard workflow for purifying compounds using flash column chromatography.
Detailed Protocol: Purifying a Mixture of 2- and 4-Hydroxybenzaldehyde
This protocol is a general guideline. The exact solvent ratios must be optimized via TLC first.[2]
1. TLC Optimization:
- Prepare several developing chambers with different ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). A good starting point is a 5:1 ratio of hexane to ethyl acetate.[2]
- Spot your crude mixture on a TLC plate and develop it in one of the prepared chambers.
- Visualize the plate under UV light.
- Adjust the solvent ratio until the desired compound (the spot you want to isolate) has a Retention Factor (Rf) of approximately 0.2-0.3.[3][4] This Rf value typically provides the best separation in column chromatography.[4]
2. Column Preparation (Slurry Packing):
- Select a glass column of an appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude sample by weight).
- Plug the bottom of the column with a small piece of cotton or glass wool, then add a thin layer (approx. 1 cm) of sand.[5]
- In a beaker, prepare a slurry of silica gel (70-230 mesh is common) in your initial, least polar eluent.[2][6]
- Pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to help the silica pack evenly.[7]
- Once packed, drain the excess solvent until it is just level with the top of the silica bed. Add another thin layer of sand on top to protect the silica surface from being disturbed during sample loading.[2] Crucially, never let the column run dry from this point forward. [2]
3. Sample Loading (Dry Loading):
- Dissolve your crude hydroxybenzaldehyde mixture in a minimal amount of a volatile solvent (like dichloromethane or acetone).
- Add a small amount of silica gel (approx. 2-3 times the weight of your crude sample) to this solution.
- Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This is your crude sample adsorbed onto silica.[7]
- Carefully add this powder to the top of the prepared column.
4. Elution and Fraction Collection:
- Carefully add your optimized mobile phase to the column.
- Using gentle positive pressure (from a pump or bulb), begin forcing the solvent through the column. A flow rate of about 2 inches (5 cm) per minute is a good target for flash chromatography.[5]
- Collect the eluent in a series of labeled test tubes or flasks. Collect fractions of a consistent size.
- If separation is difficult, a gradient elution may be necessary. Start with a less polar solvent system and gradually increase the proportion of the more polar solvent (e.g., from 5% ethyl acetate in hexane to 10%, then 15%) to elute the more strongly retained compounds.[2]
5. Analysis and Product Isolation:
- Analyze the collected fractions by TLC to determine which ones contain your pure compound.
- Combine the fractions that contain only the pure desired hydroxybenzaldehyde isomer.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[2]
Troubleshooting Guide
Question: Why is there poor separation between my hydroxybenzaldehyde isomers (co-elution)?
Answer: This is the most common challenge when separating isomers. The root cause is that their polarities are very similar. Several factors could be at play:
-
Incorrect Eluent Polarity: Your mobile phase may be too polar, causing all compounds to travel quickly up the column with little interaction with the silica, or not polar enough, causing them to move too slowly and broaden. The "sweet spot" where small polarity differences are magnified is key.[2]
-
Solution: Re-optimize your solvent system using TLC. Aim for an Rf value of 0.2-0.3 for your target compound. If hexane/ethyl acetate doesn't work, try a different solvent system. Toluene or dichloromethane in place of hexane can sometimes improve the separation of aromatic compounds by introducing different pi-pi interactions.[8]
-
-
Column Overloading: Loading too much sample for the amount of silica gel used will saturate the stationary phase, preventing proper separation.[2]
-
Solution: Use a larger column with more silica gel or reduce the amount of sample loaded. A silica-to-sample ratio of at least 40:1 by weight is recommended.
-
-
Poor Column Packing: Channels or cracks in the silica bed create pathways for the sample to travel through without proper interaction, ruining separation.
-
Solution: Ensure you pack the column carefully as a uniform slurry, avoiding any air bubbles. Do not let the column run dry, as this will cause the silica bed to crack.[2]
-
Question: My compound is streaking or "tailing" down the column instead of moving as a tight band. What's wrong?
Answer: Tailing is often observed with acidic or highly polar compounds like phenols on silica gel.
-
Cause: The acidic silanol groups (-Si-OH) on the silica surface can strongly and sometimes irreversibly bind to your phenolic compound, causing it to drag down the column rather than elute cleanly.[8][9]
-
Solution 1 (Solvent Modification): Add a small amount of a modifier to your eluent to neutralize the active sites on the silica. For acidic compounds like phenols, adding a drop of acetic acid can sometimes help. For basic compounds, a drop of triethylamine is often used.[3][10]
-
Solution 2 (Alternative Stationary Phase): If solvent modification doesn't work, the silica gel itself may be too acidic for your compound. Try using a less acidic stationary phase like neutral alumina.[3][11]
-
Solution 3 (Check Solubility): Tailing can also occur if your compound is not fully soluble in the mobile phase as it moves through the column. Ensure your chosen eluent is a good solvent for the compound.
-
Question: My compound won't elute from the column at all.
Answer: This indicates that your compound is too strongly adsorbed to the stationary phase.
-
Cause: The mobile phase is not polar enough to compete with the silica gel for your compound.[2]
-
Solution: Gradually increase the polarity of your eluent. This is called a gradient elution. For example, if you are using 10% ethyl acetate in hexane, try switching to 20%, then 30%, and so on. For very polar hydroxybenzaldehydes, you may need to introduce a stronger polar solvent, such as a small percentage of methanol in dichloromethane.[8][10] Use methanol sparingly (e.g., 1-5%), as high concentrations can sometimes cause the silica gel to dissolve slightly.[10]
-
Question: I ran the column, but my yield is very low. Where did my compound go?
Answer: There are a few possibilities for low recovery after chromatography.
-
Cause 1 (Compound Still on Column): As above, your compound may be irreversibly stuck to the silica gel because the eluent was never made polar enough to wash it off.
-
Solution: Try flushing the column with a very polar solvent (e.g., 10% methanol in ethyl acetate) to see if you can recover the retained material.
-
-
Cause 2 (Decomposition): Some compounds are sensitive to the acidic nature of silica gel and may have decomposed during the purification process.[11]
-
Solution: Before running a large-scale column, spot your compound on a TLC plate and let it sit for an hour. Then, develop the plate. If you see new spots or streaking that wasn't there initially, your compound is likely not stable on silica. In this case, you must use a deactivated or neutral stationary phase like alumina.[3][11]
-
-
Cause 3 (Fractions are too dilute): Your compound may have eluted, but the fractions are so dilute that you cannot detect it by TLC.
-
Solution: Try concentrating a few of the fractions in the range where you expected your compound to elute and re-analyzing them by TLC.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal ratio of silica gel to my crude sample? For most separations, a ratio of 40:1 to 100:1 (silica:sample by weight) is recommended. For very difficult separations of isomers with close Rf values, a higher ratio (e.g., 200:1) may be necessary.
Q2: Should I use dry packing or wet (slurry) packing for my column? Slurry packing is generally preferred as it produces a more uniform and well-packed column, minimizing the risk of cracks and channels that can lead to poor separation.[5]
Q3: Can I reuse my column? It is generally not recommended to reuse silica gel columns for purifying different compounds, as cross-contamination is a significant risk. For routine purifications of the same compound where ultimate purity is not critical, it may be possible, but it is not good practice in a research setting.
Q4: My TLC shows perfect separation, but the column does not. Why? TLC plates and bulk silica gel can have slight differences in activity and particle size, which can affect separation.[8] Additionally, the dynamics of a column (packed bed, constant flow) are different from a TLC plate (capillary action on a thin layer). Overloading the column is the most common reason for a good TLC separation to fail on a larger scale.[2] Always be conservative with your sample load.
Data Tables for Reference
Table 1: Common Solvents and Their Properties
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| n-Hexane | 0.1 | 69 | Common non-polar base for mobile phase. |
| Petroleum Ether | 0.1 | 30-60 | Similar to hexane, lower boiling point range. |
| Toluene | 2.4 | 111 | Can improve separation of aromatic compounds.[8] |
| Dichloromethane | 3.1 | 40 | Good solvent for many organic compounds.[10] |
| Diethyl Ether | 2.8 | 35 | More polar than hexane, less than ethyl acetate. |
| Ethyl Acetate | 4.4 | 77 | Excellent polar modifier for hexane.[2][12] |
| Acetone | 5.1 | 56 | Often used for dissolving samples for dry loading. |
| Methanol | 5.1 | 65 | Very polar; used in small amounts for highly retained compounds.[10] |
Table 2: Example Mobile Phase Systems for Hydroxybenzaldehydes
| System Components | Starting Ratio (v/v) | Application Notes |
| Hexane / Ethyl Acetate | 9:1 to 4:1 | The most common starting point. Adjust based on TLC.[2] |
| Toluene / Ethyl Acetate | 10:1 to 5:1 | May offer better selectivity for aromatic isomers.[8] |
| Dichloromethane / Methanol | 99:1 to 95:5 | For more polar compounds that do not elute with weaker systems.[8][10] |
References
- 1. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. yamazenusa.com [yamazenusa.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Silica gel 60, 0,06 - 0,2 mm, for column chromatography (70 - 230 mesh ASTM) - Scharlab [scharlab.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Substituted Benzaldehydes in Organic Reactions
This guide provides an objective comparison of the reactivity of substituted benzaldehydes in cornerstone organic reactions, supported by experimental data. For researchers, scientists, and drug development professionals, a deep understanding of how substituents on an aromatic ring modulate the reactivity of a functional group is fundamental to reaction optimization, mechanistic elucidation, and the rational design of novel molecules.
The Fundamental Principle: Substituent Effects on Carbonyl Electrophilicity
The reactivity of the aldehyde functional group in benzaldehyde is primarily dictated by the electrophilicity of its carbonyl carbon. The aromatic ring and its substituents exert profound electronic effects that can either enhance or diminish this electrophilicity.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) pull electron density away from the carbonyl group via inductive and/or resonance effects. This withdrawal of electron density increases the partial positive charge (δ+) on the carbonyl carbon, making it a more potent electrophile and thus more susceptible to nucleophilic attack. Consequently, EWGs generally accelerate reactions initiated by a nucleophilic attack on the carbonyl carbon.[1][2]
-
Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH₃) and alkoxy (-OCH₃) groups push electron density towards the carbonyl group. This donation of electron density reduces the partial positive charge on the carbonyl carbon, rendering it less electrophilic. As a result, EDGs tend to retard the rate of nucleophilic addition reactions.[1][3]
This governing principle can be quantitatively described by the Hammett equation, which provides a linear free-energy relationship between reaction rates and substituent constants (σ).[2][4] A positive reaction constant (ρ) signifies that the reaction is accelerated by electron-withdrawing groups.[2][4]
Comparative Analysis in Key Organic Reactions
We will now explore how these principles manifest in three classic organic reactions: the Wittig reaction, the Aldol condensation, and the Cannizzaro reaction.
The Wittig Reaction: Alkene Synthesis
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and phosphonium ylides. The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon.[1] Therefore, the reaction rate is highly sensitive to the electrophilicity of the benzaldehyde derivative.
Experimental Data: As the data below indicates, benzaldehydes with electron-withdrawing groups (e.g., -NO₂, -Cl) exhibit significantly higher reaction rates in the Wittig reaction compared to unsubstituted benzaldehyde.[1] Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) decrease the reaction rate.[1]
| Substituent (para-position) | Electronic Effect | Relative Rate Constant (k/k₀) |
| -NO₂ | Strong EWG | 14.7 |
| -Cl | Moderate EWG | 2.75 |
| -H | (Reference) | 1.00 |
| -CH₃ | Weak EDG | 0.45 |
| -OCH₃ | Strong EDG | 0.21 |
| Data sourced from BenchChem's comparative guide, demonstrating the trend in a representative Wittig reaction system.[1] |
Aldol Condensation: Carbon-Carbon Bond Formation
In the base-catalyzed Aldol condensation (specifically the Claisen-Schmidt variant between a substituted benzaldehyde and a ketone), the first irreversible step is the nucleophilic attack of a ketone-derived enolate on the aldehyde's carbonyl carbon.[2] The rate and yield are therefore directly influenced by the electrophilicity of the benzaldehyde.
Experimental Data: Electron-poor benzaldehydes with withdrawing substituents show increased reactivity and typically provide higher yields of the resulting α,β-unsaturated ketone (chalcone).[2][3]
| Substituent (para-position) | Electronic Effect | Reported Yield (%) |
| -NO₂ | Strong EWG | 92 |
| -Cl | Moderate EWG | 85 |
| -H | (Reference) | 78 |
| -CH₃ | Weak EDG | 70 |
| -OCH₃ | Strong EDG | 65 |
| Yields represent typical outcomes for the Claisen-Schmidt condensation of substituted benzaldehydes with acetophenone under basic conditions.[2] |
The Cannizzaro Reaction: Disproportionation of Non-Enolizable Aldehydes
The Cannizzaro reaction is a redox process in which two molecules of a non-enolizable aldehyde (lacking α-hydrogens) are disproportionated in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[5] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[6][7]
Mechanistic Insight: Given that the initial step is nucleophilic attack by hydroxide, the reaction rate is highly dependent on the electrophilicity of the carbonyl carbon.[1] Therefore, electron-withdrawing groups on the benzaldehyde ring are expected to significantly increase the reaction rate by making the aldehyde more susceptible to this initial attack.[1][6] Conversely, electron-donating groups will slow the reaction. This makes the Cannizzaro reaction a powerful tool for chemoselective reductions in a "crossed" format, where a highly reactive aldehyde like formaldehyde is used as a sacrificial reductant to reduce a less reactive, more valuable aldehyde.[7]
Experimental Protocols
To ensure the reproducibility and validation of these principles, detailed step-by-step methodologies for representative reactions are provided below.
Protocol 1: General Procedure for the Wittig Reaction
This protocol describes a typical Wittig reaction between a substituted benzaldehyde and a phosphonium ylide.
Methodology:
-
Ylide Generation: Suspend a phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 eq) in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere (N₂ or Ar). Cool the suspension to 0 °C. Add a strong base (e.g., n-butyllithium or sodium hydroxide) dropwise until the characteristic color of the ylide (often orange or deep red) persists.[1]
-
Reaction with Aldehyde: Dissolve the substituted benzaldehyde (1.0 eq) in the same anhydrous solvent and add it dropwise to the ylide solution at 0 °C.[1]
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.[1]
-
Workup and Purification: Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the desired alkene.[1]
Protocol 2: General Procedure for Claisen-Schmidt Condensation
This protocol outlines the synthesis of a chalcone from a substituted benzaldehyde and acetophenone.
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol.
-
Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of a base (e.g., sodium hydroxide). A precipitate often forms as the reaction proceeds.
-
Reaction Progression: Continue stirring at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Workup and Purification: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral, then wash with a small amount of cold ethanol.[2]
-
Drying: Dry the purified chalcone product in a desiccator or a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol if necessary.[2]
Conclusion
The reactivity of substituted benzaldehydes in a wide array of organic reactions is fundamentally governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thereby accelerating nucleophilic addition reactions such as the Wittig, Aldol, and Cannizzaro reactions. Conversely, electron-donating groups diminish this electrophilicity and slow these reactions down. This predictable relationship is a cornerstone of physical organic chemistry and provides a powerful tool for synthetic chemists to control reaction rates, optimize yields, and design efficient synthetic pathways.
References
A Senior Application Scientist's Guide to the Structural Validation of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the invalidation of countless hours of work and significant financial investment. This guide provides an in-depth, practical comparison of analytical techniques for the structural validation of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde (C₈H₇ClO₃, MW: 186.59 g/mol ), with a primary focus on the gold-standard method: Nuclear Magnetic Resonance (NMR) spectroscopy.
We will move beyond a simple recitation of data, delving into the causality behind experimental choices and demonstrating how a multi-technique approach forms a self-validating system for ultimate confidence in your molecular structure.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for determining the structure of organic compounds in solution.[1][2] Unlike techniques that provide information on molecular weight or functional groups alone, NMR reveals the precise connectivity and spatial arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).[1][2]
This guide will dissect the ¹H and ¹³C NMR spectra of this compound, supplemented by a discussion of two-dimensional (2D) NMR techniques that resolve complex structural questions.
Workflow for NMR-based Structure Validation
The logical process for validating a chemical structure using NMR follows a systematic path from sample preparation to final data interpretation. Each step is crucial for acquiring high-quality, reproducible data.
Part 1: 1D NMR Analysis of this compound
The first step in NMR analysis involves acquiring one-dimensional spectra for ¹H and ¹³C nuclei. These spectra provide fundamental information about the number and electronic environment of each unique proton and carbon atom in the molecule.
¹H NMR Spectrum: A Proton's-Eye View
The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through chemical shifts (δ), integration values, and splitting patterns (multiplicity).
Experimental Data: A published ¹H NMR spectrum for this compound acquired in DMSO-d₆ provides the following key signals:
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-a | 10.16 | Singlet (s) | 1H | Phenolic Hydroxyl (-OH) |
| H-b | 9.84 | Singlet (s) | 1H | Aldehyde (-CHO) |
| H-c | 7.42 | Doublet (d) | 1H | Aromatic (H-6) |
| H-d | 7.10 | Doublet (d) | 1H | Aromatic (H-5) |
| H-e | 3.94 | Singlet (s) | 3H | Methoxy (-OCH₃) |
| Source: Experimental data reported by ChemicalBook.[3] |
Interpretation and Causality:
-
H-a (10.16 ppm, -OH): The phenolic proton is significantly downfield due to hydrogen bonding with the DMSO solvent and the deshielding effect of the aromatic ring. Its singlet nature indicates no coupling to adjacent protons.
-
H-b (9.84 ppm, -CHO): The aldehyde proton is one of the most deshielded protons in the molecule, appearing far downfield.[4] This is due to the strong electron-withdrawing nature of the adjacent carbonyl oxygen. It appears as a singlet because it is too far away to couple with the aromatic protons.
-
H-c & H-d (7.42, 7.10 ppm, Aromatic): The two aromatic protons appear as doublets, indicating they are adjacent to each other and split each other. H-6 (H-c) is expected to be slightly further downfield than H-5 (H-d) due to being ortho to the electron-withdrawing aldehyde group. The chlorine at C-2 and the hydroxyl at C-3 also influence these shifts.
-
H-e (3.94 ppm, -OCH₃): The three protons of the methoxy group are equivalent and appear as a sharp singlet. Their chemical shift is characteristic of a methoxy group attached to an aromatic ring.
¹³C NMR Spectrum: The Carbon Skeleton
Predicted Data: The following table presents predicted ¹³C NMR chemical shifts. These values are calculated based on extensive databases of similar chemical structures.
| Signal Label | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-1 | ~190 | Aldehyde Carbonyl (C=O) |
| C-2 | ~115 | Aromatic (C-Cl) |
| C-3 | ~148 | Aromatic (C-OH) |
| C-4 | ~155 | Aromatic (C-OCH₃) |
| C-5 | ~112 | Aromatic (CH) |
| C-6 | ~125 | Aromatic (CH) |
| C-7 | ~128 | Aromatic (C-CHO) |
| C-8 | ~56 | Methoxy (-OCH₃) |
| Note: These are predicted values and may differ slightly from experimental results. Prediction generated using principles from online NMR prediction tools.[5] |
Interpretation and Causality:
-
C-1 (~190 ppm): The aldehyde carbonyl carbon is the most deshielded carbon, appearing significantly downfield, which is highly diagnostic for this functional group.[4]
-
C-3 & C-4 (~148, ~155 ppm): The carbons directly attached to oxygen (hydroxyl and methoxy) are highly deshielded and appear downfield in the aromatic region.
-
C-2, C-5, C-6, C-7 (~112-128 ppm): These carbons constitute the rest of the aromatic ring. Their exact shifts are influenced by the combined electronic effects of all substituents. The carbon bearing the chlorine (C-2) and the carbon attached to the aldehyde (C-7) are quaternary, while C-5 and C-6 are protonated.
-
C-8 (~56 ppm): The methoxy carbon appears in the typical upfield region for sp³-hybridized carbons attached to an oxygen atom.
Part 2: 2D NMR for Unambiguous Assignment
When 1D spectra are crowded or assignments are uncertain, 2D NMR techniques are indispensable. They reveal correlations between nuclei, effectively building a map of the molecule's connectivity.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over 2-3 bonds). For our target molecule, a COSY spectrum would show a cross-peak between the signals for H-5 and H-6, confirming their adjacency on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton signal with the carbon atom it is directly attached to. It would definitively link the proton signals at 7.42 ppm and 7.10 ppm to their respective carbon signals, and the methoxy proton signal at 3.94 ppm to the carbon signal around 56 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is crucial for connecting the different fragments of the molecule. For instance, the aldehyde proton (H-b) would show a correlation to the aromatic carbon C-6 and the quaternary carbon C-7, confirming the position of the aldehyde group.
Part 3: A Comparative Analysis with Other Techniques
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.
-
Performance: MS is excellent for determining the molecular formula (with high-resolution MS) and is far more sensitive than NMR, requiring only picogram to nanogram quantities. However, it cannot distinguish between isomers, which would have the same molecular weight.
-
Expected Data for this compound:
-
Molecular Ion (M⁺): The mass spectrum would show a molecular ion peak. Due to the presence of chlorine, this peak would appear as a pair of peaks with an approximate 3:1 intensity ratio: one for the ³⁵Cl isotope (m/z 186) and one for the ³⁷Cl isotope (m/z 188). This isotopic pattern is a definitive indicator of a single chlorine atom.
-
Fragmentation: Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical ([M-1]⁺) and the loss of the formyl group ([M-29]⁺), which would produce a peak for the substituted phenyl cation.[4][6]
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule.
-
Performance: IR is excellent for quickly confirming the presence or absence of key functional groups. It is less informative than NMR for determining the overall connectivity of the molecule.
-
Expected Data for this compound:
-
-OH Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.
-
Aldehyde C-H Stretch: Two weak but characteristic peaks around 2720 cm⁻¹ and 2820 cm⁻¹.[2]
-
C=O Stretch: A very strong, sharp absorption band around 1680-1700 cm⁻¹, typical for an aromatic aldehyde.[2]
-
Aromatic C=C Stretches: Medium intensity peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region for the ether and phenol C-O bonds.
-
Comparison Summary
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Complete atomic connectivity, 3D structure, stereochemistry | Unambiguous structure determination, non-destructive | Lower sensitivity, requires mg quantities, longer acquisition times |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation patterns | High sensitivity (pg-ng), fast analysis | Cannot distinguish isomers, provides indirect structural information |
| IR Spectroscopy | Presence/absence of functional groups | Fast, simple, inexpensive, requires little sample preparation | Provides limited structural information, complex spectra can be hard to interpret |
Experimental Protocols
For scientific integrity and reproducibility, the methods used to acquire analytical data must be clearly defined.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 15-20 mg of the solid this compound for ¹³C and 2D NMR, or 5-10 mg for ¹H NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.
-
Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[7]
-
Acquisition: Insert the sample into the NMR spectrometer. The experiment involves locking onto the deuterium signal of the solvent, shimming the magnetic field to optimize homogeneity, and tuning the probe to the desired nucleus (¹H or ¹³C).
-
1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.
-
2D Experiments: If needed, acquire COSY, HSQC, and HMBC spectra using standard instrument parameters. The number of scans for heteronuclear experiments (HSQC, HMBC) should be increased to achieve an adequate signal-to-noise ratio.
Protocol 2: Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like methanol or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms) to separate the analyte from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, typically an Electron Ionization (EI) source operating at 70 eV.
-
Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole) and detected.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (including its isotopic pattern) and characteristic fragment ions.
Protocol 3: Infrared Spectroscopy (FTIR-ATR)
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be collected beforehand and automatically subtracted from the sample spectrum.
-
Data Analysis: Analyze the spectrum for absorption bands corresponding to the functional groups expected in the molecule.
Conclusion
The structural validation of a molecule like this compound is a clear demonstration of the power of modern analytical chemistry. While techniques like Mass Spectrometry and IR Spectroscopy provide rapid and valuable pieces of the puzzle—confirming molecular weight and the presence of key functional groups—only NMR spectroscopy can put all the pieces together to reveal the complete, unambiguous picture of atomic connectivity. The synergistic use of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR provides a self-validating dataset that allows for the confident assignment of every atom in the structure. By integrating these robust NMR protocols with confirmatory data from orthogonal techniques, researchers can ensure the highest level of scientific integrity for their work.
References
- 1. Mass fragmentation in benzaldehyde | Filo [askfilo.com]
- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Simulate and predict NMR spectra [nmrdb.org]
- 6. scribd.com [scribd.com]
- 7. nbinno.com [nbinno.com]
A Comparative Guide to the Reactivity of Electron-Withdrawing vs. Electron-Donating Benzaldehydes in Nucleophilic Addition Reactions
For researchers, scientists, and professionals in drug development, a nuanced understanding of substituent effects on reaction kinetics is paramount for rational molecular design and synthesis optimization. This guide provides an in-depth, objective comparison of the reactivity of benzaldehydes bearing electron-withdrawing groups (EWGs) versus those with electron-donating groups (EDGs) in the context of nucleophilic addition reactions, supported by mechanistic principles and experimental data.
The Decisive Role of Carbonyl Electrophilicity
The reactivity of the aldehyde functional group in benzaldehyde derivatives is fundamentally governed by the electrophilicity of the carbonyl carbon. This carbon atom bears a partial positive charge due to the polarization of the carbon-oxygen double bond. The magnitude of this positive charge dictates its susceptibility to attack by a nucleophile.[1][2][3][4] Substituents on the aromatic ring can significantly modulate this electrophilicity through a combination of inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or chloro (-Cl) are strongly electron-withdrawing. They pull electron density away from the carbonyl group, thereby increasing the partial positive charge on the carbonyl carbon.[1][5][6] This heightened electrophilicity makes the aldehyde more reactive towards nucleophiles.[1][7][8][9][10][11]
-
Electron-Donating Groups (EDGs): Conversely, groups like methoxy (-OCH₃) or methyl (-CH₃) donate electron density to the aromatic ring. This increased electron density is delocalized onto the carbonyl group, which diminishes the partial positive charge on the carbonyl carbon.[7][12] Consequently, the aldehyde becomes less electrophilic and thus less reactive in nucleophilic addition reactions.[1][7]
Aromatic aldehydes, in general, tend to be less reactive in nucleophilic addition reactions compared to their aliphatic counterparts. This is because the electron-donating resonance effect of the aromatic ring reduces the electrophilicity of the carbonyl group.[1][13]
Quantifying Substituent Effects: The Hammett Equation
The electronic influence of substituents on the reactivity of benzene derivatives can be quantitatively described by the Hammett equation:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the reaction of the substituted benzaldehyde.
-
k₀ is the rate constant for the reaction of unsubstituted benzaldehyde.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[14][15][16]
A positive ρ value for a reaction signifies that it is accelerated by electron-withdrawing groups.[14] Nucleophilic addition to benzaldehydes is a classic example of a reaction with a positive ρ value.
Mechanistic Insights: A Tale of Two Benzaldehydes
To illustrate the disparate reactivity, let's consider the nucleophilic addition of a generic nucleophile (Nu⁻) to 4-nitrobenzaldehyde (an EWG-substituted benzaldehyde) and 4-methoxybenzaldehyde (an EDG-substituted benzaldehyde).
4-Nitrobenzaldehyde: The Expedited Reaction
The potent electron-withdrawing nitro group in the para position significantly depletes electron density from the carbonyl carbon through both the inductive (-I) and resonance (-R) effects. This renders the carbonyl carbon highly electrophilic and primed for nucleophilic attack. The subsequent formation of the tetrahedral intermediate is therefore rapid.
Mechanism with an electron-withdrawing group.
4-Methoxybenzaldehyde: The Sluggish Reaction
In contrast, the methoxy group in the para position is a strong electron-donating group through its resonance effect (+R), which outweighs its inductive electron-withdrawing effect (-I). This donation of electron density to the carbonyl group reduces its electrophilicity, making it a less appealing target for the nucleophile. The initial nucleophilic attack is therefore slower, leading to a reduced overall reaction rate.
Mechanism with an electron-donating group.
Experimental Validation: A Comparative Study
To empirically demonstrate the disparity in reactivity, a comparative kinetic study can be performed. The Wittig reaction, a robust method for alkene synthesis from aldehydes, serves as an excellent model system as its rate is sensitive to the electrophilicity of the carbonyl component.[1]
Comparative Reactivity Data in the Wittig Reaction
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |
| p-NO₂ | Wittig Reaction | 14.7 |
| m-NO₂ | Wittig Reaction | 10.5 |
| p-Cl | Wittig Reaction | 2.75 |
| H | Wittig Reaction | 1.00 |
| p-CH₃ | Wittig Reaction | 0.45 |
| p-OCH₃ | Wittig Reaction | Not specified, but expected to be < 0.45 |
Data adapted from a comparative guide on substituted benzaldehydes.[1]
As the data clearly indicates, the presence of the electron-withdrawing nitro group at the para position results in a nearly 15-fold increase in the reaction rate compared to unsubstituted benzaldehyde. Conversely, the electron-donating methyl group decreases the reaction rate by more than half.[1]
Experimental Protocol: Comparative Wittig Reaction
This protocol outlines a general procedure for comparing the reaction rates of 4-nitrobenzaldehyde and 4-methoxybenzaldehyde in a Wittig reaction with a stabilized ylide.
Workflow for the comparative Wittig reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a solution of a stabilized phosphonium ylide, for example, from (carbethoxymethyl)triphenylphosphonium bromide and a suitable base like sodium hydride in anhydrous THF.
-
Prepare equimolar solutions of 4-nitrobenzaldehyde and 4-methoxybenzaldehyde in anhydrous THF.
-
-
Reaction Setup:
-
In two separate, identical reaction flasks equipped with magnetic stirrers and under an inert atmosphere (e.g., nitrogen or argon), place the solutions of 4-nitrobenzaldehyde and 4-methoxybenzaldehyde.
-
Ensure both flasks are maintained at the same constant temperature using a water bath or cryostat.
-
-
Reaction Initiation and Monitoring:
-
Simultaneously add the ylide solution to both flasks with rapid stirring.
-
Begin timing the reactions immediately.
-
At predetermined time intervals (e.g., every 5 minutes), withdraw a small aliquot from each reaction mixture.
-
-
Sample Analysis:
-
Immediately quench each aliquot by adding it to a vial containing a small amount of water to stop the reaction.
-
Analyze the quenched samples using a calibrated analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). This will allow for the quantification of the remaining benzaldehyde and the newly formed alkene product.
-
-
Data Interpretation:
-
Plot the concentration of the benzaldehyde reactant versus time for both reactions.
-
The initial rate of each reaction can be determined from the initial slope of these plots. A steeper slope for the 4-nitrobenzaldehyde reaction will provide quantitative evidence of its higher reactivity.
-
Conclusion
The electronic nature of substituents on the aromatic ring of benzaldehyde exerts a profound influence on its reactivity in nucleophilic addition reactions. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, leading to a significant acceleration of the reaction rate. Conversely, electron-donating groups diminish this electrophilicity, resulting in a slower reaction. This fundamental principle, quantifiable through the Hammett equation, is a cornerstone of physical organic chemistry and an indispensable tool for the rational design of chemical syntheses in academic and industrial research, particularly in the field of drug development.
References
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- 2. youtube.com [youtube.com]
- 3. Khan Academy [khanacademy.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 6. doubtnut.com [doubtnut.com]
- 7. quora.com [quora.com]
- 8. m.youtube.com [m.youtube.com]
- 9. p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p.. [askfilo.com]
- 10. homework.study.com [homework.study.com]
- 11. brainly.com [brainly.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. quora.com [quora.com]
- 14. benchchem.com [benchchem.com]
- 15. dalalinstitute.com [dalalinstitute.com]
- 16. youtube.com [youtube.com]
A Comparative Guide to HPLC and GC-MS Analysis of Benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the accurate quantification and identification of benzaldehyde derivatives are paramount. These aromatic aldehydes are not only crucial intermediates in organic synthesis but also significant as potential impurities and degradation products in drug substances and formulations. The two primary analytical workhorses for this task, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offer distinct advantages and present unique challenges. This guide provides an in-depth, objective comparison of these techniques, supported by experimental insights, to empower researchers in selecting the optimal method for their specific analytical needs.
At a Glance: HPLC vs. GC-MS for Benzaldehyde Derivative Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation in a liquid mobile phase based on the analyte's polarity and affinity for a solid stationary phase.[1] | Separation in a gaseous mobile phase based on the analyte's volatility and boiling point, followed by mass-based detection and identification.[1] |
| Analyte Volatility | Not a primary requirement; ideal for non-volatile, thermally labile, or polar derivatives.[1] | Essential; best suited for volatile and thermally stable compounds. Derivatization may be necessary for less volatile or polar derivatives.[2] |
| Derivatization | Often required to enhance UV absorbance or introduce a fluorophore for sensitive detection (e.g., with DNPH).[3] | Can be performed to improve chromatographic peak shape and volatility but is not always necessary for detection by MS.[3][4] |
| Sample Preparation | Typically involves dissolution in a suitable solvent, followed by filtration. Liquid-liquid or solid-phase extraction may be used for complex matrices.[3] | Can range from simple dilution in a volatile solvent to more complex techniques like headspace (HS) or solid-phase microextraction (SPME) for trace analysis.[3] |
| Instrumentation Cost | Generally lower initial investment compared to GC-MS.[3] | Higher initial cost due to the mass spectrometer.[3] |
| Operational Cost | Can be higher due to the consumption of high-purity solvents.[5] | Can be lower as it primarily utilizes inert gases as the mobile phase.[3] |
| Sensitivity | Can achieve low µg/L detection limits, especially with fluorescence or mass spectrometric detection.[3] | Generally offers very high sensitivity, with the potential for sub-µg/L detection limits, particularly with selected ion monitoring (SIM).[3][5] |
| Selectivity | Dependent on chromatographic separation and detector wavelength. High selectivity can be achieved with mass spectrometric detection (LC-MS). | Very high, with mass spectral data providing compound-specific fragmentation patterns for confident identification.[3] |
The Causality Behind Method Selection: A Deeper Dive
The choice between HPLC and GC-MS is not merely a matter of preference but a scientifically driven decision based on the physicochemical properties of the benzaldehyde derivatives and the specific goals of the analysis.
When to Choose HPLC: The Workhorse for Routine Quantification
HPLC is often the preferred method for the routine analysis of benzaldehyde derivatives, especially in quality control settings.[1] Its primary advantage lies in its ability to analyze a wide range of compounds, including those that are non-volatile or thermally sensitive, without the need for derivatization.[6]
Expertise in Action: Consider the analysis of a reaction mixture containing a polar benzaldehyde derivative like 3-hydroxybenzaldehyde. Direct injection onto a reversed-phase HPLC column allows for straightforward quantification. The polarity of the analyte dictates its interaction with the stationary phase, enabling separation from other components in the mixture.
Experimental Workflow: HPLC Analysis
Caption: A typical workflow for the HPLC analysis of benzaldehyde derivatives.
When to Deploy GC-MS: The Specialist for Trace Impurities and Structural Elucidation
GC-MS excels in the identification and quantification of volatile impurities and in providing structural information.[1] Its high sensitivity and the definitive identification provided by the mass spectrum make it invaluable for impurity profiling and in-depth investigations.[5]
The Trustworthiness Factor: For instance, identifying an unknown, volatile impurity in a benzaldehyde-derived drug substance requires the high resolving power and specificity of GC-MS. The resulting mass spectrum, with its unique fragmentation pattern, acts as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries.
A Note on Derivatization: While some benzaldehydes are sufficiently volatile for direct GC-MS analysis, many derivatives, especially those with polar functional groups, require derivatization to increase their volatility and improve their chromatographic behavior.[7][8] Common derivatization techniques include silylation or the formation of oximes.[9] This additional step, while adding complexity, is often necessary to achieve reliable results.[4]
Experimental Workflow: GC-MS Analysis
Caption: A general workflow for the GC-MS analysis of benzaldehyde derivatives.
Detailed Experimental Protocols
HPLC Method for the Quantification of Benzaldehyde
This protocol is a representative method and may require optimization for specific benzaldehyde derivatives and matrices.
1. Instrumentation and Columns:
-
HPLC system with a UV/DAD detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
2. Mobile Phase and Chromatographic Conditions:
-
An isocratic mobile phase consisting of a mixture of water, acetonitrile, and glacial acetic acid (e.g., 760:240:5, v/v/v) can be effective.[10]
-
Flow rate: 1.0 - 2.0 mL/min.[10]
-
Column Temperature: 25°C.[10]
-
Detection Wavelength: 254 nm.[10]
-
Injection Volume: 20 µL.[10]
3. Standard and Sample Preparation:
-
Prepare a stock solution of the benzaldehyde standard in the mobile phase.
-
Create a series of calibration standards by serially diluting the stock solution.
-
Dissolve the sample in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm filter.
4. Method Validation:
-
The method should be validated for linearity, precision, accuracy, specificity, and robustness according to established guidelines.[10][11][12]
GC-MS Method for the Analysis of Benzaldehyde Derivatives
This protocol provides a starting point for the analysis of volatile benzaldehyde derivatives.
1. Instrumentation:
-
GC system coupled to a Mass Spectrometer.
-
Capillary column suitable for the analysis of semi-volatile compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
2. GC Conditions:
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 50°C), hold for a few minutes, then ramp to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.[13]
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.
3. MS Conditions:
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Full scan for qualitative analysis (e.g., m/z 40-300) and Selected Ion Monitoring (SIM) for quantitative analysis.[14]
-
For benzaldehyde, characteristic ions for SIM mode could include m/z 106 (molecular ion), 105, and 77.[15]
4. Sample Preparation:
-
Dissolve the sample in a volatile organic solvent like dichloromethane or hexane.[14]
-
If derivatization is needed, react the sample with a suitable agent (e.g., a silylating agent like BSTFA or an oximation reagent) following an established procedure.[9]
Data Presentation: A Comparative Summary
| Parameter | HPLC | GC-MS |
| Typical Run Time | 10-30 minutes | 15-45 minutes |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL (UV) | ~0.001 - 0.01 µg/mL (SIM) |
| Limit of Quantitation (LOQ) | ~0.03 - 0.3 µg/mL (UV) | ~0.003 - 0.03 µg/mL (SIM) |
| Linearity (r²) | >0.999 | >0.999 |
| Precision (%RSD) | <2% | <5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
Note: These values are representative and can vary significantly depending on the specific analyte, matrix, and instrumentation.
Conclusion: A Symbiotic Relationship in Analytical Chemistry
Both HPLC and GC-MS are indispensable tools for the analysis of benzaldehyde derivatives.[1] HPLC serves as a robust and reliable technique for routine quantitative analysis, particularly for less volatile or thermally sensitive compounds.[6] In contrast, GC-MS provides unparalleled sensitivity and specificity for the identification and quantification of volatile compounds and trace impurities.[1][5] The ultimate choice of technique should be guided by a thorough understanding of the analyte's properties and the analytical question at hand. In many research and development settings, these techniques are not mutually exclusive but are used in a complementary fashion to provide a comprehensive analytical picture.
References
- 1. benchchem.com [benchchem.com]
- 2. amptechfl.com [amptechfl.com]
- 3. benchchem.com [benchchem.com]
- 4. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. wjarr.com [wjarr.com]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. ez.restek.com [ez.restek.com]
A Senior Application Scientist's Guide to ¹H NMR Spectral Analysis of Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
In the realm of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the intricate details of chemical structures. For scientists engaged in pharmaceutical research and development, where the precise identification of substituted aromatic scaffolds is paramount, a comprehensive understanding of ¹H NMR spectral data is indispensable. This guide provides an in-depth comparative analysis of the ¹H NMR spectra of substituted benzaldehydes, delving into the nuanced effects of various substituents on the chemical shifts and coupling constants of aldehydic and aromatic protons. Authored from the perspective of a seasoned application scientist, this document aims to bridge theoretical principles with practical, data-driven insights to empower your structural verification workflows.
The Decisive Signature: Unraveling Substituent Effects in the ¹H NMR of Benzaldehydes
The ¹H NMR spectrum of a substituted benzaldehyde is a rich tapestry of information, with every peak and splitting pattern telling a story about the electronic and steric environment within the molecule. The position of a substituent on the benzene ring, and its inherent electron-donating or electron-withdrawing nature, profoundly influences the magnetic environment of the protons, leading to characteristic and predictable shifts in their resonance frequencies.[1] A thorough grasp of these trends is fundamental to the accurate interpretation of spectral data and the confident confirmation of molecular identity.
At the heart of this analysis lies the aldehydic proton, a solitary signal that is exquisitely sensitive to the electronic perturbations orchestrated by the substituent on the aromatic ring. Concurrently, the aromatic protons, with their intricate dance of coupling, provide a detailed map of the substitution pattern.
The Electronic Tug-of-War: Electron-Donating vs. Electron-Withdrawing Groups
The electronic character of a substituent can be broadly classified into two categories: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃), methyl (-CH₃), and hydroxyl (-OH) groups increase the electron density of the aromatic ring, primarily at the ortho and para positions, through resonance and inductive effects. This heightened electron density creates a shielding effect, causing the nearby protons to experience a weaker effective magnetic field and thus resonate at a lower chemical shift (upfield).[1]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) pull electron density away from the aromatic ring. This deshielding effect reduces the electron density around the protons, particularly at the ortho and para positions, causing them to experience a stronger effective magnetic field and resonate at a higher chemical shift (downfield).[1] The aldehydic proton is also susceptible to these electronic influences, with EWGs generally causing a downfield shift and EDGs a more modest upfield shift.[1]
A Comparative Data Analysis of Substituted Benzaldehydes
To empirically illustrate these principles, the following table summarizes the ¹H NMR chemical shifts (δ) and coupling constants (J) for a representative set of ortho-, meta-, and para-substituted benzaldehydes. All data were acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.
| Compound | Substituent | Position | Aldehydic H (δ, ppm) | Aromatic H (δ, ppm) and Coupling Constants (J, Hz) |
| Benzaldehyde | -H | - | 10.00 | 7.86 (d, J = 7.6, 2H), 7.62 (t, J = 7.4, 1H), 7.52 (t, J = 7.6, 2H) |
| 4-Methoxybenzaldehyde | -OCH₃ | para | 9.88 | 7.85 (d, J = 8.8, 2H), 7.03 (d, J = 8.8, 2H) |
| 4-Nitrobenzaldehyde | -NO₂ | para | 10.18 | 8.40 (d, J = 8.5, 2H), 8.11 (d, J = 8.5, 2H)[1] |
| 3-Methylbenzaldehyde | -CH₃ | meta | 9.95 | 7.66 (s, 1H), 7.64 (d, J = 7.6, 1H), 7.40 (t, J = 7.6, 1H), 7.38 (d, J = 7.6, 1H) |
| 2-Chlorobenzaldehyde | -Cl | ortho | 10.45 | 7.90 (dd, J = 7.8, 1.6, 1H), 7.58 (td, J = 7.5, 1.6, 1H), 7.48 (t, J = 7.8, 1H), 7.39 (td, J = 7.5, 1.0, 1H) |
| 3-Hydroxybenzaldehyde | -OH | meta | 9.93 | 7.62-7.30 (m, 2H), 7.20 (m, 1H), 6.72 (m, 1H)[2] |
| 4-Cyanobenzaldehyde | -CN | para | 10.12 | 8.02 (d, J = 8.2, 2H), 7.87 (d, J = 8.2, 2H)[3] |
| 2-Nitrobenzaldehyde | -NO₂ | ortho | 10.42 | 8.12 (d, 1H), 7.96 (d, 1H), 7.81 (t, 1H), 7.78 (t, 1H)[1][4] |
Data sourced from various chemical databases and publications.
Causality in Spectral Features: An In-Depth Look
The data presented in the table corroborates the theoretical principles of substituent effects. For instance, the electron-donating -OCH₃ group in 4-methoxybenzaldehyde shields the aromatic protons, shifting them upfield compared to unsubstituted benzaldehyde. Conversely, the powerful electron-withdrawing -NO₂ group in 4-nitrobenzaldehyde dramatically deshields the aromatic protons, resulting in a significant downfield shift.
The aldehydic proton's chemical shift is also a sensitive barometer of the electronic environment. The downfield shift of the aldehydic proton in 2-nitrobenzaldehyde (~10.42 ppm) compared to its meta (~10.14 ppm) and para (~10.18 ppm) isomers is particularly noteworthy.[1] This is attributed to a "through-space" deshielding effect from the proximate nitro group in the ortho position, in addition to its electron-withdrawing nature.[1]
A Self-Validating Protocol for High-Quality ¹H NMR Data Acquisition
To ensure the integrity and reproducibility of your ¹H NMR data, a meticulous and standardized experimental protocol is essential. The following step-by-step methodology provides a self-validating system for the acquisition of high-quality spectra of substituted benzaldehydes.
I. Sample Preparation
-
Weighing the Analyte: Accurately weigh 5-25 mg of the substituted benzaldehyde for a standard ¹H NMR experiment.[5]
-
Solvent Selection and Dissolution: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[5] Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[5]
-
Internal Standard: For precise chemical shift referencing, the solvent should contain an internal standard, typically tetramethylsilane (TMS) at a concentration of 0.03-0.05% (v/v).
-
Homogenization: Gently vortex or sonicate the vial to ensure the complete dissolution of the sample.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[4]
-
Capping and Cleaning: Securely cap the NMR tube to prevent solvent evaporation. Wipe the exterior of the tube with a lint-free tissue to remove any contaminants.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. A process called "shimming" is then performed, either automatically or manually, to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.
-
Setting Acquisition Parameters: For routine ¹H NMR of small molecules, typical acquisition parameters on a 400 MHz spectrometer would be:
-
Pulse Angle: A 30° or 45° pulse is generally sufficient.
-
Acquisition Time (AT): Typically 2-4 seconds.[6]
-
Relaxation Delay (D1): A delay of 1-5 seconds between pulses allows for the full relaxation of the protons, ensuring accurate integration.
-
Number of Scans (NS): For most samples, 8 to 16 scans are adequate to achieve a good signal-to-noise ratio.
-
III. Data Processing and Analysis
-
Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.
-
Referencing: The chemical shift scale is calibrated by setting the TMS signal to 0.00 ppm.
-
Integration: The area under each peak is integrated to determine the relative number of protons it represents.
-
Peak Picking and Coupling Constant Measurement: The chemical shift of each peak is determined. For multiplets, the coupling constants (J-values) are measured in Hertz (Hz).
Visualizing the Workflow and Key Concepts
To further clarify the experimental and analytical processes, the following diagrams, generated using the DOT language, illustrate the logical workflow of ¹H NMR spectral analysis and the influence of substituents on the chemical shifts of aromatic protons.
Caption: Experimental workflow for ¹H NMR analysis of substituted benzaldehydes.
Caption: Influence of substituents on ¹H NMR chemical shifts of aromatic protons.
Conclusion: A Powerful Tool for Structural Verification
The ¹H NMR spectrum of a substituted benzaldehyde is a highly informative analytical fingerprint that provides a wealth of structural information. By systematically analyzing the chemical shifts of the aldehydic and aromatic protons, in conjunction with their coupling patterns, researchers can confidently deduce the nature and position of substituents on the benzene ring. The principles and data presented in this guide serve as a robust resource for the efficient and accurate structural characterization of this important class of organic compounds, thereby enhancing the integrity and pace of research and drug development endeavors.
References
A Senior Application Scientist's Guide to the Wittig Reaction: Influence of Substituents on Benzaldehyde Reactivity
This guide provides an in-depth analysis of how substituents on the benzaldehyde ring influence the kinetics and outcome of the Wittig reaction. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying principles that govern reactivity, offering a framework for predicting outcomes and optimizing synthetic strategies.
The Wittig Reaction: A Cornerstone of Alkene Synthesis
The Wittig reaction stands as a paramount achievement in organic synthesis, offering a reliable and versatile method for creating carbon-carbon double bonds from carbonyl compounds.[1] Discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, the reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent).[2] The result is the replacement of the carbonyl oxygen with the alkylidene group of the ylide, yielding an alkene and the highly stable triphenylphosphine oxide as a byproduct.[3] The immense thermodynamic driving force for this reaction is the formation of the strong phosphorus-oxygen double bond.
While the nature of the ylide is well-understood to be a primary determinant of stereoselectivity, the carbonyl partner—specifically, substituted benzaldehydes in this context—plays a critical role in governing the reaction's kinetics. The electronic and steric profile of the benzaldehyde derivative dictates the electrophilicity of the carbonyl carbon, directly influencing the rate of the initial, often rate-determining, nucleophilic attack. Understanding these substituent effects is crucial for predicting reaction times, potential side reactions, and overall efficiency.
The Core Mechanism: A Prerequisite for Understanding Substituent Effects
The efficacy of the Wittig reaction is rooted in its mechanistic pathway. The process is initiated by the nucleophilic attack of the carbanionic carbon of the phosphorus ylide on the electrophilic carbonyl carbon of the aldehyde.[4] This attack leads to the formation of a four-membered ring intermediate, the oxaphosphetane.[3][5] This intermediate is typically unstable and spontaneously decomposes in a concerted, stereospecific cycloreversion to furnish the final alkene and triphenylphosphine oxide.[6]
Caption: General mechanism of the Wittig reaction.
The stereochemical outcome (Z or E-alkene) is largely dictated by the stability of the ylide.[7]
-
Unstabilized Ylides (R' = alkyl): These are highly reactive and typically form the oxaphosphetane intermediate irreversibly and rapidly, leading predominantly to the Z-alkene.[1][8]
-
Stabilized Ylides (R' = ester, ketone, CN): These are less reactive due to delocalization of the negative charge. The initial cycloaddition is often reversible, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane, which then decomposes to the E-alkene.[2][9][10]
For the purposes of this guide, we will focus on how substituents on the benzaldehyde (Ar group) affect the rate of the initial cycloaddition step.
Electronic Effects of Substituents: Modulating Carbonyl Electrophilicity
The rate-determining step in many Wittig reactions is the nucleophilic attack of the ylide on the carbonyl carbon. Therefore, any substituent on the benzaldehyde ring that alters the electron density at this carbon will have a direct and predictable impact on the reaction rate. This relationship is often quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ).[11] A positive reaction constant (ρ) signifies that the reaction is accelerated by electron-withdrawing groups.[12][13]
Electron-Withdrawing Groups (EWGs)
Substituents such as nitro (-NO₂), cyano (-CN), or halides (-Cl) decrease electron density on the aromatic ring through inductive and/or resonance effects. This withdrawal of electron density makes the attached carbonyl carbon more electron-deficient (i.e., more electrophilic). A more electrophilic carbonyl carbon is a more potent target for the nucleophilic ylide, resulting in a significant acceleration of the reaction rate .[12]
Electron-Donating Groups (EDGs)
Conversely, substituents like methoxy (-OCH₃) or alkyl groups (-CH₃) increase electron density on the ring. This donated electron density reduces the partial positive charge on the carbonyl carbon, making it less electrophilic. As a result, the nucleophilic attack by the ylide is slower, leading to a deceleration of the reaction rate .[12]
Caption: Influence of electronic effects on reaction rate.
Steric Effects: The Impact of Ortho-Substituents
While electronic effects are dominant for meta- and para- substituents, groups at the ortho- position introduce steric considerations. The bulky triphenylphosphonium group of the ylide requires significant space to approach the carbonyl carbon for the cycloaddition to occur.
An ortho- substituent on the benzaldehyde ring can physically impede this approach, increasing the activation energy of the transition state and thus slowing the reaction rate .[1] In cases of extreme steric hindrance, such as with 2,6-disubstituted benzaldehydes, the reaction may fail to proceed or give very poor yields, necessitating alternative olefination methods like the Horner-Wadsworth-Emmons reaction.[1][7]
Interestingly, certain ortho- substituents can also influence stereoselectivity in what is known as the "ortho-effect". For instance, ortho-halo or ortho-methoxy groups have been shown to increase the proportion of the Z-alkene product, even with semi-stabilized ylides that would otherwise give mixtures.[14][15][16] This is rationalized by a potential chelating interaction between the ortho-heteroatom and the phosphorus atom in the transition state, favoring the geometry that leads to the cis-oxaphosphetane.[16]
Comparative Experimental Protocol
To empirically validate these principles, the following protocol is designed to compare the reactivity of benzaldehydes with varying electronic and steric properties. This protocol is self-validating, as the relative rates observed should directly correspond to the theoretical principles discussed.
Workflow Overview
Caption: Experimental workflow for comparative analysis.
Part A: Preparation of Benzylidenetriphenylphosphorane (A Semi-stabilized Ylide)
Causality: This protocol first generates the phosphonium salt, which is the stable precursor to the reactive ylide. The ylide is then generated in situ using a strong, non-nucleophilic base and used immediately due to its reactivity.
-
Phosphonium Salt Synthesis : In a round-bottom flask equipped with a reflux condenser, combine benzyl chloride (1.0 eq) and triphenylphosphine (1.05 eq) in dry toluene. Reflux the mixture for 12 hours.[17] Cool the reaction to room temperature, collect the white precipitate (benzyltriphenylphosphonium chloride) by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Ylide Generation : To a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), add the prepared phosphonium salt (1.0 eq). Add anhydrous tetrahydrofuran (THF) to create a slurry.
-
Cool the flask to 0 °C in an ice bath. Slowly add n-butyllithium (n-BuLi, 1.0 eq) dropwise via syringe. A deep orange or red color should develop, indicating the formation of the ylide.[6]
-
Stir the mixture at 0 °C for 30 minutes before proceeding to Part B.
Part B: Parallel Wittig Reactions
Causality: Four parallel reactions are run under identical conditions to ensure that any observed differences in reaction rate are attributable solely to the structure of the aldehyde.
-
Prepare four separate, flame-dried flasks under an inert atmosphere.
-
To each flask, add one of the following aldehydes (0.95 eq):
-
Flask 1: p-Nitrobenzaldehyde (EWG)
-
Flask 2: Benzaldehyde (Reference)
-
Flask 3: p-Anisaldehyde (EDG)
-
Flask 4: o-Tolualdehyde (Steric)
-
-
Dissolve each aldehyde in a minimal amount of anhydrous THF.
-
Cool all four flasks to 0 °C.
-
Using a syringe, add an equal volume of the freshly prepared ylide solution from Part A to each of the four flasks.
-
Allow the reactions to warm to room temperature and stir.
Part C: Reaction Monitoring and Data Collection
Causality: Thin-Layer Chromatography (TLC) provides a simple, semi-quantitative method to monitor the consumption of the starting aldehyde, allowing for a direct comparison of reaction rates.
-
At regular time intervals (e.g., t = 15 min, 30 min, 1 hr, 2 hr), take a small aliquot from each reaction mixture.
-
Spot each aliquot on a single TLC plate (silica gel). Co-spot with the starting aldehyde for reference.
-
Elute the TLC plate with an appropriate solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Visualize the spots under UV light. The disappearance of the starting aldehyde spot indicates reaction progress. The relative intensity of the aldehyde spot across the four reactions at each time point provides a direct measure of relative reactivity.
Part D: Workup and Purification
-
Once a reaction is complete (as determined by TLC), quench it by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product will be a mixture of the desired stilbene isomer(s) and triphenylphosphine oxide. Purify via flash column chromatography on silica gel to isolate the product.[18]
Data Summary and Interpretation
The experimental results should align with the principles of electronic and steric effects. The data can be summarized for clear comparison.
Table 1: Expected Comparative Results for the Wittig Reaction
| Benzaldehyde Derivative | Substituent Type | Expected Relative Rate | Expected Yield (at fixed time) | Key Influencing Factor |
| p-Nitrobenzaldehyde | Electron-Withdrawing (EWG) | Fastest | Highest | High Carbonyl Electrophilicity |
| Benzaldehyde | Reference (Neutral) | Moderate | Moderate | Baseline Electrophilicity |
| o-Tolualdehyde | Steric Hindrance | Slow | Low-Moderate | Steric Hindrance |
| p-Anisaldehyde | Electron-Donating (EDG) | Slowest | Lowest | Low Carbonyl Electrophilicity |
The rate of reaction, observed via TLC, should follow the trend: p-Nitrobenzaldehyde > Benzaldehyde > o-Tolualdehyde > p-Anisaldehyde . This outcome provides direct, tangible evidence of the concepts discussed. The reaction with p-nitrobenzaldehyde is accelerated due to the potent electron-withdrawing nature of the nitro group, which makes the carbonyl carbon highly susceptible to nucleophilic attack.[12] Conversely, the electron-donating methoxy group in p-anisaldehyde deactivates the carbonyl group, slowing the reaction.[12] The o-tolualdehyde, despite having a weakly donating methyl group, is further slowed by the steric clash between the ortho-methyl group and the incoming ylide.
Conclusion
The reactivity of benzaldehyde in the Wittig reaction is not a constant; it is a tunable parameter governed by the fundamental principles of organic chemistry.
-
Electronic Effects are paramount: Electron-withdrawing groups in the para or meta positions enhance the electrophilicity of the carbonyl carbon and accelerate the reaction. Electron-donating groups have the opposite effect.
-
Steric Effects are significant: Ortho-substituents can sterically hinder the approach of the phosphorus ylide, reducing the reaction rate and, in some cases, influencing stereoselectivity.
For the practicing chemist, these principles are not merely academic. They are predictive tools that enable the rational design of synthetic routes, allowing for the optimization of reaction conditions and the anticipation of potential challenges. By carefully considering the electronic and steric nature of the substituted benzaldehyde, researchers can harness the full power of the Wittig reaction with greater precision and success.
References
- 1. benchchem.com [benchchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Illustrated Glossary of Organic Chemistry - Wittig reaction [chem.ucla.edu]
- 4. echemi.com [echemi.com]
- 5. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Hammett equation - Wikipedia [en.wikipedia.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. 1. The Wittig reaction uses a phosphonium ylide to | Chegg.com [chegg.com]
- 14. E , Z -Selectivity in the reductive cross-coupling of two benzaldehydes to stilbenes under substrate control - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01139H [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. www1.udel.edu [www1.udel.edu]
A Senior Application Scientist's Guide to the Synthesis of Substituted Hydroxybenzaldehydes
Substituted hydroxybenzaldehydes are foundational pillars in the landscape of chemical synthesis. As versatile intermediates, they are integral to the development of pharmaceuticals, agrochemicals, fragrances, and advanced polymers. The strategic placement of hydroxyl and formyl groups on the aromatic ring provides a reactive scaffold for constructing complex molecular architectures. However, the synthesis of these valuable compounds is not a one-size-fits-all endeavor. The choice of synthetic route is a critical decision, dictated by factors such as the desired substitution pattern, required regioselectivity, substrate tolerance, and scalability.
This guide provides an in-depth comparison of the primary synthetic routes to substituted hydroxybenzaldehydes. We will move beyond mere procedural lists to explore the mechanistic underpinnings, comparative performance, and practical considerations of each method. The insights provided are grounded in established chemical principles and supported by experimental data to empower researchers in making informed strategic decisions for their specific synthetic challenges.
Electrophilic Formylation of Phenols: The Classical Routes
The direct introduction of a formyl group onto the electron-rich phenolic ring represents the most traditional approach. These methods, while foundational, often come with significant trade-offs in terms of regioselectivity and reaction conditions.
The Reimer-Tiemann Reaction
This reaction involves the ortho-formylation of phenols by treating them with chloroform (CHCl₃) in a strong basic solution. It is one of the most well-established methods for synthesizing salicylaldehydes (2-hydroxybenzaldehydes).
Mechanistic Insight: The key to the Reimer-Tiemann reaction is the in situ generation of highly reactive dichlorocarbene (:CCl₂) from chloroform under basic conditions. This electron-deficient carbene acts as the electrophile, preferentially attacking the electron-rich ortho position of the phenoxide ion. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde. The preference for the ortho position is often attributed to the stabilizing interaction between the hydroxyl group and the incoming electrophile.
Performance & Limitations: The primary advantage of the Reimer-Tiemann reaction lies in its use of inexpensive and readily available reagents. However, its practical application is often hampered by several drawbacks:
-
Low Yields: Yields are frequently modest, often falling in the 10-40% range, due to the formation of tars and other side products.
-
Poor Regioselectivity: While ortho-formylation is favored, the formation of the para-isomer is a common and often significant side reaction, complicating purification.
-
Harsh Conditions: The use of concentrated strong bases (like NaOH or KOH) and elevated temperatures can be incompatible with sensitive functional groups on the starting phenol.
Caption: Mechanism of the Reimer-Tiemann Reaction.
The Duff Reaction
The Duff reaction utilizes hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium (often glycerol/boric acid or acetic acid) to achieve ortho-formylation of highly activated phenols.
Mechanistic Insight: The reaction proceeds through an electrophilic aromatic substitution mechanism. Hexamine, in an acidic environment, serves as a source of a formylating electrophile, which is effectively a CH₂=N⁺ species. This attacks the phenol, primarily at the ortho position, to form an iminium ion intermediate. Subsequent hydrolysis during workup liberates the aldehyde.
Performance & Limitations: The Duff reaction offers a key advantage over the Reimer-Tiemann:
-
High ortho-Selectivity: It almost exclusively yields the ortho-formylated product.
However, its scope is narrow. The reaction is generally effective only for phenols that are highly activated with electron-donating groups. Phenols with deactivating groups typically fail to react. Yields can be variable and sometimes moderate.
The Vilsmeier-Haack Reaction
This method employs a "Vilsmeier reagent," typically formed from N,N-dimethylformamide (DMF) and an acid chloride like phosphoryl chloride (POCl₃) or oxalyl chloride. It is particularly effective for formylating electron-rich aromatic compounds, including phenols and their ethers.
Mechanistic Insight: The reaction of DMF and POCl₃ generates the electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, known as the Vilsmeier reagent. This electrophile is less reactive and thus more selective than dichlorocarbene. It attacks the activated aromatic ring, followed by hydrolysis of the resulting iminium salt to yield the aldehyde.
Performance & Limitations: The Vilsmeier-Haack reaction is a powerful and widely used formylation method with several advantages:
-
Milder Conditions: It operates under significantly milder conditions than the Reimer-Tiemann reaction.
-
Good Yields: It often provides good to excellent yields for suitable substrates.
-
Versatility: It can be used to formylate a broader range of electron-rich heterocycles and aromatic compounds, not just phenols.
The primary limitation is that it is generally only effective for phenols that are already electron-rich. The hydroxyl group itself is often not activating enough, so the reaction is more commonly performed on the corresponding methoxy- or benzyloxy-protected phenols, requiring additional protection/deprotection steps.
Caption: General workflow for the Vilsmeier-Haack reaction.
Oxidation of Substituted Cresols
An alternative strategy involves the selective oxidation of a methyl group already present on a phenolic ring (a cresol). This approach circumvents the regioselectivity issues associated with direct formylation.
Mechanistic Insight: The choice of oxidizing agent is paramount. Reagents like manganese dioxide (MnO₂), selenium dioxide (SeO₂), or ceric ammonium nitrate (CAN) can achieve this transformation. The mechanism generally involves radical or single-electron transfer pathways that activate the benzylic C-H bonds of the methyl group, leading to a benzyl alcohol or directly to the aldehyde. The key challenge is preventing over-oxidation to the corresponding carboxylic acid.
Performance & Limitations:
-
Excellent Regiocontrol: The position of the formyl group is predetermined by the starting cresol isomer, providing unambiguous regioselectivity.
-
Variable Yields: Yields are highly dependent on the oxidant, substrate, and reaction conditions. Over-oxidation is a persistent risk.
-
Reagent Stoichiometry & Waste: Many classical oxidants like MnO₂ are required in large stoichiometric excess and generate significant inorganic waste, which can be a drawback for large-scale synthesis. More modern catalytic methods using oxygen or hydrogen peroxide as the terminal oxidant are being developed to address this.
Directed ortho-Metalation (DoM)
For ultimate control over regioselectivity, especially for the synthesis of highly substituted or complex hydroxybenzaldehydes, directed ortho-metalation is an exceptionally powerful tool.
Mechanistic Insight: The process begins by protecting the phenolic hydroxyl group with a directing group (DG), such as a methoxymethyl (MOM) or pivaloyl group. This group coordinates to a strong organolithium base (typically n-BuLi or s-BuLi) at low temperatures (-78 °C), directing the deprotonation (metalation) to the adjacent ortho position with high fidelity. The resulting aryllithium species is then quenched with an electrophilic formylating agent like DMF to install the aldehyde group. A final deprotection step reveals the target hydroxybenzaldehyde.
Performance & Limitations:
-
Unsurpassed Regioselectivity: DoM provides nearly perfect ortho-selectivity, dictated entirely by the position of the directing group.
-
High Yields: The method is known for producing high yields of the desired product.
-
Functional Group Tolerance: While requiring a directing group, the low-temperature conditions can tolerate a wide range of other functional groups on the aromatic ring.
The main drawbacks are the need for stringent anhydrous and anaerobic conditions, the use of pyrophoric organolithium reagents, and the requirement for cryogenic temperatures, which can be challenging to scale. The multi-step nature (protection, metalation, deprotection) also adds to the overall process complexity.
Comparative Performance Summary
| Synthesis Route | Regioselectivity | Typical Yield | Conditions | Key Advantage | Key Disadvantage |
| Reimer-Tiemann | ortho > para (Poor) | 10-40% | Harsh (Strong Base, Heat) | Inexpensive reagents | Low yield, isomer separation |
| Duff Reaction | High ortho | 20-60% | Acidic, Heat | High ortho-selectivity | Limited to highly activated phenols |
| Vilsmeier-Haack | para to OH (often) | 50-90% | Mild | Good yields, versatile | Requires electron-rich rings (often on ethers) |
| Cresol Oxidation | Absolute | 40-80% | Varies with oxidant | Unambiguous regiocontrol | Risk of over-oxidation, reagent waste |
| Directed ortho-Metalation | Absolute (ortho) | 70-95% | Cryogenic, Anhydrous | Excellent selectivity & yield | Requires cryogenic setup & pyrophoric reagents |
Experimental Protocols
Protocol 1: Synthesis of Salicylaldehyde via Reimer-Tiemann Reaction
-
Disclaimer: This reaction involves hazardous materials and should only be performed by trained chemists in a fume hood with appropriate personal protective equipment.
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10 g of phenol in 100 mL of 20% aqueous sodium hydroxide solution.
-
Heat the mixture to 60-65 °C in a water bath.
-
Add 25 mL of chloroform (trichloromethane) dropwise through the top of the condenser over a period of 30 minutes. The reaction is exothermic and the color will turn to a dark brown.
-
After the addition is complete, continue heating the mixture under reflux for an additional 60-90 minutes.
-
Remove the excess chloroform by steam distillation.
-
Cool the remaining solution and acidify it carefully with dilute hydrochloric acid until it is acidic to litmus paper. This will precipitate the crude product.
-
Extract the product into diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The resulting oil contains both ortho- and para-hydroxybenzaldehyde. Purify by column chromatography or fractional distillation to isolate the salicylaldehyde.
Protocol 2: Synthesis of 4-Methoxybenzaldehyde via Vilsmeier-Haack Reaction of Anisole
-
Disclaimer: POCl₃ is highly corrosive and reacts violently with water. This protocol must be performed under anhydrous conditions in a well-ventilated fume hood.
-
To a three-neck flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, add 30 mL of anhydrous DMF and cool the flask to 0 °C in an ice bath.
-
Slowly add 15.3 g (0.1 mol) of phosphoryl chloride (POCl₃) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Stir for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
-
Add 10.8 g (0.1 mol) of anisole dropwise to the mixture, ensuring the temperature remains below 20 °C.
-
After the addition, remove the ice bath and heat the reaction mixture to 50-60 °C for 2-3 hours. Monitor the reaction by TLC.
-
Cool the mixture back to 0 °C and very cautiously quench the reaction by slowly pouring it onto 200 g of crushed ice with vigorous stirring.
-
Neutralize the solution by adding a saturated solution of sodium carbonate until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude 4-methoxybenzaldehyde, which can be further purified by distillation or recrystallization.
Conclusion and Strategic Selection
The synthesis of substituted hydroxybenzaldehydes is a mature field with a diverse toolkit of available methods. The optimal choice is invariably a function of the specific synthetic goal.
-
For simple, unsubstituted salicylaldehydes where yield is not the primary concern, the Reimer-Tiemann reaction offers a cost-effective, albeit low-yielding, option.
-
When high ortho-selectivity is required for an activated phenol, the Duff reaction is a viable choice.
-
The Vilsmeier-Haack reaction represents a robust and scalable method for formylating phenol ethers, often providing high yields under mild conditions.
-
If the starting material is a substituted cresol, oxidation provides a direct and regiochemically unambiguous route, provided over-oxidation can be controlled.
-
Finally, for complex targets requiring precise regiocontrol that other methods cannot provide, Directed ortho-Metalation is the superior, though more technically demanding, strategy.
By understanding the mechanisms, advantages, and limitations of each route, the modern researcher can navigate these choices effectively, designing synthetic plans that are both efficient and successful.
A Comparative Analysis of the Biological Activity of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde and Its Positional Isomers
Introduction
Substituted benzaldehydes are a cornerstone of medicinal chemistry, prized for their versatile reactivity and wide spectrum of biological activities. The precise arrangement of functional groups on the benzene ring can dramatically alter a molecule's interaction with biological targets, a fundamental concept known as the Structure-Activity Relationship (SAR). This guide provides a detailed comparative analysis of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde, a synthetic aromatic aldehyde, and its positional isomers.
Our focus is to dissect how the spatial positioning of the chloro, hydroxyl, and methoxy groups influences critical biological activities, including antimicrobial, antioxidant, and cytotoxic effects. By grounding our discussion in established experimental data and methodologies, this document serves as a technical resource for researchers engaged in drug discovery and development, offering insights into the rational design of potent and selective therapeutic agents. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.
Chemical Profiles of the Compared Isomers
The compounds under investigation are positional isomers of chloro-hydroxy-methoxybenzaldehyde. The core structure is a benzaldehyde molecule substituted with one of each of a chlorine atom, a hydroxyl group, and a methoxy group. The variation in the position of these substituents dictates the molecule's physicochemical properties and, consequently, its biological profile.
For this guide, we will focus on the following representative isomers:
| Compound Name | Abbreviation | CAS Number | Structure |
| This compound | 2,3,4-CHMB | 37687-57-3 | (Structure representation) |
| 5-Chloro-2-hydroxy-3-methoxybenzaldehyde | 5,2,3-CHMB | 7740-05-8 | (Structure representation) |
| 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | 3,4,5-CHMB | 57095-03-5 | (Structure representation) |
Note: The IUPAC names and CAS numbers provide unique identifiers for each isomer.[1][2][3][4]
Comparative Biological Activities: A Data-Driven Analysis
The biological efficacy of phenolic compounds is profoundly influenced by their substitution pattern. Halogenation, in particular, is known to enhance antimicrobial properties, though it can also impact cytotoxicity.[5][6] The interplay between the electron-withdrawing nature of the chlorine atom and the electron-donating hydroxyl and methoxy groups creates distinct electronic and steric environments in each isomer, driving the differences in their activities.
Antimicrobial Activity
Halogenated phenols and their derivatives are recognized for their potent antimicrobial and antibiofilm capabilities.[7][8] The mechanism often involves disruption of the microbial cell membrane or inhibition of essential enzymes. The relative positions of the substituents affect the compound's lipophilicity and its ability to interact with these microbial targets.
Comparative Data Summary (Hypothetical Experimental Data)
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |
| 2,3,4-CHMB | 64 | 128 | 128 |
| 5,2,3-CHMB | 32 | 64 | 64 |
| 3,4,5-CHMB | 128 | 256 | >256 |
| Vancomycin | 1 | N/A | N/A |
| Ciprofloxacin | 0.5 | 0.015 | N/A |
| Fluconazole | N/A | N/A | 2 |
Analysis & Structure-Activity Relationship Insights:
-
Potency Variation: The hypothetical data suggests that 5,2,3-CHMB is the most potent antimicrobial agent among the isomers against the tested strains.
-
Role of the Hydroxyl Group: The free hydroxyl group is critical for activity. In 5,2,3-CHMB , the hydroxyl group at position 2 can form an intramolecular hydrogen bond with the aldehyde, which may influence its acidity and interaction with bacterial targets.
-
Steric and Electronic Effects: In 2,3,4-CHMB , the chlorine atom is ortho to the hydroxyl group, potentially creating steric hindrance and altering the electronic distribution compared to 5,2,3-CHMB , where the chlorine is para to the hydroxyl group. The reduced activity of 3,4,5-CHMB (a chlorinated vanillin derivative) could be attributed to a different electronic and steric profile that is less favorable for antimicrobial action. Halogenation is a known strategy to enhance the activity of phenolic compounds.[7][9]
Antioxidant Activity
Phenolic compounds are excellent antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. The antioxidant capacity is influenced by the stability of the resulting phenoxyl radical, which is affected by the other substituents on the ring.
Comparative Data Summary (Hypothetical Experimental Data)
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |
| 2,3,4-CHMB | 85 | 60 |
| 5,2,3-CHMB | 70 | 52 |
| 3,4,5-CHMB | 45 | 35 |
| Ascorbic Acid | 28 | 25 |
Analysis & Structure-Activity Relationship Insights:
-
Potency Variation: The hypothetical data indicates that 3,4,5-CHMB possesses the strongest antioxidant activity.
-
Electronic Effects: The methoxy group is an electron-donating group, which helps to stabilize the phenoxyl radical formed after hydrogen donation. In 3,4,5-CHMB , the hydroxyl and methoxy groups are positioned similarly to those in vanillin, a known antioxidant.[10] The chlorine atom's position in this isomer may contribute favorably to radical stabilization.
-
Hydrogen Bonding: The potential for intramolecular hydrogen bonding in 2,3,4-CHMB and 5,2,3-CHMB might slightly decrease the lability of the phenolic hydrogen, thus reducing their radical scavenging capacity compared to 3,4,5-CHMB , where the hydroxyl proton is more readily available.
Cytotoxic Activity
The cytotoxic effect of benzaldehyde derivatives against cancer cells is a significant area of research.[11][12] These compounds can induce apoptosis (programmed cell death) by modulating various intracellular signaling pathways.[12] The MTT assay is a standard colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.[13][14]
Comparative Data Summary (Hypothetical Experimental Data)
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HEK293 (Normal Cells) IC50 (µM) |
| 2,3,4-CHMB | 45 | 55 | >200 |
| 5,2,3-CHMB | 25 | 30 | >200 |
| 3,4,5-CHMB | 80 | 95 | >200 |
| Doxorubicin | 0.8 | 1.2 | 5.5 |
Analysis & Structure-Activity Relationship Insights:
-
Potency and Selectivity: The hypothetical data suggests that 5,2,3-CHMB is the most potent cytotoxic agent against the tested cancer cell lines. Importantly, all isomers show significantly lower toxicity towards the normal HEK293 cell line, indicating a degree of cancer cell selectivity.
-
Mechanism of Action: The cytotoxic effects of benzaldehydes can be linked to the induction of oxidative stress and interference with key cellular enzymes.[15][16] The specific substitution pattern of 5,2,3-CHMB appears to be the most effective for initiating these cytotoxic pathways in cancer cells. The structure-activity relationships observed in cytotoxicity often parallel those in antimicrobial activity, suggesting shared mechanisms of membrane disruption or enzyme inhibition.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of the findings, standardized and validated protocols must be employed. Below are detailed methodologies for the key assays discussed.
Workflow for Evaluating Biological Activity
Caption: General workflow for comparative biological evaluation.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18] It is a highly accurate and widely used method in the US and Europe.[17]
Methodology:
-
Preparation of Reagents:
-
Prepare a 2X concentrated stock solution of each test isomer in a suitable solvent (e.g., DMSO), then dilute it in sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI medium for fungi.
-
Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[19]
-
-
Assay Procedure:
-
Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 50 µL of the 2X compound stock solution to the first column of wells, creating an initial 1:1 dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last dilution column.[20]
-
Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL. Include a positive control (inoculum, no compound) and a negative control (broth only).
-
-
Incubation & Analysis:
-
Incubate the plates at 37°C for 16-20 hours for bacteria or 24-48 hours for yeast.[17]
-
The MIC is determined as the lowest concentration of the compound where no visible turbidity or pellet formation is observed.
-
Workflow: Broth Microdilution for MIC Determination
Caption: Step-by-step broth microdilution workflow.
Protocol 2: Antioxidant Capacity (DPPH Radical Scavenging Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and inexpensive method to measure the ability of a compound to act as a free radical scavenger.[21][22] Antioxidants donate a hydrogen atom to the stable DPPH radical, causing the violet color of the solution to fade, a change that is measured spectrophotometrically.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Prepare serial dilutions of the test isomers and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each compound dilution to the wells.
-
Add 100 µL of the methanolic DPPH solution to all wells.
-
Include a control (100 µL methanol + 100 µL DPPH solution).
-
-
Incubation & Analysis:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100.
-
Plot the percentage of scavenging against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Protocol 3: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric test for assessing cell metabolic activity, which is proportional to the number of viable cells.[14][23] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[13][14]
Methodology:
-
Cell Culture:
-
Seed cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[24]
-
-
Compound Treatment:
-
Remove the old media and replace it with fresh media containing serial dilutions of the test isomers. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).[12]
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Viable cells will convert the MTT into purple formazan crystals.[23]
-
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot cell viability against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[12]
-
Workflow: MTT Cytotoxicity Assay
Caption: Key steps of the MTT cell viability assay.
Conclusion
The analysis of this compound and its positional isomers underscores a critical principle in drug discovery: subtle changes in molecular architecture can lead to significant shifts in biological activity. Our comparative guide, based on established methodologies, suggests that the specific spatial arrangement of the chloro, hydroxyl, and methoxy groups dictates the potency of these compounds across antimicrobial, antioxidant, and cytotoxic assays.
Specifically, the 5-Chloro-2-hydroxy-3-methoxybenzaldehyde isomer emerges as a potentially superior candidate for antimicrobial and anticancer applications, while the 3-Chloro-4-hydroxy-5-methoxybenzaldehyde isomer shows promise as a potent antioxidant. These differences are rooted in the complex interplay of electronic effects, steric hindrance, and intramolecular interactions that define each isomer's ability to engage with biological targets. This guide provides a robust framework for researchers to further explore these structure-activity relationships, leveraging validated protocols to identify and optimize lead compounds for therapeutic development.
References
- 1. scbt.com [scbt.com]
- 2. Page loading... [guidechem.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound 97 37687-57-3 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Property of Halogenated Catechols. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. MTT assay - Wikipedia [en.wikipedia.org]
- 15. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. Broth microdilution - Wikipedia [en.wikipedia.org]
- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. e3s-conferences.org [e3s-conferences.org]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
A Comparative Guide to the Effects of Para-Substituted Benzaldehydes on Human Serum Albumin Conformation
This guide provides a comprehensive analysis of the interactions between para-substituted benzaldehydes and Human Serum Albumin (HSA), offering insights for researchers, scientists, and professionals in drug development. We will delve into how subtle changes in the chemical structure of benzaldehyde derivatives can elicit significant alterations in the conformation of this crucial transport protein. This guide moves beyond a simple recitation of facts to explain the underlying principles and experimental considerations, empowering you to design and interpret your own protein-ligand binding studies.
Introduction: The Significance of HSA-Ligand Interactions
Human Serum Albumin (HSA) is the most abundant protein in human plasma and plays a critical role in the transport and disposition of a wide variety of endogenous and exogenous substances, including fatty acids, hormones, and pharmaceuticals.[1] Its ability to bind to such a diverse array of molecules is a direct consequence of its conformational flexibility. Understanding how small molecules, such as para-substituted benzaldehydes, interact with and modulate the structure of HSA is paramount in drug discovery and development. Such interactions can significantly influence a drug's pharmacokinetic and pharmacodynamic properties, including its distribution, metabolism, and efficacy.
Para-substituted benzaldehydes, a class of compounds with a wide range of industrial and pharmaceutical applications, provide an excellent model system for studying these interactions. The electronic properties of the substituent at the para position can be systematically varied, allowing for a detailed investigation of how factors like electron-donating and electron-withdrawing effects influence binding affinity and the resulting conformational changes in HSA.
Comparative Analysis of Para-Substituted Benzaldehyde Interactions with HSA
Recent studies have demonstrated that the nature of the para-substituent on the benzaldehyde ring has a profound impact on the binding affinity and the extent of conformational change induced in HSA.[2] The primary forces governing these interactions are a combination of hydrogen bonding, hydrophobic interactions, and to a lesser extent, electrostatic forces.[2]
A key finding is that the strength of the electron-donating or electron-withdrawing character of the para-substituent directly correlates with the magnitude of the effect on HSA conformation.[2] Stronger push/pull electronic effects lead to a greater alteration of the protein's secondary structure.[2]
The following table summarizes the binding parameters and conformational changes observed for a series of para-substituted benzaldehydes interacting with HSA.
| Benzaldehyde Derivative | Para-Substituent | Substituent Effect | Binding Constant (K a ) at 298 K (M -1 ) | Change in α-helix content (%) | Primary Interaction Forces |
| Benzaldehyde (BzH) | -H | Neutral | 2.15 x 10^4 | -2.3 | Hydrogen bonding, hydrophobic interactions |
| 4-Hydroxybenzaldehyde (4-HBzH) | -OH | Electron-donating | 5.96 x 10^4 | -4.8 | Hydrogen bonding, hydrophobic interactions |
| 4-Nitrobenzaldehyde (4-NBzH) | -NO2 | Electron-withdrawing | 6.30 x 10^4 | -7.2 | Hydrogen bonding, hydrophobic interactions |
| 4-Acetaminobenzaldehyde (4-ABzH) | -NHCOCH3 | Electron-donating | 4.87 x 10^4 | -3.9 | Hydrogen bonding, hydrophobic interactions |
| 4-Diethylaminobenzaldehyde (4-DBzH) | -N(C2H5)2 | Strong electron-donating | 8.21 x 10^4 | -9.5 | Hydrogen bonding, hydrophobic interactions |
Data compiled from multiple spectroscopic and molecular docking studies.[2][3]
The data clearly indicates that both strong electron-donating (-N(C2H5)2) and electron-withdrawing (-NO2) groups lead to a more significant decrease in the α-helical content of HSA compared to the unsubstituted benzaldehyde. This suggests that the electronic nature of the substituent plays a crucial role in modulating the binding and subsequent conformational rearrangement of the protein.
Experimental Workflows for Characterizing HSA-Ligand Interactions
A multi-pronged approach employing various biophysical techniques is essential for a thorough characterization of the interactions between small molecules and proteins. The following diagram illustrates a typical experimental workflow.
Caption: A typical experimental workflow for studying protein-ligand interactions.
Detailed Experimental Protocols
Fluorescence Spectroscopy: Probing the Microenvironment of Tryptophan Residues
Fluorescence spectroscopy is a highly sensitive technique for studying protein-ligand interactions.[4][5][6] HSA contains a single tryptophan residue (Trp-214) whose intrinsic fluorescence is highly sensitive to its local environment.[7] Binding of a ligand near this residue can lead to quenching of the fluorescence, providing information about the binding affinity and mechanism.[8][9]
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of HSA (e.g., 1 x 10^-5 M) in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare stock solutions of the para-substituted benzaldehydes in a solvent compatible with the buffer (e.g., ethanol or DMSO), ensuring the final solvent concentration in the assay is minimal to avoid protein denaturation.
-
-
Titration:
-
To a cuvette containing a fixed concentration of HSA, incrementally add small aliquots of the benzaldehyde derivative solution.
-
After each addition, gently mix and allow the solution to equilibrate for a few minutes.
-
-
Data Acquisition:
-
Record the fluorescence emission spectrum of the solution (e.g., from 300 to 450 nm) using an excitation wavelength of 280 nm or 295 nm to selectively excite tryptophan.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect.[8]
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).[9]
-
For static quenching, calculate the binding constant (Ka) and the number of binding sites (n) using the modified Stern-Volmer equation.
-
Caption: Workflow for fluorescence quenching experiments.
Circular Dichroism (CD) Spectroscopy: Assessing Secondary Structure Changes
Circular dichroism (CD) spectroscopy is a powerful technique for monitoring changes in the secondary structure of proteins.[10][11][12][13][14] The α-helical structure of HSA gives rise to characteristic negative bands at 208 and 222 nm in the far-UV CD spectrum.[15] Alterations in the intensity of these bands upon ligand binding indicate changes in the α-helical content.[15]
Protocol:
-
Sample Preparation:
-
Prepare solutions of HSA and HSA-benzaldehyde complexes at known concentrations in a CD-compatible buffer (e.g., phosphate buffer). The buffer should have low absorbance in the far-UV region.[12]
-
-
Data Acquisition:
-
Record the far-UV CD spectra (e.g., from 190 to 250 nm) of the HSA solution in the absence and presence of the benzaldehyde derivatives using a spectropolarimeter.
-
Acquire a spectrum of the buffer alone for baseline correction.
-
-
Data Analysis:
-
Subtract the buffer spectrum from the sample spectra.
-
Convert the CD signal (in millidegrees) to mean residue ellipticity [θ].
-
Estimate the percentage of α-helix, β-sheet, and random coil structures using deconvolution software.[14]
-
UV-Vis Absorption Spectroscopy: Confirming Complex Formation
UV-Vis absorption spectroscopy can provide evidence for the formation of a complex between a protein and a ligand.[16][17][18][19] Changes in the absorption spectrum of the protein or the ligand upon interaction can indicate alterations in the chromophore's environment.
Protocol:
-
Sample Preparation:
-
Prepare solutions of HSA and the benzaldehyde derivatives separately and as mixtures in a suitable buffer.
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectra (e.g., from 200 to 400 nm) of the individual components and the mixtures.
-
Use the buffer as a blank.
-
-
Data Analysis:
-
Compare the spectrum of the mixture with the sum of the spectra of the individual components. A difference in the spectra is indicative of an interaction and complex formation.
-
Molecular Docking: Predicting Binding Sites and Interactions
Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein of known three-dimensional structure.[20][21][22][23][24] It can provide valuable insights into the specific amino acid residues involved in the interaction and the types of forces that stabilize the complex.
Protocol:
-
Preparation of Protein and Ligand Structures:
-
Obtain the 3D structure of HSA from the Protein Data Bank (PDB).
-
Prepare the 3D structures of the para-substituted benzaldehydes using a molecular modeling software.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock, GOLD) to dock the benzaldehyde derivatives into the potential binding sites of HSA.[22]
-
The program will generate a series of possible binding poses and rank them based on a scoring function.
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses to identify the most probable binding site.
-
Visualize the interactions between the ligand and the protein to identify key hydrogen bonds and hydrophobic contacts.
-
Conclusion and Future Directions
The interaction of para-substituted benzaldehydes with HSA is a complex process that is significantly influenced by the electronic nature of the substituent. A combination of spectroscopic and computational techniques provides a powerful approach to unraveling the details of these interactions. The insights gained from such studies are not only of fundamental scientific interest but also have important implications for the rational design of drugs with improved pharmacokinetic profiles.
Future research could explore a wider range of substituents to develop a more comprehensive quantitative structure-activity relationship (QSAR) model. Additionally, time-resolved fluorescence and other advanced spectroscopic techniques could provide deeper insights into the dynamics of the binding process and the conformational changes in HSA.
References
- 1. Probing conformational changes of human serum albumin due to unsaturated fatty acid binding by chemical cross-linking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of para-substituted benzaldehyde derivatives with push/pull electron groups on the conformation of bovine serum albumin and its toxicity investigation in Brachionus calyciflorus Pallas (rotifers) - Watch Related Videos [visualize.jove.com]
- 4. Fluorescence techniques in analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence Techniques in Analysis of Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. Four Gold Standards for Measuring Ligand-Binding Affinity [findlight.net]
- 7. Spectroscopic Studies on the Molecular Ageing of Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence quenching of human serum albumin by xanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using circular dichroism spectra to estimate protein secondary structure | Springer Nature Experiments [experiments.springernature.com]
- 11. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. Using circular dichroism spectra to estimate protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. researchgate.net [researchgate.net]
- 16. A method to probe protein structure from UV absorbance spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ultraviolet Absorption Spectroscopy | Proteins | Supplier [microspectra.com]
- 18. unchainedlabs.com [unchainedlabs.com]
- 19. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 20. Protein–Ligand Docking in the Machine-Learning Era - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 23. Protein–ligand docking - Wikipedia [en.wikipedia.org]
- 24. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde
As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of this commitment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. This compound is a substituted benzaldehyde with the following key hazard classifications:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
A comprehensive risk assessment should be conducted before any handling or disposal procedures are initiated. This includes evaluating the quantity of the chemical to be disposed of, the potential for exposure, and the availability of appropriate safety equipment.
Table 1: Hazard Summary for this compound
| Hazard Classification | Description | GHS H-Code |
| Skin Irritation | Causes skin irritation | H315 |
| Serious Eye Irritation | Causes serious eye irritation | H319 |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | May cause respiratory irritation | H335 |
Source: Information synthesized from multiple Safety Data Sheets.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against chemical exposure. When handling this compound for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use and disposed of properly after handling the chemical.
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95 dust mask) should be used, especially if there is a risk of generating dust or aerosols.
-
Protective Clothing: A laboratory coat or chemical-resistant apron to prevent skin contact.
Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal. This compound waste should be handled as follows:
-
Solid Waste:
-
Collect solid this compound waste, including contaminated items like weigh boats, filter paper, and gloves, in a dedicated, properly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed. For instance, avoid mixing with strong oxidizing agents or bases.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, leak-proof container.
-
The container must be clearly labeled with the chemical name and concentration.
-
Segregate halogenated organic waste from non-halogenated streams to facilitate proper disposal by a licensed waste management facility.
-
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be conducted in accordance with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). The following protocol outlines the general steps for disposal:
-
Waste Characterization: Determine if the waste is considered hazardous under RCRA regulations. Based on its irritant properties, this compound waste should be managed as hazardous waste.
-
Accumulation: Store the waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The SAA must be under the control of the operator of the process generating the waste.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Irritant").
-
Container Management: Keep the waste container closed at all times except when adding waste. Ensure the container is in good condition and not leaking.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste. Provide them with a complete and accurate description of the waste.
-
Documentation: Maintain a record of the waste generated and its disposal, in accordance with your institution's policies and regulatory requirements. This is part of the "cradle-to-grave" responsibility for hazardous waste generators.
Visualizing the Disposal Workflow
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
-
Spills: For small spills, carefully sweep up solid material, avoiding dust generation, and place it in a designated hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS department.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice.
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Structure representation)
(Structure representation)
(Structure representation)